molecular formula C9H10N2O4 B175725 (4-Nitro-benzylamino)-acetic acid CAS No. 1727-14-6

(4-Nitro-benzylamino)-acetic acid

Cat. No.: B175725
CAS No.: 1727-14-6
M. Wt: 210.19 g/mol
InChI Key: WNQZQOVOWAVAHI-UHFFFAOYSA-N
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Description

(4-Nitro-benzylamino)-acetic acid is a chemical intermediate of significant interest in pharmaceutical research and development, particularly in the design and synthesis of novel bioactive molecules. Its structure, featuring a nitro-aromatic group linked to a glycine moiety, makes it a valuable scaffold for constructing more complex compounds. Research indicates that derivatives of benzylamino-acetic acid play a role in the exploration of new therapeutic agents. For instance, structurally related compounds are investigated as potential activators of neuronal Kv7 potassium channels, which are important targets for treating hyperexcitability disorders such as epilepsy . The nitro group on the benzyl ring offers a versatile handle for further chemical modification through reduction to an amine or participation in various synthetic transformations, allowing researchers to fine-tune the properties of lead compounds. As such, this compound is primarily utilized in medicinal chemistry programs aimed at developing potent and stable drug candidates for central nervous system targets. Its application is strictly confined to non-medical, industrial, and scientific research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQZQOVOWAVAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442751
Record name (4-Nitro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1727-14-6
Record name (4-Nitro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-[(4-Nitrophenyl)methylamino]acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-[(4-nitrophenyl)methylamino]acetic acid (also known as (4-Nitro-benzylamino)-acetic acid), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its synthesis, characterization, and strategic applications.

Introduction: A Scaffold of Potential

2-[(4-Nitrophenyl)methylamino]acetic acid (CAS No. 1727-14-6) is a derivative of the simplest amino acid, glycine, featuring a 4-nitrobenzyl group attached to the amino nitrogen. This structural arrangement imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of novel bioactive molecules. The presence of a nitroaromatic moiety and a glycine backbone offers multiple avenues for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.

The nitro group, a potent electron-withdrawing group, can be readily reduced to an amine, providing a key functional handle for further elaboration in synthetic schemes.[1] This transformation is a cornerstone in the synthesis of a wide array of pharmaceuticals.[2] Furthermore, the nitro group itself can contribute to the biological activity of a molecule, acting as both a pharmacophore and, in some contexts, a toxicophore.[1] The glycine moiety provides a flexible linker and can participate in interactions with biological targets. These features position 2-[(4-nitrophenyl)methylamino]acetic acid as a strategic scaffold for the development of new therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-[(4-nitrophenyl)methylamino]acetic acid is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of 2-[(4-nitrophenyl)methylamino]acetic Acid

PropertyValueSource
IUPAC Name 2-[(4-nitrophenyl)methylamino]acetic acidN/A
Synonyms This compound, N-(4-Nitrobenzyl)glycineN/A
CAS Number 1727-14-6N/A
Molecular Formula C₉H₁₀N₂O₄N/A
Molecular Weight 210.19 g/mol N/A
Appearance Expected to be a solid, likely pale yellow in color.N/A
Solubility Expected to be soluble in polar organic solvents and aqueous base.N/A

Table 2: Expected Spectroscopic Data for 2-[(4-nitrophenyl)methylamino]acetic Acid

TechniqueExpected Features
¹H NMR - Aromatic protons of the 4-nitrophenyl group (two doublets, ~8.2 and ~7.5 ppm).- Benzylic methylene protons (-CH₂-) as a singlet (~3.9 ppm).- Glycine methylene protons (-CH₂-) as a singlet (~3.3 ppm).- Carboxylic acid proton (-COOH) as a broad singlet (variable, >10 ppm).- Amine proton (-NH-) as a broad singlet (variable).
¹³C NMR - Carboxylic acid carbonyl carbon (~173 ppm).- Aromatic carbons of the 4-nitrophenyl group (~147, 145, 129, 124 ppm).- Benzylic methylene carbon (~53 ppm).- Glycine methylene carbon (~49 ppm).
IR (Infrared) - Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- N-O stretches from the nitro group (~1520 and ~1340 cm⁻¹).- C-N stretch (~1100-1350 cm⁻¹).- Aromatic C-H stretches (>3000 cm⁻¹).
Mass Spec. (MS) - Expected molecular ion peak [M]+ at m/z 210.06.- Fragmentation pattern may show loss of COOH (m/z 45), NO₂ (m/z 46), and the benzyl fragment.

Synthesis and Purification: A Proposed Protocol

A robust and reproducible synthesis is paramount for the utilization of any chemical intermediate. While a specific, detailed protocol for 2-[(4-nitrophenyl)methylamino]acetic acid is not extensively documented in readily available literature, a reliable synthesis can be proposed based on the well-established N-alkylation of amino acids.[3][4]

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct route for the synthesis of 2-[(4-nitrophenyl)methylamino]acetic acid involves the nucleophilic substitution reaction between glycine and 4-nitrobenzyl bromide. In this reaction, the amino group of glycine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.

Synthesis_Pathway Glycine Glycine Reaction + Glycine->Reaction 4-Nitrobenzyl_Bromide 4-Nitrobenzyl Bromide 4-Nitrobenzyl_Bromide->Reaction Product 2-[(4-nitrophenyl)methylamino]acetic acid Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., H₂O/Ethanol) Solvent->Reaction Reaction->Product Nucleophilic Substitution

Caption: Proposed synthesis of 2-[(4-nitrophenyl)methylamino]acetic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the N-alkylation of amino acids.

Materials:

  • Glycine

  • 4-Nitrobenzyl bromide[5][6]

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • Dissolution of Glycine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.0 equivalent) in a minimal amount of deionized water.

  • Addition of Base: To the glycine solution, add sodium bicarbonate (2.5 equivalents) and stir until fully dissolved. The base is crucial for deprotonating the glycine's amino group.

  • Addition of Alkylating Agent: Dissolve 4-nitrobenzyl bromide (1.0 equivalent) in ethanol and add it dropwise to the stirring glycine solution at room temperature. The electron-withdrawing nitro group on the benzyl bromide enhances its reactivity towards nucleophilic attack.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with deionized water and acidify to a pH of approximately 3-4 with 1M HCl. The desired product will precipitate out of the solution upon acidification.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product.[7][8]

Analytical Characterization: Ensuring Purity and Identity

Confirming the structure and purity of the synthesized 2-[(4-nitrophenyl)methylamino]acetic acid is a critical step. A combination of analytical techniques should be employed for a comprehensive characterization.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization NMR NMR Purified_Product->NMR ¹H & ¹³C NMR MS MS Purified_Product->MS Mass Spectrometry IR IR Purified_Product->IR FTIR Spectroscopy HPLC HPLC Purified_Product->HPLC HPLC Structure_Confirmation Structural Confirmation Purity_Assessment Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation HPLC->Purity_Assessment

Caption: A typical analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[9][10] The expected chemical shifts (as detailed in Table 2) will confirm the presence of the 4-nitrophenyl group, the benzyl and glycine methylene groups, and the carboxylic acid.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid, nitro group, and amine.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final compound and for monitoring the progress of the reaction.

Applications in Drug Discovery: A Versatile Building Block

The chemical architecture of 2-[(4-nitrophenyl)methylamino]acetic acid makes it a highly attractive starting material for the synthesis of diverse compound libraries for drug discovery.[11][12][13]

Scaffold for Bioactive Molecules

The true utility of this compound lies in its role as a scaffold that can be readily modified. The primary amine, once unmasked from the nitro group, can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.

Introduction of the Nitroaromatic Moiety

Nitroaromatic compounds are present in a number of clinically used drugs and exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][14][15] The nitro group can participate in critical interactions with biological targets or can be bioreduced in hypoxic environments, a strategy exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Potential Therapeutic Targets

Derivatives of 2-[(4-nitrophenyl)methylamino]acetic acid could be designed to target a variety of biological pathways. For instance, modifications of the core structure could lead to the development of enzyme inhibitors, receptor agonists or antagonists, or compounds that modulate protein-protein interactions. The flexible glycine linker can allow for optimal positioning of functional groups within a binding site.

Drug_Discovery_Applications Core_Scaffold 2-[(4-nitrophenyl)methylamino]acetic acid Reduction Reduction of Nitro Group Core_Scaffold->Reduction Amine_Intermediate Amine Intermediate Reduction->Amine_Intermediate Derivatization Further Derivatization (Acylation, Alkylation, etc.) Amine_Intermediate->Derivatization Bioactive_Molecules Library of Bioactive Molecules Derivatization->Bioactive_Molecules Screening Biological Screening Bioactive_Molecules->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Role in the drug discovery and development pipeline.

Toxicology and Safety Considerations

As with any chemical compound, a thorough understanding of the potential hazards and safe handling procedures is essential.

Hazard Identification:

  • Based on safety data sheets for similar compounds, 2-[(4-nitrophenyl)methylamino]acetic acid is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[16][17]

  • Some nitroaromatic compounds are suspected of causing genetic defects and may have long-term adverse effects in the aquatic environment.[18]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[19][20]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[19]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[16]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[16]

Conclusion

2-[(4-Nitrophenyl)methylamino]acetic acid represents a chemical intermediate of considerable strategic importance for drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of novel and diverse molecular entities. A comprehensive understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will empower researchers to fully exploit its potential in the quest for new and effective therapeutic agents. The continued exploration of derivatives of this scaffold holds significant promise for the future of drug development.

References

  • Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Li, G. et al. (2021). Radical-Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. Asian Journal of Organic Chemistry.
  • University of Munich. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE.
  • PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

  • Kitadai, N. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI.
  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Dudek, M. K. et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • Taylor & Francis. (n.d.). Chloroacetic acid – Knowledge and References.
  • ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)
  • Google Patents. (n.d.). US5254729A - Method for purifying glycine.
  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Prousek, J. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
  • Hernandez-Vazquez, E. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.
  • BenchChem. (n.d.). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol.
  • Google Patents. (n.d.).
  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Atwell, G. J. et al. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
  • Leon-Rivera, I. et al. (2024).
  • PubChem. (n.d.). 4-Nitrobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S. K. et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Singh, S. K. et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
  • Al-Ostath, A. I. et al. (2023). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry.
  • Poprac, P. et al. (2023). Research in the Field of Drug Design and Development.
  • Chen, H. et al. (2002). Expression, purification, and characterization of two N,N-dimethyltransferases, tylM1 and desVI, involved in the biosynthesis of mycaminose and desosamine. Biochemistry.

Sources

An In-depth Technical Guide to the Solubility of (4-Nitro-benzylamino)-acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Nitro-benzylamino)-acetic acid (CAS No. 1727-14-6), a key chemical intermediate in pharmaceutical research.[1] Recognizing the critical role of solubility in drug discovery and development, this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols for accurately determining the solubility of this compound in various solvent systems. The methodologies described herein are designed to ensure scientific rigor and provide actionable insights for formulation development, bioavailability screening, and process chemistry.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its biopharmaceutical performance. For a compound like this compound, which serves as a scaffold in the synthesis of novel therapeutic agents, a thorough understanding of its solubility is a prerequisite for successful drug development.[1] Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulating a viable dosage form. Conversely, a well-characterized solubility profile enables rational formulation design, facilitates in vitro-in vivo correlation (IVIVC), and ultimately de-risks the development process. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to comprehensively assess the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies.

Molecular Structure:

  • IUPAC Name: 2-[(4-nitrophenyl)methylamino]acetic acid[1]

  • CAS Number: 1727-14-6[2][3][4][5]

  • Molecular Formula: C₉H₁₀N₂O₄[2][3][5]

  • Molecular Weight: 210.19 g/mol [2][5]

The structure incorporates several key functional groups that dictate its solubility behavior: a carboxylic acid moiety, a secondary amine, and a nitro-substituted aromatic ring. The carboxylic acid and amine groups introduce polar, ionizable centers, suggesting that pH will be a critical determinant of aqueous solubility. The nitrobenzyl group, conversely, is largely hydrophobic and will influence solubility in organic solvents. The interplay of these features suggests an amphiphilic character.

Predictive Assessment of Solubility

While experimental determination is the gold standard, predictive models can offer valuable initial insights. Based on its structure, this compound is expected to exhibit limited solubility in water due to the hydrophobic nitrobenzyl group. However, its solubility is anticipated to be significantly influenced by pH. In acidic conditions, the secondary amine can be protonated, while in alkaline conditions, the carboxylic acid will be deprotonated, in both cases forming a more soluble salt. In organic solvents, the polarity of the solvent will play a key role. Polar aprotic solvents like DMSO and DMF are likely to be good solvents due to their ability to solvate both the polar and non-polar regions of the molecule. Alcohols like methanol and ethanol are also expected to be effective solvents. Non-polar solvents such as hexane and toluene are predicted to be poor solvents.

Quantitative Solubility Determination: A Methodological Approach

Given the absence of publicly available quantitative solubility data for this compound, this section presents a robust experimental framework for its determination.

Recommended Solvents for Screening

A comprehensive solubility screen should include a diverse set of solvents relevant to pharmaceutical processing and formulation. The following table outlines a recommended starting panel.

Solvent ClassRecommended SolventsRationale for Inclusion
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid, without enzymes)Represents the acidic environment of the stomach.
pH 4.5 (Acetate Buffer)Mid-range pH relevant to the small intestine.
pH 6.8 (Phosphate Buffer)Represents the pH of the lower small intestine.
pH 7.4 (Phosphate-Buffered Saline, PBS)Simulates physiological pH.
Polar Protic Methanol, EthanolCommon solvents in synthesis and purification; potential for hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High solubilizing power for a wide range of compounds.
AcetonitrileUsed in chromatography and as a reaction solvent.
Non-Polar Hexane, TolueneAssess solubility in hydrophobic environments.
Other Dichloromethane (DCM)A common solvent in organic synthesis.
Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a reliable technique for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a panel of solvents at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess of this compound to a series of vials. The amount of excess solid should be sufficient to maintain saturation throughout the experiment.

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant.

  • Separation of Undissolved Solid: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.

  • Dilution: If necessary, dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or other appropriate units, taking into account any dilution factors.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess (4-Nitro-benzylamino)- acetic acid to vials B Add known volume of test solvents A->B C Incubate in orbital shaker (controlled temperature and agitation) B->C D Collect supernatant C->D E Filter (0.22 µm) or centrifuge D->E F Dilute filtrate E->F G Quantify by HPLC F->G H H G->H Calculate Solubility G cluster_factors Influencing Factors Solubility Solubility of This compound pH pH pH->Solubility Temp Temperature Temp->Solubility Polymorphism Polymorphism Polymorphism->Solubility IonicStrength Ionic Strength IonicStrength->Solubility

Caption: Key factors influencing the solubility of this compound.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is recommended.

Hypothetical Solubility Data for this compound at 25 °C:

SolventSolubility (mg/mL)
pH 1.2 Buffer> 10
pH 4.5 Buffer~ 0.5
pH 6.8 Buffer> 15
Water~ 1.0
Methanol> 20
Ethanol> 15
Dimethyl Sulfoxide (DMSO)> 50
Dichloromethane (DCM)< 0.1
Hexane< 0.01

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By following the detailed experimental protocols and considering the key factors influencing solubility, researchers and drug development professionals can generate the high-quality data necessary for informed decision-making throughout the pharmaceutical development lifecycle. A thorough characterization of this fundamental property is a critical step in unlocking the therapeutic potential of molecules derived from this important intermediate.

References

  • Chemsigma. This compound [1727-14-6]. [Link]

  • Arctom Scientific. CAS NO. 1727-14-6 | this compound | Catalog BD-A148223. [Link]

Sources

In-depth Technical Guide: Health and Safety Information for (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Compound-Specific Safety Profile

(4-Nitro-benzylamino)-acetic acid, also known by its IUPAC name 2-((4-nitrophenyl)methylamino)acetic acid, is a fine chemical intermediate utilized in complex organic synthesis, particularly within the realms of pharmaceutical research and development. Its molecular structure, which incorporates a nitroaromatic moiety and an amino acid functional group, presents a unique combination of chemical properties. This duality makes it a valuable building block for novel therapeutic agents. However, it is this same structural complexity that necessitates a thorough and specific understanding of its health and safety profile.

This guide has been developed to provide researchers and laboratory personnel with a detailed framework for the safe handling, storage, and disposal of this compound. The information herein is predicated on the imperative of mitigating risk and ensuring a safe and compliant research environment. Given the absence of exhaustive, publicly available toxicological data for this specific compound, a cautious and rigorous approach to safety is paramount. The guidance provided is based on the known hazards of structurally similar compounds and general principles of chemical safety.

Hazard Identification and Risk Assessment: A Proactive Stance

Based on information from suppliers of structurally related compounds, this compound should be treated as, at minimum, an irritant. The following table summarizes the anticipated hazard classifications.

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract)Category 3H335: May cause respiratory irritation

It is critical to note that this classification is based on inference and that the compound's toxicological properties have not been fully investigated. Therefore, a comprehensive, experiment-specific risk assessment must be conducted before any handling of this chemical.

Logical Framework for Risk Assessment

The following diagram outlines the essential steps for a thorough risk assessment before using this compound.

RiskAssessment Workflow for Risk Assessment cluster_assessment Risk Assessment Protocol A Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Unknown long-term effects B Evaluate Exposure Potential: - Quantity of substance - Duration and frequency of handling - Potential for aerosolization A->B Consider the 'How' C Assess Existing Control Measures: - Fume hood availability and certification - Availability of appropriate PPE B->C Analyze the 'Where' D Determine Level of Risk: - Low, Medium, or High C->D Synthesize Information E Implement Additional Controls: - If risk is medium or high, implement further engineering or procedural controls D->E Mitigate F Document and Review: - Record the risk assessment - Review periodically and with any procedural changes E->F Formalize

Caption: A stepwise workflow for conducting a risk assessment prior to handling this compound.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the presumed irritant nature of this compound, a stringent set of handling procedures and a comprehensive PPE protocol are mandatory.

Engineering Controls

All manipulations of solid this compound that could generate dust, as well as any work with its solutions, must be conducted in a certified chemical fume hood. The fume hood provides the primary barrier of protection by preventing the inhalation of airborne particles and vapors.

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn over the goggles, especially when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged operations or when handling larger quantities, wearing two pairs of gloves (double-gloving) is recommended.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Full-length pants and closed-toe shoes are also required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. A comprehensive respiratory protection program, including fit-testing, must be in place.

Experimental Protocol: Safe Weighing and Solution Preparation

The following protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in section 3.2.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, solvent, magnetic stir bar).

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.

    • Avoid any sudden movements that could generate dust.

    • Record the weight and carefully fold the weigh paper to enclose the solid.

  • Solution Preparation:

    • Place a beaker containing the appropriate volume of solvent on a stir plate within the fume hood.

    • Add a magnetic stir bar to the beaker and begin gentle stirring.

    • Carefully open the folded weigh paper and add the solid this compound to the solvent.

    • Rinse the weigh paper with a small amount of the solvent to ensure all of the compound is transferred to the beaker.

    • Allow the mixture to stir until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh paper and any other contaminated disposable materials in a designated hazardous waste container.

    • Wipe down the spatula and work surface with an appropriate solvent and decontaminating solution.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the hazardous waste.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure ScenarioFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by a decontamination solution.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact the institution's emergency response team and the Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (if available) and any other relevant information.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental compliance.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: All waste containing this compound, including contaminated lab supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is contingent upon a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. While a comprehensive toxicological profile for this specific compound is not yet publicly available, a proactive and cautious approach based on the known risks of structurally similar chemicals is essential. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety within the laboratory.

References

Due to the limited availability of specific safety and toxicological data for this compound (CAS 1727-14-6) in publicly accessible, peer-reviewed literature and comprehensive safety data sheets, a formal reference list with verifiable URLs cannot be provided at this time. The guidance in this document is based on general principles of chemical safety, information from suppliers of analogous compounds, and professional experience in the handling of research chemicals. It is imperative that users of this compound consult the most up-to-date safety information from their chemical supplier and their institution's Environmental Health and Safety department.

A Technical Guide to the Core Reactive Features of the Nitro-Aromatic Group in (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitro-aromatic moiety is a cornerstone in medicinal chemistry and drug development, acting as both a versatile synthetic handle and a potent pharmacophore. In the context of (4-Nitro-benzylamino)-acetic acid, this functional group dictates the molecule's electronic properties, metabolic fate, and potential as a building block for complex therapeutic agents. This guide provides an in-depth exploration of the nitro group's key reactive features, focusing on its profound electron-withdrawing nature and its susceptibility to multi-stage reduction. We will dissect the mechanisms governing its reactivity, present validated experimental protocols for its characterization and transformation, and discuss the implications for drug design, particularly in the realm of bioreductive prodrugs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

The Electronic Influence of the Nitro Group: A Tale of Two Reactivities

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, a property conferred by the high electronegativity of its oxygen atoms and the positive formal charge on the nitrogen atom.[1][2] This potent inductive and resonance effect fundamentally alters the electron distribution of the attached benzene ring in this compound, creating a dichotomous reactivity profile.

Deactivation Towards Electrophilic Aromatic Substitution

Through resonance, the nitro group delocalizes the π-electrons of the benzene ring, creating partial positive charges at the ortho and para positions.[3][4][5] This reduction in electron density deactivates the ring towards attack by electrophiles, which are themselves electron-deficient.[1][6] Consequently, electrophilic aromatic substitution reactions on the nitrobenzene core of the molecule are significantly retarded compared to unsubstituted benzene.[3] When substitution does occur, it is directed to the meta position, which, while still deactivated, is less electron-deficient than the ortho and para positions.[4][5]

Caption: Resonance delocalization in the nitro-aromatic ring.

Activation Towards Nucleophilic Aromatic Substitution

Conversely, the electron deficiency at the ortho and para carbons renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). This is a critical feature for synthetic chemists, as it allows for the displacement of a suitable leaving group (e.g., a halogen) by a nucleophile, a reaction that is typically difficult on electron-rich aromatic rings.[1] While this compound itself does not have a leaving group on the ring, this principle is fundamental to the reactivity of many related nitro-aromatic intermediates in drug synthesis.

The Centerpiece of Reactivity: Multi-Stage Nitro Reduction

The most significant reactive feature of the nitro-aromatic group, especially in a biological context, is its capacity to undergo reduction. This transformation is not a single step but a sequential six-electron reduction that proceeds through highly reactive intermediates.[7] This pathway is central to the mechanism of action for many nitro-aromatic drugs and is a key consideration in their toxicological profiles.[7][8][9]

The reduction cascade generally follows this path:

  • Nitro (Ar-NO₂) → Nitroso (Ar-NO): A two-electron reduction.

  • Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH): A further two-electron reduction. The nitroso intermediate is often short-lived.[7]

  • Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂): The final two-electron reduction yields the stable aromatic amine.

The hydroxylamine intermediate is of particular interest as it is often implicated in the toxic effects of nitro-aromatic compounds, including mutagenicity and carcinogenicity, due to its ability to form adducts with cellular macromolecules like DNA.[10][11]

Reduction_Pathway cluster_reactivity Key Intermediate Nitro Nitro (Ar-NO₂) Oxidation State: +3 Nitroso Nitroso (Ar-NO) Oxidation State: +1 Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (Ar-NHOH) Oxidation State: -1 Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine (Ar-NH₂) Oxidation State: -3 Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: The sequential six-electron reduction of a nitro-aromatic group.

Methods of Reduction: From the Benchtop to the Cell

The transformation of the nitro group to an amine can be achieved through various methods, each with its own merits regarding efficiency, selectivity, and applicability.

Chemical Reduction

A wide array of reagents can affect this reduction, with the choice often depending on the presence of other functional groups in the molecule.[12]

  • Catalytic Hydrogenation: This is a highly efficient and clean method, commonly employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[13] It is often the method of choice for reducing both aromatic and aliphatic nitro groups.[13] However, its high reactivity can lead to a lack of chemoselectivity, as it can also reduce alkenes, alkynes, and remove certain protecting groups.[13][14]

  • Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) provide a milder, more chemoselective alternative.[12][13] These are particularly useful when other reducible functional groups need to be preserved.

Electrochemical Reduction

Cyclic Voltammetry (CV) is a powerful technique for probing the redox chemistry of nitro-aromatic compounds. It allows for the precise measurement of reduction potentials, providing quantitative insight into the ease of electron transfer to the nitro group.[15][16] A typical cyclic voltammogram for a nitro-aromatic compound in an aqueous medium shows an irreversible peak corresponding to the four-electron reduction to the hydroxylamine.[15] Under certain conditions, a quasi-reversible couple corresponding to the hydroxylamine/nitroso interconversion can also be observed at more positive potentials.[15]

CompoundFirst Reduction Potential (Ep,c vs NHE)Source
Nitroimidazole Derivative 1 -340 mV[17]
Metronidazole-645 mV[17]
Nitroindolin-2-one-668 mV[17]
ABP1 (lacking imidazolic nitro)-684 mV[17]
This table illustrates how molecular structure influences the ease of reduction, a key parameter in designing bioreductive drugs.
Enzymatic Bioreduction

In biological systems, particularly under hypoxic (low oxygen) conditions found in solid tumors or anaerobic bacteria, the reduction is catalyzed by a class of flavoenzymes known as nitroreductases (NTRs).[7][18][19] These enzymes transfer electrons, typically from NADPH or NADH, to the nitro-aromatic substrate, initiating the reductive cascade.[7][20] This bioactivation is the mechanistic basis for several nitro-aromatic antibiotics and is a highly exploited strategy in cancer therapy for the targeted activation of prodrugs in the tumor microenvironment.[21][22] The reduction can proceed via a one-electron or two-electron transfer mechanism, which can influence the generation of reactive oxygen species and cellular toxicity.[7][10]

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the reduction and analysis of the nitro-aromatic group in this compound or similar compounds.

Protocol 1: Chemical Reduction via Catalytic Hydrogenation

Objective: To reduce the aromatic nitro group to an amine using palladium on carbon as a catalyst.

Causality: Pd/C is selected for its high catalytic efficiency. The use of a balloon of H₂ provides a simple and safe way to maintain a hydrogen atmosphere at ambient pressure. Methanol is a common solvent that readily dissolves the starting material and does not interfere with the reaction.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight). Note: Pd/C is flammable when dry and should be handled with care, preferably under an inert atmosphere or as a wet paste.

  • Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating it with a vacuum line and refilling it with hydrogen gas from a balloon. Repeat this cycle 3-5 times.

  • Reaction: Leave the reaction to stir vigorously under the hydrogen balloon atmosphere at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction is indicated by the complete disappearance of the starting material spot and the appearance of a new, more polar product spot (the amine).

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, (4-Amino-benzylamino)-acetic acid. Further purification can be achieved via crystallization or chromatography if necessary.

Protocol 2: Analysis by Cyclic Voltammetry

Objective: To determine the reduction potential of the nitro group.

Causality: A three-electrode system is the standard for accurate electrochemical measurements. Deoxygenation is critical because dissolved oxygen is electroactive and will interfere with the measurement of the analyte. A supporting electrolyte is required to ensure sufficient conductivity of the solution.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Polish Working Electrode (e.g., Glassy Carbon) B 2. Prepare Analyte Solution (1-5 mM in supporting electrolyte) A->B C 3. Deoxygenate Solution (Purge with N₂ or Ar for >15 min) B->C D 4. Assemble 3-Electrode Cell (Working, Reference, Counter) C->D E 5. Set Potential Window & Scan Rate (e.g., 100 mV/s) D->E F 6. Run Cyclic Voltammogram E->F G 7. Identify Cathodic Peak (Nitro Group Reduction) F->G H 8. Determine Peak Potential (Epc) G->H

Sources

The Fulcrum of Function: Unraveling the Role of the Glycine Moiety in (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Nitro-benzylamino)-acetic acid stands as a molecule of significant interest within medicinal chemistry and drug development, primarily serving as a versatile scaffold for the synthesis of novel bioactive compounds.[1] Its deceptively simple structure, a glycine core flanked by a 4-nitrobenzyl group, belies a complex interplay of electronic and steric factors that dictate its reactivity, physicochemical properties, and ultimately, its utility in targeted therapeutic design. This guide provides a comprehensive analysis of the pivotal role of the glycine moiety, moving beyond a superficial structural description to explore its function as a flexible linker, a modulator of electronic effects, and a key determinant of the molecule's synthetic versatility. Through a synthesis of established chemical principles and field-proven insights, we will dissect the causality behind the experimental utility of this compound, offering both a deep mechanistic understanding and practical methodological guidance for its application in research and development.

Molecular Architecture: More Than a Simple Linker

At its core, this compound is an N-substituted derivative of glycine, the simplest of the proteinogenic amino acids.[2][3] The structure consists of a central glycine backbone, where the amino group is substituted with a 4-nitrobenzyl group. This seemingly straightforward substitution has profound implications for the molecule's overall characteristics.

The glycine moiety provides a foundational scaffold with inherent flexibility due to the free rotation around its single bonds. This conformational freedom is a critical attribute, allowing the molecule to adopt various spatial arrangements, a property often exploited in drug design to optimize binding to biological targets.[2][3]

The two key functional groups of the glycine moiety, the secondary amine and the carboxylic acid, are central to its chemical personality. The amine nitrogen, with its lone pair of electrons, acts as a nucleophile and a base, while the carboxylic acid provides an acidic center. The juxtaposition of these two groups makes glycine and its derivatives amphoteric.[3]

The 4-nitrobenzyl group, on the other hand, is a strong electron-withdrawing group due to the combined inductive and mesomeric effects of the nitro (-NO2) group. This has a significant impact on the electronic environment of the entire molecule, particularly the reactivity of the adjacent glycine moiety.

Below is a diagram illustrating the key functional components and their sphere of influence within the molecule.

G cluster_0 This compound mol C₉H₁₀N₂O₄ glycine Glycine Moiety (Flexible Linker & Reactive Core) nitrobenzyl 4-Nitrobenzyl Group (Electronic Modulator) glycine->nitrobenzyl C-N Bond (Electronic Conduction) amine Secondary Amine (Nucleophilic Center) glycine->amine carboxyl Carboxylic Acid (Acidic Center & H-Bonding) glycine->carboxyl nitro Nitro Group (Strong Electron Withdrawer) nitrobenzyl->nitro

Caption: Functional domains of this compound.

The Glycine Moiety as a Modulator of Physicochemical Properties

The presence of the glycine moiety imparts a unique set of physicochemical properties to this compound, influencing its solubility, lipophilicity, and potential for intermolecular interactions.

PropertyContribution of the Glycine MoietyConsequence for Application
Solubility The carboxylic acid and secondary amine groups can participate in hydrogen bonding with polar solvents like water. The zwitterionic character at physiological pH enhances aqueous solubility.Improved handling in aqueous media for biological assays and potential for better bioavailability in vivo.
Lipophilicity While the ionizable groups increase hydrophilicity, the methylene (-CH2-) backbone of glycine contributes to the overall lipophilic character of the molecule, balancing the polarity of the nitro and carboxyl groups.Modulates the molecule's ability to cross biological membranes, a critical factor in drug design.
Hydrogen Bonding The amine proton (N-H) and the carboxylic acid group (both the hydroxyl proton and the carbonyl oxygen) are capable of acting as hydrogen bond donors and acceptors, respectively.Facilitates specific interactions with biological targets such as enzymes and receptors, and influences crystal packing.
Flexibility The acyclic nature and sp3 hybridized carbons of the glycine backbone allow for significant conformational freedom.Enables the molecule to adapt its conformation to fit into binding pockets of varying shapes and sizes.

Functional Significance: Reactivity and Synthetic Utility

The true value of the glycine moiety in this compound lies in its chemical reactivity, which is finely tuned by the attached 4-nitrobenzyl group.

Electronic Influence of the 4-Nitrobenzyl Group

The potent electron-withdrawing nature of the 4-nitrobenzyl group significantly reduces the electron density on the nitrogen atom of the glycine moiety. This has two primary consequences:

  • Reduced Basicity of the Amine: The secondary amine is less basic compared to a simple alkyl-substituted amine. This is a crucial consideration in acid-base reactions and in its behavior under physiological conditions.

  • Activation of the α-Carbon: The electron-withdrawing effect can facilitate the deprotonation of the α-carbon (the CH2 group of the glycine), making it more susceptible to reactions such as Cα-functionalization, although this is less common than with more activated systems.[4]

This electronic modulation is a key feature that medicinal chemists can exploit. For instance, the nitro group itself is a versatile functional handle that can be reduced to an amine, completely altering the electronic properties of the benzyl group from electron-withdrawing to electron-donating.[1] This transformation dramatically impacts the reactivity of the glycine moiety and is a common strategy in the synthesis of compound libraries.

The following diagram illustrates the workflow for the synthetic modification of this compound, highlighting the role of the glycine and nitro groups.

G start This compound reduction Reduction of Nitro Group (e.g., H₂/Pd-C, SnCl₂) start->reduction coupling Amide Coupling (DCC, EDC, etc.) start->coupling esterification Esterification (Acid, Alcohol) start->esterification product1 (4-Amino-benzylamino)-acetic acid (Electron-Donating Benzyl Group) reduction->product1 product2 Peptide Conjugates or Amide Derivatives coupling->product2 product3 Ester Derivatives (Prodrugs) esterification->product3

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and modification of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis of this compound

This synthesis is a standard nucleophilic substitution reaction.

  • Principle: Glycine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride. A base is used to neutralize the HCl formed during the reaction and to deprotonate the glycine's amino group, increasing its nucleophilicity.

  • Materials:

    • Glycine

    • 4-Nitrobenzyl chloride

    • Sodium carbonate (Na₂CO₃)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve glycine (1.0 eq) and sodium carbonate (1.1 eq) in a mixture of water and ethanol.

    • Heat the mixture to reflux with stirring.

    • Add a solution of 4-nitrobenzyl chloride (1.0 eq) in ethanol dropwise over 30 minutes.

    • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Reduction of the Nitro Group

  • Principle: The nitro group is catalytically hydrogenated to an amine using hydrogen gas and a palladium on carbon catalyst.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10% by weight of the starting material).

    • Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Wash the Celite pad with methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield (4-Amino-benzylamino)-acetic acid.

Spectroscopic and Structural Characterization

Predicted Spectroscopic Data:

TechniqueExpected FeaturesRationale
¹H NMR - Aromatic protons on the nitrobenzyl ring (two doublets, ~7.5-8.2 ppm).- Benzylic protons (-CH₂-) as a singlet (~4.0 ppm).- α-protons of the glycine moiety (-CH₂-) as a singlet (~3.5 ppm).- Amine and carboxylic acid protons (broad singlets, variable chemical shift).The strong electron-withdrawing nitro group deshields the aromatic protons. The chemical shifts of the methylene groups are influenced by the adjacent nitrogen and carbonyl/benzyl groups.
¹³C NMR - Aromatic carbons (~124-150 ppm).- Carboxylic acid carbonyl carbon (~175 ppm).- Benzylic carbon (~55 ppm).- α-carbon of glycine (~50 ppm).The chemical shifts are characteristic for these functional groups.
FT-IR - Strong N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹).- Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch for the carboxylic acid (~1700 cm⁻¹).- N-H stretch for the secondary amine (~3300-3500 cm⁻¹, may be broad).These are characteristic vibrational frequencies for the respective functional groups.
Mass Spec - A clear molecular ion peak corresponding to the molecular weight of C₉H₁₀N₂O₄ (210.18 g/mol ).Confirms the molecular formula of the compound.

The molecular geometry is expected to be non-planar, with the glycine moiety providing a flexible linkage between the carboxylic acid and the 4-nitrobenzyl group. The nitro group is likely to be nearly coplanar with the benzene ring to maximize resonance stabilization.[5]

Conclusion and Future Perspectives

The glycine moiety in this compound is far from a passive component. It is a dynamic and essential element that defines the molecule's structural flexibility, physicochemical properties, and chemical reactivity. Its role as a flexible linker, coupled with the electronic modulation provided by the 4-nitrobenzyl group, makes this compound a valuable and versatile building block in medicinal chemistry. The ability to easily modify both the carboxylic acid and the nitro group opens up a vast chemical space for the development of novel therapeutic agents.

Future research will likely focus on leveraging the unique properties of this scaffold in the synthesis of targeted therapies. For example, its use in the construction of novel peptide mimetics, enzyme inhibitors, or as a linker in antibody-drug conjugates represents promising avenues for exploration. A deeper understanding of the structure-activity relationships of its derivatives, aided by computational modeling and detailed structural studies, will undoubtedly accelerate the discovery of new and effective drugs.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Young, H. A., & Proulx, C. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20(32), 6245–6249. Available at: [Link]

  • The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Chem 117 Reference Spectra Spring 2011. University of California, Los Angeles. Available at: [Link]

  • Process for the synthesis of n-acyl-2-amino-4-alkoxy-5-nitrobenzoic acids. European Patent Office. Available at: [Link]

  • Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. PubMed. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Available at: [Link]

  • Leaving Group Effects in Reductively Triggered Fragmentation of 4-Nitrobenzyl Carbamates. ResearchGate. Available at: [Link]

  • Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. PubMed Central. Available at: [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Preparation method of 4-aminophenylacetic acid medicine intermediate. Google Patents.
  • 4-amino-N-alkyl benzylamine preparation methood. Google Patents.
  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Preprints.org. Available at: [Link]

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. ResearchGate. Available at: [Link]

  • Acetic acid, p-nitrobenzyl ester. Organic Syntheses. Available at: [Link]

  • Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Photocleavable Protecting Groups. Science of Synthesis. Available at: [Link]

  • Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. National Institutes of Health. Available at: [Link]

  • (4-Nitrophenyl)acetic acid. PubChem. Available at: [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]

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An In-Depth Technical Guide to the Early Research of (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

(4-Nitro-benzylamino)-acetic acid, also known by its IUPAC name 2-[(4-nitrophenyl)methylamino]acetic acid, is a synthetic organic compound that has served as a valuable building block in medicinal chemistry. Its structure, featuring a glycine moiety attached to a 4-nitrobenzyl group, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group offers a key site for chemical modification, such as reduction to an amine, which can then be further functionalized. This guide delves into the early research surrounding this compound, exploring its initial synthesis, characterization, and the foundational biological insights that have paved the way for its use in drug discovery.

Chemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 17136-36-6[1]
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
IUPAC Name 2-[(4-nitrophenyl)methylamino]acetic acid
Appearance Likely a solid at room temperature

Note: Early research did not always provide exhaustive characterization data. The appearance is inferred from related compounds.

Early Synthetic Approaches: A Foundational Protocol

The early synthesis of N-substituted glycine derivatives, including this compound, primarily relied on the N-alkylation of glycine or its esters. A common and straightforward approach involves the reaction of a benzyl halide with glycine in the presence of a base.

Conceptual Synthetic Workflow

The synthesis of this compound can be conceptualized through the nucleophilic substitution reaction between 4-nitrobenzyl bromide and glycine. The amino group of glycine acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide, which bears a good leaving group (bromide). The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrobromic acid formed as a byproduct.

G reagents 4-Nitrobenzyl bromide + Glycine conditions Base (e.g., NaOH, Na2CO3) Solvent (e.g., Ethanol/Water) reagents->conditions Reaction Conditions product This compound conditions->product Yields byproduct NaBr + H2O

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical Reconstruction Based on Similar Syntheses)

While a specific early publication detailing the synthesis of this compound was not identified in the search, a representative protocol can be reconstructed based on established methods for the synthesis of N-benzylglycine derivatives.[2][3][4][5]

Materials:

  • Glycine

  • 4-Nitrobenzyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution of Glycine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents).

  • Addition of 4-Nitrobenzyl Bromide: To the stirring glycine solution, add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate. If no precipitate forms, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

  • Characterization: The purified product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Early Biological Investigations: A Focus on Structure-Activity Relationships

The introduction of a nitro group at the para position of the benzyl ring is a common strategy in medicinal chemistry. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, potentially affecting its binding to biological targets. Furthermore, the nitro group can participate in hydrogen bonding and other intermolecular interactions.

Potential Areas of Early Investigation

Based on the known biological activities of related compounds, early research on this compound would have likely explored its potential as:

  • An Anti-inflammatory Agent: The structural similarity to N-arylanthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests that it may have been screened for similar activity.[6]

  • An Antimicrobial Agent: Nitroaromatic compounds are known to possess antimicrobial properties, and this molecule could have been evaluated for its efficacy against various bacterial and fungal strains.[7]

  • A Precursor for Other Bioactive Molecules: The primary value of this compound in early research was likely as a chemical intermediate. The nitro group could be readily reduced to an amino group, providing a handle for the synthesis of a diverse library of compounds with different substituents on the aromatic ring. This would have been a key strategy in SAR studies to optimize biological activity.

G start This compound reduction Reduction of Nitro Group start->reduction intermediate (4-Amino-benzylamino)-acetic acid reduction->intermediate functionalization Further Functionalization intermediate->functionalization derivatives Library of Derivatives functionalization->derivatives screening Biological Screening derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Logical workflow for the use of this compound in early drug discovery.

Conclusion and Future Perspectives

References

Sources

Methodological & Application

Synthesis of (4-Nitro-benzylamino)-acetic acid from 4-nitrobenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Nitro-benzylamino)-acetic acid, also known as N-(4-nitrobenzyl)glycine, is a valuable building block in medicinal chemistry and drug development. Its structure incorporates a 4-nitrophenyl group, which is a common pharmacophore and a versatile synthetic handle, linked to the simplest amino acid, glycine. This arrangement provides a scaffold for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, opening avenues for further derivatization, while the carboxylic acid moiety of the glycine unit allows for peptide-like couplings. This application note provides a detailed protocol for the synthesis of this compound from 4-nitrobenzaldehyde and glycine via a one-pot reductive amination reaction.

Synthetic Strategy: Reductive Amination

The synthesis of this compound from 4-nitrobenzaldehyde and glycine is efficiently achieved through a one-pot reductive amination. This widely used and robust method involves two key steps that occur in the same reaction vessel:

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of glycine on the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by a dehydration step to form an imine, also known as a Schiff base. This step is typically reversible and is often favored by the removal of water or by carrying out the reaction in a suitable solvent.

  • In Situ Reduction: The formed Schiff base is then reduced in the same pot to the desired secondary amine, this compound. A mild and selective reducing agent, such as sodium borohydride (NaBH₄), is commonly employed for this transformation. The advantage of using NaBH₄ is its compatibility with various functional groups and its relative safety and affordability. The reduction of the imine is generally irreversible and drives the overall reaction to completion.

The overall transformation is a highly efficient method for forming carbon-nitrogen bonds.

Reaction Mechanism and Workflow

The reductive amination process begins with the formation of a Schiff base from 4-nitrobenzaldehyde and glycine, which is then reduced by sodium borohydride.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products & Purification 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Schiff_Base_Formation Schiff Base Formation (Imine Intermediate) 4-Nitrobenzaldehyde->Schiff_Base_Formation Glycine Glycine Glycine->Schiff_Base_Formation Reduction Reduction (NaBH4) Schiff_Base_Formation->Reduction In situ Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-nitrobenzaldehyde and glycine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
4-NitrobenzaldehydeC₇H₅NO₃151.12-1.51 g10.0
GlycineC₂H₅NO₂75.07-0.75 g10.0
Sodium HydroxideNaOH40.002 M5.0 mL10.0
MethanolCH₃OH32.04-20 mL-
Sodium BorohydrideNaBH₄37.83-0.45 g12.0
Hydrochloric AcidHCl36.46conc.As needed-
WaterH₂O18.02-As needed-
EthanolC₂H₅OH46.07-For recrystallization-

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.75 g (10.0 mmol) of glycine in 5.0 mL of 2 M sodium hydroxide solution and 5 mL of methanol. To this solution, add 1.51 g (10.0 mmol) of 4-nitrobenzaldehyde dissolved in 10 mL of methanol.

  • Schiff Base Formation: Stir the resulting mixture at room temperature for 1 hour. The solution may turn yellow, indicating the formation of the Schiff base.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 0.45 g (12.0 mmol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step.

  • Reaction Completion: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Work-up:

    • Quench the reaction by carefully adding concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. This will also neutralize any unreacted sodium borohydride.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of cold water.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol-water mixture.

    • Dissolve the crude solid in hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂)

    • δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H meta to NO₂)

    • δ 3.90 (s, 2H, Ar-CH₂)

    • δ 3.30 (s, 2H, N-CH₂-COOH)

    • A broad singlet corresponding to the carboxylic acid proton (COOH) and the amine proton (NH) may be observed, which can be confirmed by D₂O exchange.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 172.0 (C=O)

    • δ 147.0 (Ar-C-NO₂)

    • δ 146.5 (Ar-C-CH₂)

    • δ 129.5 (Ar-CH)

    • δ 123.5 (Ar-CH)

    • δ 52.0 (Ar-CH₂)

    • δ 49.0 (N-CH₂-COOH)

2. Infrared (IR) Spectroscopy:

  • FTIR (KBr, cm⁻¹):

    • ~3300-2500 (broad, O-H and N-H stretch)

    • ~1710 (strong, C=O stretch of carboxylic acid)

    • ~1595 (C=C aromatic stretch)

    • ~1520 and ~1345 (strong, asymmetric and symmetric NO₂ stretch)

    • ~1110 (C-N stretch)

3. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS):

    • Expected [M+H]⁺: m/z 211.07

    • Expected [M-H]⁻: m/z 209.06

    • Fragmentation may show loss of H₂O, CO₂, and NO₂.

Discussion and Scientific Rationale

The choice of a one-pot reductive amination is predicated on its efficiency and operational simplicity. Conducting the Schiff base formation and subsequent reduction in a single vessel minimizes handling losses and reduces reaction time.

  • pH Control: The initial basic conditions facilitated by sodium hydroxide deprotonate the carboxylic acid of glycine, increasing its solubility in the methanolic solution and preventing unwanted side reactions. The subsequent acidification during work-up is crucial for protonating the carboxylate to yield the final carboxylic acid product and also to neutralize the excess reducing agent.

  • Choice of Reducing Agent: Sodium borohydride is a suitable reducing agent for this synthesis as it selectively reduces the imine in the presence of the nitro group.[1] Stronger reducing agents like lithium aluminum hydride would also reduce the nitro group. The controlled, portion-wise addition of NaBH₄ at a low temperature is a critical safety and selectivity measure.[2]

  • Purification: Recrystallization is an effective method for purifying the final product. The choice of an ethanol-water solvent system is based on the differential solubility of the product at high and low temperatures, allowing for the formation of well-defined crystals upon cooling and leaving impurities behind in the mother liquor.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from readily available starting materials. The one-pot reductive amination approach is efficient, and the described purification and characterization methods will enable researchers to obtain and verify the high-purity product essential for downstream applications in drug discovery and organic synthesis.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996, 61 (11), 3849–3862.
  • Perumattam, J. A convenient one-pot synthesis of N-substituted-α-amino acids.

Sources

Greener synthesis methods for N-substituted glycine derivatives using water as a solvent

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Greener Synthesis of N-Substituted Glycine Derivatives Using Water as a Solvent

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Chemistry in Glycine Derivative Synthesis

N-substituted glycine derivatives are fundamental scaffolds in medicinal chemistry and materials science. As structural mimics of natural peptides, they form the backbone of "peptoids," a class of polymers known for their high biological activity and resistance to proteolytic degradation.[1][2] Their applications range from novel therapeutics to advanced biomaterials.[1]

Traditionally, the synthesis of these derivatives has often relied on organic solvents that are now recognized as hazardous, such as dichloromethane, benzene, and toluene.[3][4] These solvents contribute to significant environmental waste and pose health and safety risks. The principles of green chemistry compel a shift towards more sustainable methodologies, prioritizing the use of benign solvents, reducing energy consumption, and improving atom economy.

Water is the ultimate green solvent—it is non-toxic, non-flammable, abundant, and inexpensive. Its unique physicochemical properties, including high polarity and the ability to form strong hydrogen bonds, can be harnessed to facilitate organic reactions, often with unique reactivity and selectivity compared to conventional solvents. This guide details several field-proven, water-based protocols for the synthesis of N-substituted glycine derivatives, offering a practical toolkit for researchers committed to sustainable science.

Method 1: Direct N-Alkylation in Water via Nucleophilic Substitution

One of the most straightforward approaches to synthesizing N-alkylated glycines is the direct reaction between an alkylamine and a haloacetic acid in water. This method leverages the nucleophilicity of the amine to displace the halide, forming the C-N bond directly. Performing this reaction in an aqueous medium eliminates the need for hazardous organic solvents and often simplifies product isolation.[3][5]

Scientific Rationale

The choice of water as a solvent is not merely a "green" alternative but an active facilitator of the reaction. The high polarity of water stabilizes the charged transition state of the SN2 reaction between the neutral amine and chloroacetate. The reaction is typically performed in an ice bath initially to control the exothermic reaction between the amine and the acid. The subsequent 24-hour stirring at room temperature allows the nucleophilic substitution to proceed to completion. The final acidification step is crucial for protonating the carboxylate, ensuring the final product precipitates or can be isolated as the hydrochloride salt, which often exhibits improved crystallinity and stability.[3][5]

Workflow for Direct N-Alkylation

workflow1 reagents Alkylamine + Chloroacetic Acid in Water ice_bath Combine Reagents in Ice Bath (0-5°C) reagents->ice_bath Dropwise Addition stirring Stir at Room Temp for 24h ice_bath->stirring evaporation Remove Water (Rotary Evaporator) stirring->evaporation washing Wash Precipitate with Acetone evaporation->washing acidification Acidify with HCl to pH=2 washing->acidification isolation Recrystallize/Isolate Final Product acidification->isolation

Caption: Experimental workflow for direct N-alkylation in water.

Detailed Protocol: Synthesis of N-Propylglycine

This protocol is adapted from the green synthesis method reported in ACS Omega.[3][5]

Materials:

  • Propylamine (≥99%)

  • Chloroacetic acid (≥99%)

  • Hydrochloric acid (HCl), 1 M solution

  • Acetone (ACS grade)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask (50 mL)

  • Rotary evaporator

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of chloroacetic acid (0.945 g, 10 mmol) in 3 mL of deionized water in a 50 mL round-bottom flask.

    • Prepare a solution of propylamine (1.30 g, 22 mmol) in 3 mL of cold deionized water.

  • Reaction:

    • Place the flask containing the chloroacetic acid solution in an ice bath and begin stirring.

    • Add the cold propylamine solution dropwise to the stirred chloroacetic acid solution over 10-15 minutes.

    • Once the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 24 hours.

  • Work-up and Isolation:

    • After 24 hours, remove the water from the reaction mixture using a rotary evaporator until a white precipitate is observed.[3]

    • Wash the resulting crude chloride salt several times with acetone to remove unreacted starting materials and impurities.

    • Acidify the washed solid with 1 M HCl to a pH of 2.

    • Allow the solvent to evaporate slowly at room temperature. The final product, N-propylglycine hydrochloride, can be further purified by recrystallization from 1 M HCl.[3]

Data Summary: N-Alkylation of Glycine Derivatives in Water
R-Group (Amine)Reaction Time (h)TemperatureTypical YieldReference
Propyl24Room TempHigh[3][5]
Butyl24Room TempHigh[3][5]
Hexyl24Room TempHigh[3][5]
Octyl24Room TempHigh[3][5]

Method 2: N-Acylation via the Aqueous Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides. Its adaptation to an aqueous medium makes it a powerful green chemistry tool for producing N-acyl glycine derivatives, which are important bio-based surfactants and pharmaceutical intermediates.[6][7][8][9]

Scientific Rationale

This reaction is performed in a two-phase system (water and a water-immiscible organic solvent if needed) or entirely in an alkaline aqueous solution.[7][8] Glycine is first dissolved in an aqueous base (e.g., NaOH), which deprotonates the amino group, increasing its nucleophilicity. The acid chloride is then added. The reaction occurs rapidly at the interface or in the aqueous phase. The base serves two critical roles: it activates the glycine and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The challenge in this aqueous method is minimizing the competitive hydrolysis of the reactive acid chloride by water. This is overcome by using a sufficient excess of the acid chloride and ensuring rapid mixing.

Reaction Mechanism: Aqueous Schotten-Baumann

mechanism2 cluster_step1 Step 1: Glycine Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Glycine Glycine (H₂NCH₂COOH) Glycinate Glycinate Anion (H₂NCH₂COO⁻) Glycine->Glycinate + OH⁻ - H₂O AcidChloride Acyl Chloride (R-COCl) Glycinate->AcidChloride Attack Intermediate Tetrahedral Intermediate AcidChloride->Intermediate Product N-Acyl Glycine Intermediate->Product - Cl⁻

Caption: Mechanism of the aqueous Schotten-Baumann reaction.

Detailed Protocol: Synthesis of N-Octanoylglycine (Capryloyl Glycine)

This protocol is based on procedures described for the industrial synthesis of N-acyl amino acids.[7][8]

Materials:

  • Glycine (≥99%)

  • Sodium hydroxide (NaOH) pellets

  • Octanoyl chloride (≥98%)

  • Hydrochloric acid (HCl), 36%

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

Procedure:

  • Activation of Glycine:

    • In a suitable reaction vessel, dissolve glycine (50 g) and sodium hydroxide (51 g) in 250 mL of water with stirring. Ensure the mixture is cooled as the dissolution of NaOH is exothermic.

  • Acylation Reaction:

    • To the basic glycine solution, add octanoyl chloride (87 g) portion-wise while maintaining vigorous stirring. The temperature should be controlled to prevent excessive hydrolysis of the acid chloride.

  • Work-up and Purification:

    • After the reaction is complete (typically monitored by TLC or LC-MS), add MTBE (500 mL) to the mixture.

    • Carefully acidify the solution with 36% hydrochloric acid (approx. 50 g) to a pH of ~2. This protonates the N-acyl glycine, making it soluble in the organic phase.

    • Separate the organic (MTBE) phase from the aqueous phase.

    • Wash the organic phase with water to remove inorganic salts.

  • Final Product Formulation:

    • Treat the organic phase with 600 mL of fresh water.

    • Adjust the pH of this new biphasic mixture to >6.5 with a sodium hydroxide solution. This converts the N-acyl glycine back to its sodium salt, transferring it to the aqueous phase.

    • Separate and collect the aqueous phase. The final aqueous solution of sodium N-octanoylglycinate can be concentrated by distillation if required.[7]

Method 3: Aqueous Strecker Synthesis of Glycine Derivatives

The Strecker synthesis, first described in 1850, is a three-component reaction between an aldehyde, ammonia (or an amine), and cyanide.[10][11] It remains a highly relevant and versatile method for producing α-amino acids and their derivatives. Conducting this reaction in water aligns with green chemistry principles and mimics postulated prebiotic pathways for amino acid formation.[10]

Scientific Rationale

The Strecker synthesis proceeds in two main stages.[10][11][12] First, the aldehyde and amine condense in water to form an imine (or more accurately, the protonated iminium ion), which exists in equilibrium with the starting materials. The cyanide ion, typically from a salt like KCN, then acts as a nucleophile, attacking the iminium carbon to form an α-aminonitrile.[12] The second stage involves the hydrolysis of the nitrile group to a carboxylic acid, which is typically achieved by heating with aqueous acid or base. The use of water as a solvent is ideal for the initial condensation and the final hydrolysis steps. For the synthesis of N-substituted glycines, a primary amine (R-NH₂) is used instead of ammonia.

Generalized Aqueous Strecker Pathway

mechanism3 Start Aldehyde (R'CHO) + Primary Amine (RNH₂) Imine Iminium Ion [R'CH=NHR]⁺ Start->Imine + H⁺ - H₂O Nitrile α-Aminonitrile R'CH(CN)NHR Imine->Nitrile + CN⁻ Product N-Substituted Amino Acid Nitrile->Product Hydrolysis (H₃O⁺)

Caption: Pathway for N-substituted amino acid synthesis via the Strecker reaction.

Protocol: General Procedure for Aqueous Strecker Synthesis

This is a generalized protocol based on established Strecker reaction principles.[11][12][13]

Materials:

  • Aldehyde (e.g., formaldehyde for glycine backbone)

  • Primary amine (R-NH₂)

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium chloride (NH₄Cl) or other mild acid

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve the primary amine and ammonium chloride in water.

    • Add the aldehyde to the solution and stir.

    • In a separate flask, dissolve potassium cyanide in a minimal amount of cold water.

    • Slowly add the KCN solution to the aldehyde-amine mixture with cooling (ice bath) and vigorous stirring.

    • Allow the reaction to stir for several hours or overnight at room temperature. The α-aminonitrile may precipitate or can be extracted.

  • Nitrile Hydrolysis:

    • Isolate the crude α-aminonitrile.

    • Add concentrated hydrochloric acid and heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation:

    • Cool the reaction mixture.

    • The final N-substituted glycine derivative can be isolated by crystallization, often after adjusting the pH to the isoelectric point.

Conclusion and Future Outlook

The transition to aqueous-based synthesis for N-substituted glycine derivatives is not a compromise but an opportunity. As demonstrated, water can serve as an effective medium for key chemical transformations including nucleophilic substitution, acylation, and multicomponent reactions. These methods reduce reliance on volatile organic compounds, enhance safety, and often simplify product isolation, aligning with the core tenets of sustainable industrial chemistry.

Future research will likely focus on expanding the substrate scope for these reactions, developing recyclable catalysts for aqueous systems (such as phase-transfer catalysts and biocatalysts), and integrating flow chemistry and microwave assistance to further intensify these green processes.[2][14][15][16] By embracing water as a solvent of choice, the scientific community can continue to build the essential molecular toolkit for medicine and materials science on a foundation of environmental responsibility.

References

  • Karami, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Karami, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • Lygo, B., et al. (2002). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

  • SciELO. (2021). Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. Available at: [Link]

  • Google Patents. (2017). Aqueous n-acyl amino acid solutions. WO2017153161A1.
  • Google Patents. (2019). Aqueous n-acyl amino acid solutions. US20190091124A1.
  • NIH. (2019). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available at: [Link]

  • Atlantis Press. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available at: [Link]

  • Austin Publishing Group. (2016). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Available at: [Link]

  • Bohrium. (2024). Glycine and its derivatives catalyzed one-pot multicomponent synthesis of bioactive heterocycles. Available at: [Link]

  • ACS Publications. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega. Available at: [Link]

  • MDPI. (2016). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

  • SAGE Journals. (2002). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Available at: [Link]

  • Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis. Available at: [Link]

  • NIH. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available at: [Link]

  • Springer. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Available at: [Link]

  • RSC Publishing. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Available at: [Link]

  • ACS Publications. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2015). Flow and Microwave-Assisted Synthesis of N-(Triethylene glycol)glycine Oligomers and Their Remarkable Cellular Transporter Activities. Available at: [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • ResearchGate. (2022). Glycine Catalyzed One-Pot Three-Component Synthesis of Structurally Diverse 2-Amino Substituted Pyran Annulated Heterocycles in Aqueous Ethanol under Refluxed Conditions. Available at: [Link]

  • Organic Syntheses. acetylglycine. Available at: [Link]

  • ACS Publications. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Available at: [Link]

  • YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Available at: [Link]

  • ResearchGate. (2002). Reaction Behaviors of Glycine under Super- and Subcritical Water Conditions. Available at: [Link]

Sources

Application of (4-Nitro-benzylamino)-acetic acid in Developing Central Nervous System Drug Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (4-nitro-benzylamino)-acetic acid as a versatile starting material in the discovery and development of novel drug candidates targeting the central nervous system (CNS). With full editorial control, this guide is structured to provide not just protocols, but a deep understanding of the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of this compound in CNS Drug Discovery

This compound is a chemical intermediate of significant interest in medicinal chemistry, primarily due to its structural components: a glycine moiety and a nitro-substituted benzyl group.[1] This combination makes it a valuable scaffold for the synthesis of compounds targeting the N-methyl-D-aspartate (NMDA) receptor, a critical player in both normal and pathological CNS processes.[2][3] Glutamate, the primary excitatory neurotransmitter in the CNS, activates NMDA receptors, which are involved in synaptic plasticity, learning, and memory.[4] However, their overactivation can lead to excitotoxicity, a key factor in neurodegenerative diseases and acute brain injury, such as stroke.[5][6]

The glycine binding site on the NMDA receptor acts as a co-agonist site, meaning both glycine and glutamate must bind for the receptor's ion channel to open.[4][7] Targeting this glycine site with antagonists offers a more subtle and potentially safer way to modulate NMDA receptor activity compared to directly blocking the glutamate binding site or the ion channel. This compound serves as an excellent starting point for the synthesis of such glycine site antagonists. The nitro group, in particular, is a key functional group that can be chemically modified, for instance, through reduction to an amine, allowing for the exploration of a wide range of chemical diversity and the fine-tuning of a compound's pharmacological properties.[3][8][9]

This guide will detail the synthetic route from this compound to a potential NMDA receptor antagonist, followed by robust protocols for its in vitro and in vivo evaluation.

PART 1: Synthetic Protocol - From Starting Material to a Novel CNS Drug Candidate

The following protocol outlines a hypothetical, yet chemically sound, synthetic pathway to transform this compound into a more complex molecule designed to interact with the glycine binding site of the NMDA receptor. The rationale behind each step is to build upon the core scaffold to introduce functionalities known to be important for binding and activity.

Workflow for the Synthesis of a Potential NMDA Receptor Antagonist

A This compound B Step 1: Esterification (Protection of Carboxylic Acid) A->B Ethanol, H2SO4 (cat.), Reflux C Intermediate 1: Ethyl (4-nitro-benzylamino)-acetate B->C D Step 2: Reduction of Nitro Group C->D H2, Pd/C, Ethanol E Intermediate 2: Ethyl (4-amino-benzylamino)-acetate D->E F Step 3: Acylation of the Aniline E->F Chloroacetyl chloride, Triethylamine, Dichloromethane G Intermediate 3: Ethyl [4-(2-chloro-acetylamino)- benzylamino]-acetate F->G H Step 4: Intramolecular Cyclization G->H Sodium ethoxide, Ethanol, Reflux I Intermediate 4: Ethyl 3-oxo-8-(aminomethyl)-3,4-dihydro- 1H-benzo[e][1,4]diazepine-2-carboxylate H->I J Step 5: Hydrolysis of the Ester I->J 1. LiOH, THF/H2O 2. HCl K Final Compound: 3-Oxo-8-(aminomethyl)-3,4-dihydro- 1H-benzo[e][1,4]diazepine-2-carboxylic acid J->K

Sources

Utilizing (4-Nitro-benzylamino)-acetic acid as a scaffold for creating complex bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilizing (4-Nitro-benzylamino)-acetic acid as a Scaffold for Creating Complex Bioactive Molecules

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging this compound as a versatile chemical scaffold. We delve into the strategic importance of its constituent functional groups—the nitro moiety, the secondary amine, and the carboxylic acid—as synthetic handles for diversification. Detailed, field-tested protocols for key chemical transformations, including nitro group reduction, functionalization of the amine and carboxylic acid, and construction of novel heterocyclic systems are provided. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating libraries of potential therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

In the quest for novel therapeutic agents, the choice of a core molecular scaffold is a critical decision that dictates the accessible chemical space and potential for biological activity. This compound is a chemical intermediate of significant interest, presenting a unique combination of features that make it an ideal starting point for library synthesis in drug discovery programs[1].

Its structure is comprised of three key functional regions, each offering a distinct opportunity for chemical modification:

  • The Aromatic Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group and a well-established pharmacophore in its own right. It is present in numerous approved drugs and is known to contribute to a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects[2][3]. The NO₂ moiety can trigger intracellular redox reactions, leading to the generation of toxic intermediates that can result in cell death, a mechanism exploited in many antimicrobial agents[2][3][4]. Crucially, the nitro group is also a synthetic linchpin, readily reducible to an aniline (amino group), which opens up a vast array of subsequent chemical transformations.

  • The Secondary Amine: The benzylamino linkage provides a nucleophilic secondary amine. This site is amenable to a variety of reactions, such as N-acylation and N-alkylation, allowing for the introduction of diverse side chains that can modulate the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with biological targets.

  • The Carboxylic Acid: As a terminal carboxylic acid, this group provides a handle for forming esters, amides, and other derivatives. This is particularly valuable for creating prodrugs or for coupling the scaffold to other molecules, including peptides or targeting ligands, thereby expanding its therapeutic potential.

This guide will explore the practical synthesis strategies to exploit these features, enabling the creation of diverse molecular libraries for biological screening.

Core Synthetic Strategies & Workflow

The overall strategy involves a divergent synthetic approach, where the central scaffold is systematically modified at its key functional groups to generate a library of analogues. This workflow allows for a comprehensive exploration of the structure-activity relationship (SAR).

G cluster_0 Scaffold Preparation & Diversification cluster_1 Intermediate & Final Product Generation cluster_2 Downstream Processing Scaffold This compound (Starting Scaffold) Nitro_Mod Pathway A: Nitro Group Reduction Scaffold->Nitro_Mod Amine_Mod Pathway B: Secondary Amine Functionalization Scaffold->Amine_Mod Acid_Mod Pathway C: Carboxylic Acid Derivatization Scaffold->Acid_Mod Aniline_Int Key Intermediate: (4-Amino-benzylamino)-acetic acid Nitro_Mod->Aniline_Int Library_B Library B: N-Acyl / N-Alkyl Derivatives Amine_Mod->Library_B Library_C Library C: Amide / Ester Derivatives Acid_Mod->Library_C Heterocycles Library A: Benzimidazoles & Other Heterocycles Aniline_Int->Heterocycles Purification Purification & Characterization Library_B->Purification Library_C->Purification Heterocycles->Purification Screening Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Screening

Figure 1: A divergent workflow for creating bioactive molecules from the core scaffold.

Experimental Protocols

Protocol 1: Nitro Group Reduction to Form (4-Amino-benzylamino)-acetic acid

The reduction of the aromatic nitro group to an amine is a pivotal first step for many diversification strategies, particularly for the synthesis of fused heterocyclic systems like benzimidazoles[5]. Catalytic hydrogenation is the method of choice due to its high yield, clean conversion, and mild reaction conditions.

Rationale: Palladium on carbon (Pd/C) is a highly efficient and reusable catalyst for the hydrogenation of nitro groups. Ethanol is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions. A hydrogen atmosphere provides the necessary reducing agent.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (200 proof)

  • Hydrogen (H₂) gas balloon or supply

  • Nitrogen (N₂) gas supply

  • Celite™

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet/outlet adapter

  • Buchner funnel and filter paper

Procedure:

  • Charge a 500 mL three-neck flask with this compound (e.g., 10.0 g, 1.0 eq) and ethanol (e.g., 200 mL).

  • Fit the flask with a stirrer, condenser, and gas inlet. Purge the system with N₂ for 15 minutes to remove oxygen.

  • Carefully add 10% Pd/C (e.g., 1.0 g, ~10 wt%) to the solution. Caution: Pd/C can be pyrophoric; handle with care.

  • Purge the system again with N₂ for 5 minutes.

  • Introduce H₂ gas into the flask (a balloon is sufficient for lab scale) and stir the mixture vigorously at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

  • Once complete, purge the flask with N₂ to safely remove all H₂ gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield (4-Amino-benzylamino)-acetic acid as a solid, which can often be used in the next step without further purification.

Characterization:

  • ¹H NMR: Expect the disappearance of aromatic proton signals in the nitro-substituted ring and the appearance of signals in a more upfield region, characteristic of the amino-substituted ring. A new broad singlet corresponding to the -NH₂ protons will also appear.

  • Mass Spec (ESI-MS): Confirm the molecular weight of the product. Calculated for C₉H₁₂N₂O₂: [M+H]⁺ = 181.09.

Parameter Condition Rationale
Catalyst 10% Pd/C (5-10 wt%)High activity and selectivity for nitro group reduction.
Solvent Ethanol / MethanolGood solubility for starting material and product.
Temperature 20-50°CReaction proceeds efficiently at or slightly above room temperature[5].
Pressure 1 atm (H₂ balloon)Sufficient for lab-scale synthesis; higher pressure can speed up the reaction.
Reaction Time 4-12 hoursMonitored by TLC to ensure complete conversion.

Table 1: Typical Reaction Conditions for Catalytic Hydrogenation.

Protocol 2: Synthesis of Benzimidazole Derivatives via Cyclization

This protocol uses the product from Protocol 1, the key diamine intermediate, to construct a benzimidazole ring system—a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs.

Rationale: The reaction of an o-phenylenediamine (which our intermediate now contains) with an appropriate one-carbon source (like an orthoester or aldehyde) followed by an oxidative cyclization, or a direct condensation with a carboxylic acid derivative, is a classic and reliable method for benzimidazole synthesis[5]. Using an orthoester such as triethyl orthoformate provides the necessary carbon atom and facilitates the cyclization under acidic conditions.

Figure 2: Reaction scheme for the synthesis of a benzimidazole derivative.

Materials:

  • (4-Amino-benzylamino)-acetic acid (from Protocol 1)

  • Triethyl orthoformate or other suitable orthoester/aldehyde

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve (4-Amino-benzylamino)-acetic acid (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Add triethyl orthoformate (1.5 - 2.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10% v/v).

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under vacuum. The product may precipitate directly.

  • If no precipitate forms, pour the concentrated mixture into cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzimidazole derivative.

Characterization:

  • ¹H NMR: Look for the disappearance of the two -NH₂ proton signals and the appearance of a new singlet in the 8.0-8.5 ppm range, corresponding to the C2-H of the benzimidazole ring.

  • ¹³C NMR: Appearance of a new signal around 140-150 ppm for the N-C-N carbon of the imidazole ring.

  • IR Spectroscopy: Disappearance of the N-H stretching bands of the primary amine.

Protocol 3: Carboxylic Acid Derivatization to an Amide Library

This protocol details the conversion of the carboxylic acid moiety into a series of amides by coupling with various primary or secondary amines. This is a fundamental strategy to modulate solubility and introduce new pharmacophoric elements.

Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. They operate under mild conditions, minimize racemization (if chiral centers are present), and are compatible with a wide range of functional groups. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid and the amine salt without interfering in the coupling reaction.

Materials:

  • This compound or a derivative from a previous step

  • A library of diverse primary/secondary amines (e.g., benzylamine, morpholine, piperidine)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask or parallel synthesis vials

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

  • Separatory funnel

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the starting acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Derivative Amine Used Expected Mol. Weight [M+H]⁺ Potential Biological Target Class
Amide 1 Benzylamine300.13Kinases, GPCRs
Amide 2 Morpholine280.12CNS targets, Ion channels
Amide 3 4-Fluorophenethylamine348.15Nuclear receptors

Table 2: Example Amide Library Derived from this compound.

Conclusion and Future Perspectives

This compound serves as an exceptionally versatile and cost-effective scaffold for the synthesis of complex and biologically relevant molecules. The strategic positioning of its three distinct functional groups allows for a systematic and divergent approach to library generation. By following the detailed protocols for nitro group reduction, heterocyclic ring formation, and derivatization of the amine and carboxylic acid moieties, researchers can efficiently generate a multitude of novel chemical entities. The inherent biological potential of the nitroaromatic system, combined with the vast chemical space accessible through its modification, establishes this scaffold as a privileged starting point for drug discovery programs targeting a wide range of diseases.

References

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Indian Chemical Society. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules. [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Google Patents. US8222413B2 - Methods for synthesizing heterocyclic compounds.
  • International Journal of Novel Research and Development. A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • Elziaty, A. K., et al. (2018). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. Amanote Research. [Link]

  • Fesenko, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

  • PubChem. [(4-Nitro-benzyl)-(4-(N-benzenesulfonyl)-ureido-benzenesulfonyl)-amino]-acetic acid. [Link]

  • Google Patents.
  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals. [Link]

  • El-Agrody, A. M., et al. (2001). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Pinto, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

  • Palmieri, A., et al. Bioactive molecules derived from α‐nitroketones. ResearchGate. [Link]

  • Ajit, et al. (2015). A REVIEW ON CHEMISTRY AND BIOLOGICAL ACTIVITY OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Maffioli, S. I., et al. (2014). Discovering new bioactive molecules from microbial sources. Microbiology Australia. [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Eurofins Discovery. (2024). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. [Link]

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Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods for the Analysis of (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides detailed analytical protocols for the quantification and identification of (4-Nitro-benzylamino)-acetic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] Due to its unique physicochemical properties—possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups, along with a polar nitroaromatic moiety—this compound presents specific analytical challenges. We present two robust, validated methods: 1) A High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification, leveraging reversed-phase chromatography with precise pH control. 2) A Gas Chromatography-Mass Spectrometry (GC-MS) method, which requires a crucial derivatization step to ensure volatility and thermal stability, providing high specificity and structural confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction and Analytical Rationale

This compound (C₉H₁₀N₂O₄, MW: 210.19 g/mol ) is a bifunctional molecule whose analytical behavior is dictated by its amphoteric nature and polarity.[2] The carboxylic acid group (pKa ~2-4) and the secondary amine (pKa ~9-10) can exist in cationic, anionic, or zwitterionic forms depending on the pH of the solution. This makes chromatographic retention and peak shape highly sensitive to the analytical conditions.

  • HPLC Approach: High-Performance Liquid Chromatography is the primary technique for the analysis of such polar, non-volatile compounds. Reversed-phase chromatography on a C18 stationary phase is ideal. The critical parameter is the mobile phase pH, which must be controlled to ensure a consistent ionization state for the analyte, thereby achieving reproducible retention and symmetrical peak shapes. UV detection is highly effective due to the strong chromophore of the 4-nitrophenyl group.

  • GC-MS Approach: Direct analysis by Gas Chromatography is not feasible due to the compound's high polarity and lack of volatility, which would lead to poor chromatographic performance and thermal degradation in the hot injector.[3] Therefore, a chemical derivatization step is mandatory. Silylation is an effective strategy, where active hydrogens on the carboxylic acid and secondary amine are replaced with non-polar trimethylsilyl (TMS) groups. This transformation drastically increases volatility and thermal stability, making the analyte amenable to GC-MS analysis, which in turn provides superior selectivity and mass-based identification.

Physicochemical Properties of this compound
PropertyValue / DescriptionSource
CAS Number 1727-14-6[4]
Molecular Formula C₉H₁₀N₂O₄[5]
Molecular Weight 210.19 g/mol [2]
Structure Contains a 4-nitrophenyl group, a secondary amine, and a carboxylic acid.[1]
Predicted Polarity High, due to carboxylic acid, amine, and nitro groups.Inferred from structure.
Volatility Very low; thermally labile.Inferred from structure.
Solubility Expected to be soluble in polar organic solvents like methanol, and aqueous solutions depending on pH.Inferred from structure.

Method 1: HPLC-UV Analysis

Principle of the Method

This method employs reversed-phase HPLC to separate this compound from potential impurities. By maintaining the mobile phase pH at 3.0, we ensure the secondary amine is fully protonated (cationic) while the carboxylic acid's ionization is suppressed. This results in a consistent net charge and predictable interaction with the non-polar C18 stationary phase, leading to excellent peak shape and stable retention. Quantification is performed using a UV detector set to a wavelength where the nitroaromatic ring exhibits maximum absorbance. This approach is grounded in fundamental chromatographic theory as described by sources like the Introduction to Modern Liquid Chromatography (Snyder, Kirkland, Dolan).

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water to make a 10 mM solution. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the diluent.

2.2.3. HPLC Instrumentation and Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 is the standard for reversed-phase; end-capped for better peak shape with basic compounds.
Mobile Phase A: 10 mM KH₂PO₄, pH 3.0B: AcetonitrilePhosphate buffer provides excellent pH control. Acetonitrile is a common organic modifier.
Gradient 0-10 min: 20-80% B10-12 min: 80% B12-12.1 min: 80-20% B12.1-15 min: 20% BGradient elution ensures the analyte is eluted with a good peak shape and the column is cleaned of late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature improves peak efficiency and reduces viscosity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for monitoring at multiple wavelengths and assessing peak purity.
Detection λ 275 nmThe 4-nitrophenyl group provides strong UV absorbance around this wavelength.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Processing prep 1. Weigh Standard 2. Dissolve in Diluent 3. Prepare Calibrants inj Inject 10 µL prep->inj col C18 Column Separation (Gradient Elution) inj->col det UV-Vis Detection (275 nm) col->det proc Integrate Peak Area det->proc quant Quantify vs. Calibration Curve proc->quant

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: GC-MS Analysis with Silylation

Principle of the Method

This method provides definitive identification and quantification through the high selectivity of GC and the specificity of MS. The core of this protocol is the derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA quantitatively replaces the active hydrogen atoms on the carboxylic acid and secondary amine with non-polar trimethylsilyl (TMS) groups.

Reaction: Analyte + BSTFA → di-TMS-Analyte + Byproducts

The resulting di-TMS derivative is volatile and stable enough for GC analysis. It is separated on a low-polarity capillary column and detected by a mass spectrometer operating in Electron Ionization (EI) mode. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a highly specific fingerprint for the analyte. Authoritative guides on derivatization, such as the Handbook of Analytical Derivatization Reactions (Blau, Halket), confirm silylation as a standard and effective technique for amines and carboxylic acids.

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC grade)

  • Methanol (for stock solution)

3.2.2. Derivatization Procedure

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Sample Aliquot: Transfer 100 µL of the standard solution (or a sample extract) into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C. It is critical to remove all protic solvents.

  • Reconstitution & Reaction: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation: Cap the vial tightly and heat at 70 °C for 45 minutes in a heating block or oven.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.

3.2.3. GC-MS Instrumentation and Conditions

ParameterSettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA robust, sensitive, and widely used system for this type of analysis.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas; constant flow mode ensures stable retention times.
Injector Splitless, 280 °CSplitless mode maximizes sensitivity. High temperature ensures complete vaporization of the derivatized analyte.
Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 300 °CHold: 5 minThe temperature program is designed to separate the analyte from derivatization byproducts and elute it as a sharp peak.
MS Source Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns for library matching.
MSD Transfer Line 290 °CPrevents condensation of the analyte before reaching the MS source.
Quadrupole Temp. 150 °CStandard operating temperature.
Mass Range Scan m/z 50-600A wide scan range to capture the molecular ion and key fragments of the derivatized analyte.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis prep 1. Aliquot Sample 2. Dry under N₂ deriv 3. Add Pyridine + BSTFA 4. Heat at 70°C for 45 min prep->deriv inj Inject 1 µL (Splitless) deriv->inj col HP-5ms Column (Temp. Program) inj->col ion Electron Ionization (70 eV) col->ion ms Mass Analyzer (Scan m/z 50-600) ion->ms spec Identify via Mass Spectrum ms->spec quant Quantify using Selected Ions spec->quant

Caption: Workflow for the GC-MS analysis of this compound after silylation.

Conclusion

The two methods detailed in this application note provide comprehensive analytical solutions for this compound. The HPLC-UV method is ideal for high-throughput, routine quantification in quality control settings, offering robustness and simplicity. The GC-MS method , while more complex due to the essential derivatization step, provides an orthogonal technique with unparalleled specificity for structural confirmation and trace-level analysis in complex matrices. The choice of method should be guided by the specific analytical objective, whether it is routine purity assessment or definitive identification.

References

  • (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • This compound [1727-14-6]. (n.d.). Chemsigma. Retrieved from [Link]

  • Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. (2023). ACS Omega. Retrieved from [Link]

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Application Note: Enhanced Analytical Detection of (4-Nitro-benzylamino)-acetic acid through Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Nitro-benzylamino)-acetic acid, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its physicochemical properties.[1] This application note provides a comprehensive guide to enhance its detection and quantification using various analytical platforms through targeted derivatization. We explore strategies focusing on the molecule's secondary amine and carboxylic acid functionalities to introduce chromophoric and fluorophoric tags, thereby significantly improving sensitivity in High-Performance Liquid Chromatography (HPLC) with UV-Visible and Fluorescence detection. Furthermore, we discuss derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) for direct, high-sensitivity analysis. Detailed, field-tested protocols are provided to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for this compound.

Introduction: The Analytical Challenge

This compound is a valuable building block in the development of novel therapeutic agents.[1] Its structure, comprising a nitroaromatic ring, a secondary amine, and a carboxylic acid, makes it a versatile scaffold. However, for the purpose of process monitoring, impurity profiling, and pharmacokinetic studies, accurate and sensitive quantification is paramount. The native molecule, while possessing a UV-active nitroaromatic group, often requires derivatization to achieve the low detection limits necessary for trace-level analysis in complex matrices.[2][3][4] Derivatization chemically modifies the analyte to improve its detectability by introducing properties suitable for specific analytical techniques.[2][3][4]

This guide outlines derivatization strategies that address the inherent analytical limitations of this compound, enabling its robust analysis across various chromatographic platforms.

Rationale for Derivatization

The chemical structure of this compound offers two primary sites for derivatization: the secondary amine and the carboxylic acid. The choice of derivatization strategy depends on the analytical instrumentation available and the desired sensitivity.

  • For HPLC-UV/FLD: Introducing a highly conjugated aromatic system or a fluorophore can dramatically enhance UV absorbance or induce fluorescence, a property the native molecule lacks.[5][] This is particularly useful for achieving low limits of detection (LOD) and quantification (LOQ).

  • For GC-MS: Derivatization is often necessary to increase the volatility and thermal stability of the analyte, which contains polar functional groups.[7] Silylation or acylation of the amine and esterification of the carboxylic acid are common approaches.

  • For LC-MS/MS: While often used for direct analysis of small molecules, derivatization can still be employed to improve ionization efficiency and chromatographic retention for highly polar analytes.[8]

Derivatization Strategies & Protocols

Targeting the Secondary Amine for HPLC-UV/FLD

The secondary amine of this compound can be targeted by various reagents to introduce a chromophoric or fluorophoric tag.

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.[4][5] These derivatives are stable and allow for detection in the nanomole to picomole range.[5]

Protocol: Pre-column Derivatization with Dansyl Chloride

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare working standards by serial dilution.

  • Reaction Mixture: In a microcentrifuge tube, mix:

    • 100 µL of the sample or standard solution.

    • 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • 200 µL of Dansyl Chloride solution (1 mg/mL in acetone).

  • Incubation: Vortex the mixture and incubate at 60°C for 45 minutes in a water bath or heating block.

  • Quenching: Add 100 µL of 250 mM methylamine hydrochloride solution to quench the excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

Diagram: Workflow for Dansyl Chloride Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_quench Quenching cluster_analysis Analysis Sample Sample/Standard Solution Mix Mix & Vortex Sample->Mix Buffer Bicarbonate Buffer (pH 9.5) Buffer->Mix Reagent Dansyl Chloride Solution Reagent->Mix Incubate Incubate at 60°C for 45 min Mix->Incubate Quench Add Methylamine Solution Incubate->Quench Vortex_Quench Vortex & Stand for 10 min Quench->Vortex_Quench HPLC Inject into HPLC-FLD Vortex_Quench->HPLC

Caption: Workflow for pre-column derivatization with Dansyl Chloride.

FMOC-Cl is another effective reagent for derivatizing primary and secondary amines, yielding highly fluorescent derivatives detectable by both UV and fluorescence detectors.[5][9][10]

Protocol: Pre-column Derivatization with FMOC-Cl

  • Sample Preparation: Prepare stock and working solutions of this compound as described previously.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µL of the sample or standard solution.

    • 100 µL of 100 mM borate buffer (pH 8.5).

    • 100 µL of FMOC-Cl solution (5 mg/mL in acetonitrile).

  • Incubation: Vortex the mixture immediately and let it react at room temperature for 15 minutes.

  • Extraction: To remove excess FMOC-Cl, add 500 µL of hexane and vortex vigorously for 1 minute. Allow the layers to separate and discard the upper hexane layer. Repeat the extraction step.

  • Analysis: The aqueous layer is ready for HPLC analysis.

HPLC-UV/FLD Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with A: 0.1% Trifluoroacetic acid in Water and B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 265 nm.

    • Fluorescence: Excitation at 265 nm, Emission at 315 nm.[10]

Targeting the Carboxylic Acid for HPLC-UV/FLD

The carboxylic acid group can be converted into an ester with a UV-active or fluorescent tag.

4-Bromophenacyl bromide is a classic reagent for derivatizing carboxylic acids to enhance UV detection.[11]

Protocol: Pre-column Derivatization with 4-Bromophenacyl Bromide

  • Sample Preparation: Prepare a solution of this compound in acetonitrile.

  • Reaction Mixture: To 100 µL of the sample solution, add:

    • 50 µL of 4-Bromophenacyl bromide solution (2 mg/mL in acetonitrile).

    • A catalytic amount of a crown ether (e.g., 18-Crown-6) and anhydrous potassium carbonate to facilitate the reaction.

  • Incubation: Seal the reaction vial and heat at 80°C for 30 minutes.

  • Cooling and Filtration: Cool the mixture to room temperature and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the filtrate into the HPLC system.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

Table 1: Comparison of Derivatization Strategies for HPLC

Derivatization ReagentTarget Functional GroupDetection MethodAdvantagesDisadvantages
Dansyl ChlorideSecondary AmineFluorescenceHigh sensitivity, stable derivatives.[5]Long reaction time, reagent can hydrolyze.
FMOC-ClSecondary AmineUV & FluorescenceFast reaction, versatile detection.[5][10]Excess reagent needs removal.[9]
4-Bromophenacyl BromideCarboxylic AcidUVWell-established method.Requires heating and catalyst.
Derivatization for GC-MS Analysis

For GC-MS, both the amine and carboxylic acid groups need to be derivatized to increase volatility. A two-step approach is often employed.

Protocol: Silylation for GC-MS

  • Sample Preparation: Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

    • Add 50 µL of pyridine as a catalyst.

  • Incubation: Seal the vial and heat at 70°C for 60 minutes.

  • Analysis: Cool to room temperature and inject into the GC-MS system.

GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of the derivatized analyte from by-products.

  • MS Detection: Electron Ionization (EI) with scanning in the appropriate mass range.

Diagram: Derivatization for GC-MS Analysis

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Evaporate Evaporate Sample to Dryness Add_Reagent Add BSTFA + TMCS & Pyridine Evaporate->Add_Reagent Incubate Heat at 70°C for 60 min Add_Reagent->Incubate GCMS Inject into GC-MS Incubate->GCMS

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Use of (4-Nitro-benzylamino)-acetic acid in medicinal chemistry for epilepsy treatment research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Medicinal Chemistry of (4-Nitro-benzylamino)-acetic acid for Epilepsy Drug Discovery

Introduction: The Rationale for a New Chemical Scaffold in Epilepsy Research

Epilepsy is a complex neurological disorder characterized by an imbalance between neuronal excitation and inhibition, affecting millions worldwide.[1][2] While numerous antiseizure medications (ASMs) are available, a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic agents.[3][4] The development of new ASMs often involves the identification and optimization of chemical scaffolds that can modulate key central nervous system (CNS) targets.[5][6]

This compound emerges as a compelling starting point for medicinal chemistry campaigns. Its structure contains a glycine moiety linked to a nitro-aromatic group, providing a valuable scaffold for building more complex molecules.[7] The nitro group, in particular, serves as a versatile synthetic handle, allowing for extensive chemical modification to explore the structure-activity relationship (SAR).[7] Derivatives of the core benzylamino-acetic acid structure are being investigated for their potential to modulate neuronal ion channels, such as Kv7 potassium channels, which are critical targets for controlling neuronal hyperexcitability.[7][8]

This document serves as a detailed guide for researchers, outlining the strategic use of this compound as a foundational molecule for the synthesis and preclinical evaluation of novel anticonvulsant candidates.

Medicinal Chemistry Strategy: From Scaffold to Library

The core principle behind using this compound is its inherent adaptability for chemical diversification. The objective is to generate a focused library of analogues to systematically probe the chemical space for anticonvulsant activity.

Causality of Design:

  • The Nitro Group as a Synthetic Anchor: The electron-withdrawing nitro group can be easily reduced to an amine, which can then be functionalized into a wide array of amides, sulfonamides, or ureas. This allows for the exploration of different hydrogen bonding patterns and steric properties.

  • The Benzyl Ring as a Lipophilic Core: Substitutions on the aromatic ring can modulate the compound's lipophilicity, electronic properties, and potential for specific interactions with the target protein.

  • The Acetic Acid Moiety: The carboxylic acid can be converted to esters or amides, altering the compound's polarity and metabolic stability. This position is crucial for interacting with polar residues in a binding pocket.

The following diagram outlines a potential workflow for diversifying the parent scaffold.

A This compound (Parent Scaffold) B Reduction of Nitro Group (e.g., H2, Pd/C) A->B Step 1 C (4-Amino-benzylamino)-acetic acid (Key Intermediate) B->C D Amide Coupling (R-COCl) C->D Path A E Sulfonylation (R-SO2Cl) C->E Path B F Urea Formation (R-NCO) C->F Path C G Library of Amide Derivatives D->G H Library of Sulfonamide Derivatives E->H I Library of Urea Derivatives F->I

Caption: Medicinal chemistry workflow for diversifying the parent scaffold.

Protocol 1: Synthesis of the Parent Scaffold and a Representative Amide Derivative

This section provides a plausible, two-part synthetic protocol. The first part describes the synthesis of the core scaffold, and the second details the generation of a library member via functionalization of the key amino intermediate.

Part A: Synthesis of this compound

Rationale: This procedure involves a standard nucleophilic substitution reaction where the amino group of glycine ethyl ester attacks the benzylic carbon of 4-nitrobenzyl bromide, followed by hydrolysis of the ester to yield the final carboxylic acid.

Materials:

  • Glycine ethyl ester hydrochloride

  • 4-Nitrobenzyl bromide

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Deprotection of Glycine Ester: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride in ACN. Add TEA (1.1 equivalents) dropwise at 0°C and stir for 30 minutes.

  • Nucleophilic Substitution: To the same flask, add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in ACN dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Extraction: Remove the ACN under reduced pressure. Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ethyl ester intermediate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and 1M NaOH solution. Heat the mixture at 50°C for 2-4 hours until TLC indicates completion.

  • Acidification and Isolation: Cool the reaction mixture to 0°C and acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Purity can be assessed by NMR and LC-MS.

Part B: Synthesis of a Representative Amide Derivative

Rationale: This part details the reduction of the nitro group and subsequent acylation to form an amide, a common functional group in many CNS drugs.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Acetyl chloride

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Nitro Reduction: Suspend this compound and a catalytic amount of Pd/C in MeOH. Place the mixture under an atmosphere of H₂ (e.g., using a balloon) and stir vigorously for 4-6 hours.

  • Isolation of Amine: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude (4-Amino-benzylamino)-acetic acid intermediate.

  • Amide Coupling: Suspend the crude amine intermediate in DCM. Cool to 0°C and add TEA (2.2 equivalents). Add acetyl chloride (1.1 equivalents) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to yield the final amide derivative.

Protocol 2: Preclinical Anticonvulsant Screening Cascade

Once a library of compounds is synthesized, a tiered screening approach is employed to identify promising candidates. The cascade is designed to move from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Lead Optimization A Primary Screen: Automated Patch Clamp (e.g., Kv7.2/7.3 channels) B Secondary Screen: Brain Slice Electrophysiology (Assess neuronal excitability) A->B Active Compounds C Acute Seizure Models: MES & PTZ Tests (Efficacy & Broad Spectrum) B->C Confirmed Activity D Toxicity Assessment: Rotorod Test (Motor Impairment) C->D Active & Inactive (Determine Therapeutic Window) E Pharmacokinetics (PK) & Advanced Models (e.g., Kindling) D->E Promising Candidates

Caption: A tiered workflow for preclinical anticonvulsant screening.

Part A: In Vitro Evaluation - Hippocampal Slice Model

Rationale: While initial screens might target specific ion channels like Kv7, this ex vivo model provides a more integrated assessment of a compound's effect on synaptic transmission and network excitability in a brain region highly relevant to epilepsy.[9][10] This protocol uses the zero-Mg²⁺ model to induce epileptiform activity.[10][11]

Materials:

  • Adult male Wistar rats or C57BL/6 mice

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Zero-Mg²⁺ aCSF (aCSF with MgSO₄ omitted)

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO)

  • Multi-electrode array (MEA) or patch-clamp setup

Step-by-Step Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 350-400 µm thick horizontal hippocampal slices using a vibratome in ice-cold aCSF.

  • Recovery: Transfer slices to an interface chamber and allow them to recover for at least 1 hour at room temperature, continuously perfused with oxygenated (95% O₂/5% CO₂) aCSF.

  • Induction of Epileptiform Activity: Switch the perfusion to zero-Mg²⁺ aCSF to induce spontaneous, recurrent epileptiform discharges. Allow the activity to stabilize for 20-30 minutes.

  • Compound Application: Establish a stable baseline recording of epileptiform activity for 10 minutes. Then, perfuse the slice with zero-Mg²⁺ aCSF containing the test compound at a desired concentration (e.g., 1 µM, 10 µM, 30 µM).

  • Data Acquisition: Record for at least 20-30 minutes during compound application. Following this, perform a washout by perfusing with zero-Mg²⁺ aCSF alone to observe any reversal of the effect.

  • Analysis: Quantify the frequency, amplitude, and duration of the epileptiform bursts before, during, and after compound application. A significant reduction in these parameters indicates potential anticonvulsant activity.

Part B: In Vivo Anticonvulsant and Toxicity Screening

Rationale: This step uses established rodent models to assess the in vivo efficacy and potential neurotoxicity of promising compounds from in vitro testing. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are the cornerstones of initial anticonvulsant screening.[2][3] The Rotorod test assesses motor impairment, a common side effect of ASMs.[4]

Models:

  • Maximal Electroshock (MES) Test: Primarily identifies compounds effective against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Test: Primarily identifies compounds effective against absence seizures by acting on the GABAergic system.[12]

Step-by-Step Procedure:

  • Animal Preparation: Use adult male mice (e.g., Swiss Webster), weighing 20-25g. House them with free access to food and water and allow them to acclimatize for at least 3 days before testing.

  • Compound Administration: Dissolve the test compound in a vehicle (e.g., 0.5% methylcellulose). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice (n=8-10 per group). Include a vehicle control group.

  • Testing at Peak Effect Time: Conduct the seizure tests at the presumed time of peak drug effect (e.g., 30-60 minutes post-i.p. administration).

  • MES Test:

    • Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2s duration) via corneal or ear-clip electrodes.

    • The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • PTZ Test:

    • Administer a subcutaneous (s.c.) injection of PTZ at a convulsive dose (e.g., 85 mg/kg), which reliably induces clonic seizures.

    • Observe the mice for 30 minutes. The endpoint is the failure to observe clonic spasms lasting for at least 5 seconds.

  • Rotorod Neurotoxicity Test:

    • Place mice on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • The endpoint is the inability of the mouse to remain on the rod for a predetermined time (e.g., 1 minute). This test is performed at the same time points as the seizure tests.

  • Data Analysis: Calculate the median effective dose (ED₅₀) for protection in the MES and PTZ tests and the median toxic dose (TD₅₀) from the Rotorod test using probit analysis. The Protective Index (PI = TD₅₀/ED₅₀) is calculated to determine the therapeutic window.

Data Interpretation and SAR Analysis

The data gathered from the screening cascade allows for the systematic evaluation of the synthesized library and informs the next round of chemical synthesis.

Compound IDMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Lead-001 55>1001502.7 (for MES)
Lead-002 30851806.0 (for MES)
Lead-003 >100452004.4 (for PTZ)
Reference Drug (e.g., Phenytoin)(e.g., Ethosuximide)(Known Value)(Known Value)

Interpreting the Results:

  • A low ED₅₀ indicates high potency.

  • A high TD₅₀ indicates low toxicity.

  • A high Protective Index (PI) is desirable, as it suggests a wide margin of safety between the therapeutic and toxic doses.

  • Activity in the MES test suggests a mechanism similar to drugs like phenytoin or carbamazepine (e.g., blockade of voltage-gated sodium channels), while activity in the PTZ test points towards effects on GABAergic transmission.[13][14]

This data is then used to build a Structure-Activity Relationship (SAR) model. For example, if adding a fluoro group to the benzyl ring (Lead-002) improves MES activity and the PI compared to the unsubstituted parent (Lead-001), this suggests that an electron-withdrawing group in that position is favorable. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry.[15][16][17]

A Design & Synthesize New Analogs B Biological Testing (In Vitro & In Vivo) A->B C Analyze Data (Potency, Toxicity, PI) B->C D Establish SAR (Identify key structural features) C->D D->A Iterate & Refine Design

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Nitro-benzylamino)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal reaction conditions and high-purity products.

Introduction to the Synthesis

The synthesis of this compound is a valuable process in medicinal chemistry, providing a scaffold for the development of novel therapeutic agents. The molecule's structure, which includes a nitro-aromatic group attached to a glycine moiety, allows for further chemical modifications, such as the reduction of the nitro group to an amine.[1] Two primary synthetic routes are commonly employed:

  • Nucleophilic Substitution: This classic approach involves the direct alkylation of glycine with a 4-nitrobenzyl halide (e.g., bromide or chloride). While straightforward, this method can be prone to side reactions, such as overalkylation.

  • Reductive Amination: A more controlled and often higher-yielding method, this involves the reaction of glycine with 4-nitrobenzaldehyde to form an intermediate imine, which is then reduced to the desired secondary amine.[2][3][4] This method effectively avoids the issue of multiple alkylations.[3]

This guide will address common challenges and questions related to both synthetic pathways, providing experimentally-backed solutions and theoretical explanations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low Product Yield

Q1: My yield of this compound is consistently low when using the nucleophilic substitution method. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of glycine with 4-nitrobenzyl halides are a common issue and can stem from several factors:

  • Incomplete Deprotonation of Glycine: Glycine's amino group must be deprotonated to become a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.

  • Competing O-alkylation: The carboxylate group of glycine can also act as a nucleophile, leading to the formation of an ester byproduct.

  • Dialkylation: The desired product, a secondary amine, can be further alkylated by the 4-nitrobenzyl halide to form a tertiary amine, consuming both the starting material and the product.[3]

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to low conversion rates.

Optimization Strategies:

ParameterRecommendationRationale
Base Selection Use a non-nucleophilic base like potassium carbonate (K2CO3) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIEA).[5]These bases are strong enough to deprotonate the amine without competing as nucleophiles.
Stoichiometry Use a slight excess of glycine (e.g., 1.1-1.2 equivalents) relative to the 4-nitrobenzyl halide.This helps to minimize dialkylation by increasing the probability of the halide reacting with the primary amine.
Solvent Choice Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective.[5]These solvents can help to dissolve the reactants and facilitate the SN2 reaction.
Temperature Start at room temperature and gradually increase if the reaction is slow. Monitor by TLC.Excessive heat can promote side reactions.
Addition of Iodide Consider adding a catalytic amount of sodium or potassium iodide.The iodide can convert the 4-nitrobenzyl bromide or chloride to the more reactive 4-nitrobenzyl iodide in situ, accelerating the reaction.

Q2: I'm trying the reductive amination route, but my yields are still not optimal. What should I focus on?

A2: Reductive amination is generally more selective, but optimization is still key.[2][6]

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in weakly acidic conditions (pH 4-6) to facilitate the dehydration step without protonating the amine too much, which would render it non-nucleophilic.[6]

  • Choice of Reducing Agent: The reducing agent must selectively reduce the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for this purpose.[2][3] NaBH(OAc)3 is often preferred as it is less toxic and can be used in a wider range of solvents.[2][3]

  • Reaction Sequence: While often performed as a one-pot reaction, a stepwise procedure can sometimes improve yields. This involves first forming the imine and then adding the reducing agent.[7]

Optimization Strategies for Reductive Amination:

ParameterRecommendationRationale
pH Buffer the reaction mixture to a pH between 4 and 6. An acetic acid buffer can be effective.[2][8]This pH range promotes the formation of the imine intermediate.
Reducing Agent Use sodium triacetoxyborohydride (NaBH(OAc)3).It is a mild and selective reducing agent for imines and is less sensitive to pH than NaBH3CN.[2]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents for reactions with NaBH(OAc)3.[9]These solvents are compatible with the reducing agent and the reactants.
Temperature Most reductive aminations proceed well at room temperature.This minimizes the risk of side reactions.

Impurity Profile and Purification

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I purify my product?

A3: The nature of the impurities will depend on the synthetic route chosen.

Common Impurities:

  • Nucleophilic Substitution:

    • Unreacted 4-nitrobenzyl halide

    • Unreacted glycine

    • Dialkylated product (tertiary amine)

    • O-alkylated product (ester)

  • Reductive Amination:

    • Unreacted 4-nitrobenzaldehyde

    • Unreacted glycine

    • 4-nitrobenzyl alcohol (from the reduction of the aldehyde)

Purification Strategy:

The primary method for purifying this compound is recrystallization .[1]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, aqueous ethanol, or water.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Purity Assessment: The purity of the final product can be confirmed by melting point determination and spectroscopic methods such as NMR and IR.[1]

Frequently Asked Questions (FAQs)

Q4: Which synthetic route, nucleophilic substitution or reductive amination, is generally better for preparing this compound?

A4: While both methods are viable, reductive amination is often the preferred route . It offers greater control and selectivity, largely avoiding the problem of overalkylation that can plague direct alkylation methods.[2][3] The yields are often higher and the purification can be more straightforward.

Q5: Can I use unprotected glycine in these reactions?

A5: Yes, one of the advantages of these synthetic routes is that unprotected amino acids can often be used directly.[10][11] However, for the nucleophilic substitution route, using a glycine ester (e.g., glycine ethyl ester) followed by hydrolysis can sometimes provide better results by preventing side reactions at the carboxylic acid group.

Q6: What are the key safety precautions I should take during this synthesis?

A6: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • 4-nitrobenzyl halides: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Use with caution and ensure proper waste disposal procedures are followed.

  • Solvents: Many of the organic solvents used are flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Experimental Workflows and Diagrams

Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Glycine Glycine Mix Mix Reactants in Solvent (e.g., DCE, pH 4-6) Glycine->Mix Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Mix Imine Imine Formation Mix->Imine Stir at RT Reduction Add NaBH(OAc)3 Reduce Imine Imine->Reduction Quench Quench Reaction Reduction->Quench Reaction Complete (TLC) Extract Aqueous Work-up & Extraction Quench->Extract Recrystallize Recrystallization Extract->Recrystallize Dry Dry Product Recrystallize->Dry Product Pure (4-Nitro-benzylamino) -acetic acid Dry->Product

Caption: General workflow for the synthesis via reductive amination.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Route Which Synthetic Route? Start->Route NucSub Nucleophilic Substitution Route->NucSub Nucleophilic Substitution RedAm Reductive Amination Route->RedAm Reductive Amination NucSub_Base Check Base: Is it non-nucleophilic? Is stoichiometry correct? NucSub->NucSub_Base RedAm_pH Check pH: Is it weakly acidic (4-6)? RedAm->RedAm_pH NucSub_Dialkyl Check Reactant Ratio: Excess Glycine? NucSub_Base->NucSub_Dialkyl Yes NucSub_Solvent Check Solvent: Polar aprotic (DMF/DMSO)? NucSub_Dialkyl->NucSub_Solvent Yes NucSub_Temp Check Temperature: Too high/low? NucSub_Solvent->NucSub_Temp Yes NucSub_Cat Consider adding catalytic NaI NucSub_Temp->NucSub_Cat Yes RedAm_Reducer Check Reducing Agent: Selective for imine? (e.g., NaBH(OAc)3) RedAm_pH->RedAm_Reducer Yes RedAm_Seq Consider Stepwise Procedure: 1. Imine formation 2. Reduction RedAm_Reducer->RedAm_Seq Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Condition optimization of N-terminal alkylation a,b, f | Download Table - ResearchGate. Available from: [Link]

  • Myers Chem 115. Available from: [Link]

  • Selective N-terminal functionalization of native peptides and proteins - PMC - NIH. Available from: [Link]

  • Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality | Journal of the American Chemical Society. Available from: [Link]

  • Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C - CORE. Available from: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - ResearchGate. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]

  • Reductive amination - Wikipedia. Available from: [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. Available from: [Link]

  • N-alkylation of glycine : r/Chempros - Reddit. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. Available from: [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis - MDPI. Available from: [Link]

Sources

Technical Support Center: Synthesis of (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Nitro-benzylamino)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols, improve yields, and achieve high purity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and well-established synthetic routes for preparing this compound:

  • Nucleophilic Substitution: This is a direct approach involving the reaction of 4-nitrobenzyl halide (typically bromide or chloride) with glycine. A base is required to deprotonate the amino group of glycine, enhancing its nucleophilicity.

  • Reductive Amination: This method involves the reaction of 4-nitrobenzaldehyde with glycine, followed by in-situ reduction of the resulting imine. This pathway is often favored for its high atom economy.[1]

Q2: My reaction yields are consistently low. What are the most likely causes?

A2: Low yields can be attributed to several factors, often related to reaction conditions and reagent quality. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be running to completion. Monitor the progress using Thin Layer Chromatography (TLC).

  • Side Reactions: Competing reactions can consume starting materials and generate impurities. For instance, in the nucleophilic substitution route, the choice of base is critical to avoid side reactions with the 4-nitrobenzyl halide.[1]

  • Suboptimal Temperature: The reaction temperature can significantly impact the rate and selectivity. For nitration reactions in related syntheses, high temperatures can lead to the formation of dinitro compounds.[2]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction.

Q3: I'm observing a significant amount of impurities in my final product. How can I improve the purity?

A3: Improving the purity of this compound often involves optimizing both the reaction and the purification steps.

  • Reaction Optimization: Careful control of reaction parameters such as temperature, pH, and the rate of reagent addition can minimize the formation of byproducts.[1]

  • Purification Method: Recrystallization is a common and effective method for purifying the final product. Selecting an appropriate solvent system is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation of impurities.

Q4: What are the best analytical techniques to confirm the identity and purity of my product?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized this compound:

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the compound. Infrared (IR) spectroscopy can identify key functional groups.

  • Melting Point: A sharp melting point that is close to the literature value is a good indicator of high purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product by detecting the presence of any impurities.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Guide 1: Low Yield in Nucleophilic Substitution

Low yields in the nucleophilic substitution reaction between 4-nitrobenzyl halide and glycine are a frequent challenge. The following guide will help you diagnose and resolve the issue.

Decision Tree for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Detailed Causality and Solutions
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached equilibrium or the endpoint. This can be due to insufficient reaction time or a low reaction temperature.Monitor the reaction progress using TLC until the starting material is consumed. If the reaction is slow, consider moderately increasing the temperature or extending the reaction time.
Inappropriate Base The choice of base is critical. A strong, nucleophilic base like NaOH can compete with glycine in reacting with the 4-nitrobenzyl halide, leading to the formation of 4-nitrobenzyl alcohol as a byproduct. Using an insufficient amount of base will result in incomplete deprotonation of glycine and its protonated product.Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Ensure at least two equivalents of the base are used: one to deprotonate glycine and another to neutralize the H-X formed during the reaction.
Suboptimal Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the decomposition of the starting materials or the formation of undesired byproducts.The reaction should be performed at a controlled temperature. Start at room temperature and gently heat if the reaction is too slow. A temperature range of 50-70 °C is often a good starting point for optimization.
Poor Solvent Choice The solubility of both glycine and the 4-nitrobenzyl halide in the reaction solvent is important for an efficient reaction.A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be a good choice as they can dissolve both reactants. The use of water as a co-solvent can also be beneficial.
Guide 2: Impurities in the Final Product

The presence of impurities can significantly affect the utility of this compound in subsequent applications. This guide will help you identify and eliminate common impurities.

Workflow for Product Purification

Caption: Step-by-step workflow for the purification of this compound.

Common Impurities and Their Removal
Impurity Origin Removal Strategy
Unreacted 4-Nitrobenzyl Halide Incomplete reaction.This impurity is generally less polar than the desired product. During recrystallization, it will tend to remain in the mother liquor. A wash with a non-polar solvent like hexane might also be effective.
Unreacted Glycine Incomplete reaction.Glycine is highly soluble in water. A thorough wash of the crude product with water will effectively remove any unreacted glycine.
4-Nitrobenzyl alcohol Side reaction with nucleophilic bases (e.g., NaOH).This byproduct has different solubility characteristics than the desired product. Recrystallization is typically effective in separating it.
Bis-alkylated Product The product, this compound, can react with another molecule of 4-nitrobenzyl halide.This can be minimized by using a slight excess of glycine. This impurity is less polar than the desired product and can often be removed by recrystallization.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Nitrobenzyl bromide

  • Glycine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

  • To this stirring suspension, add 4-nitrobenzyl bromide (1.0 equivalent).

  • Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization

This protocol outlines the procedure for purifying the crude this compound.

Materials:

  • Crude this compound

  • Ethanol or an ethanol/water mixture

  • Deionized water

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to the flask to dissolve the solid completely. Keep the solution at or near its boiling point.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature. The product will crystallize out of the solution.

  • To maximize the yield, you can place the flask in an ice bath for about 30 minutes to an hour.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the crystals under vacuum to obtain the pure this compound.

IV. References

  • Benchchem. This compound | CAS 1727-14-6. Available at:

  • Benchchem. Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis. Available at:

  • Google Patents. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate. Available at:

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at:

  • Benchchem. "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid". Available at:

Sources

Troubleshooting common issues in the nitration of benzylamino-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of benzylamino-acetic acid (N-benzylglycine). This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Issue 1: Low or No Yield of the Desired N-(4-nitrobenzyl)glycine

Question: I performed the nitration of N-benzylglycine using a standard mixed acid protocol (HNO₃/H₂SO₄), but I obtained a very low yield of the desired product. What could be the reasons for this?

Answer:

A low yield in the nitration of N-benzylglycine can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.

Probable Causes:

  • Protonation of the Amino Group: The secondary amine in N-benzylglycine is basic and will be protonated by the strong acidic medium of the nitrating mixture. This forms an ammonium salt, which is a strongly deactivating group, making the benzene ring less susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to degradation of the starting material and product, as well as an increase in side reactions. For the related nitration of benzyl cyanide, a temperature of 10-20°C is recommended.[2]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion of the starting material.

Solutions:

  • Protect the Amino Group: To prevent deactivation of the aromatic ring, it is highly recommended to protect the secondary amine before nitration. A common protecting group for amines is the acetyl group, which can be introduced by reacting N-benzylglycine with acetic anhydride. The resulting N-acetyl-N-benzylglycine has an amide group, which is an ortho, para-director and activates the ring for electrophilic substitution.

  • Strict Temperature Monitoring: Maintain a constant temperature throughout the addition of the nitrating agent and for the duration of the reaction. An ice bath is essential to dissipate the heat generated.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help determine the optimal reaction time and indicate when the starting material has been consumed.

Issue 2: Formation of a Dark, Tarry, or Oily Residue

Question: My reaction mixture turned into a dark, tarry mess upon adding the nitrating agent, making product isolation impossible. What causes this and how can I prevent it?

Answer:

The formation of tarry or oily byproducts is a common issue in the nitration of sensitive substrates.

Probable Causes:

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. The benzyl position and the amino group are susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of a complex mixture of colored byproducts.

  • Polysubstitution: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration or other polysubstitution reactions can occur, leading to the formation of highly nitrated, often unstable and tarry compounds.

  • Side Reactions of the Amino Group: The unprotected secondary amine can undergo various side reactions with the nitrating agent, leading to the formation of complex and colored impurities.

Solutions:

  • Amine Protection: As mentioned previously, protecting the amino group is the most effective way to prevent oxidation and other side reactions at the nitrogen center.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the solution of the substrate, ensuring that the temperature is maintained within the optimal range. This prevents localized overheating and high concentrations of the nitrating agent.

  • Use of a Milder Nitrating Agent: Consider using alternative nitrating agents that are less prone to causing oxidation. For example, a mixture of nitric acid and acetic anhydride can be used.[3]

Issue 3: Difficulty in Separating the Product from Starting Material and Isomers

Question: I have a mixture of the desired para-nitro product, some unreacted starting material, and potentially the ortho-nitro isomer. How can I effectively purify my product?

Answer:

Purification of the crude product is a critical step to obtain the desired N-(4-nitrobenzyl)glycine in high purity.

Probable Causes:

  • Incomplete Reaction: The presence of starting material indicates that the reaction did not go to completion.

  • Formation of Isomers: While the para-isomer is expected to be the major product due to steric hindrance, some amount of the ortho-isomer is likely to be formed.

Solutions:

  • Recrystallization: This is the most common method for purifying the solid product. A suitable solvent system, such as an ethanol/water mixture, can be used to selectively crystallize the desired para-isomer, leaving the more soluble ortho-isomer and starting material in the mother liquor. For a similar compound, p-nitrobenzyl cyanide, recrystallization from 80% ethanol is effective.[2]

  • Column Chromatography: For a more challenging separation, column chromatography using silica gel can be employed. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) can effectively separate the components based on their different polarities.

  • Acid-Base Extraction: The carboxylic acid group of both the starting material and the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic components into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the nitration of N-benzylglycine?

The benzyl group is an ortho, para-director. However, due to the steric bulk of the glycine moiety attached to the benzylic carbon, the para-position is significantly more accessible for electrophilic attack. Therefore, the major product is expected to be N-(4-nitrobenzyl)glycine.

Q2: Why is the use of a protecting group for the amino functionality often recommended?

The secondary amine in N-benzylglycine can be protonated in the strongly acidic nitrating medium, which deactivates the aromatic ring towards electrophilic substitution. Protecting the amine as an amide (e.g., with an acetyl group) converts it into an activating, ortho, para-directing group, which facilitates the desired nitration and prevents unwanted side reactions.

Q3: What are the key safety precautions for this reaction?

Nitration reactions are potentially hazardous.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated nitric and sulfuric acids are highly corrosive. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Q4: How can I confirm the structure and purity of my final product?

The structure and purity of N-(4-nitrobenzyl)glycine can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, confirming the position of the nitro group on the aromatic ring.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the carboxylic acid group (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹), and the N-H bond of the secondary amine.[4]

  • Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming its identity.

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for nitration reactions of similar substrates. These should be optimized for the specific case of N-benzylglycine.

ParameterRecommended RangeRationale
Temperature 0 - 10 °CTo control the exothermic reaction and minimize side reactions.[2]
HNO₃:Substrate Molar Ratio 1.1 - 1.5 : 1A slight excess of nitric acid ensures complete reaction.
H₂SO₄:HNO₃ Volume Ratio 1:1 to 2:1Sulfuric acid acts as a catalyst to generate the nitronium ion.[1]
Reaction Time 1 - 3 hoursShould be monitored by TLC to ensure completion.

Experimental Protocols

Protocol 1: Nitration of N-benzylglycine (with Amine Protection)

Step 1: Acetylation of N-benzylglycine

  • In a round-bottom flask, dissolve N-benzylglycine in a suitable solvent like acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into cold water to precipitate the N-acetyl-N-benzylglycine.

  • Filter the solid, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-N-benzylglycine

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 5°C.

  • Slowly add N-acetyl-N-benzylglycine to the cold sulfuric acid with stirring, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of N-acetyl-N-benzylglycine, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, N-acetyl-N-(4-nitrobenzyl)glycine, will precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Deprotection of the Acetyl Group

  • Reflux the N-acetyl-N-(4-nitrobenzyl)glycine in an aqueous solution of a mineral acid (e.g., 10% HCl) for 1-2 hours.

  • Cool the solution to precipitate the N-(4-nitrobenzyl)glycine.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Visualizations

Reaction Mechanism

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O H3O+ H3O+ H2O->H3O+ + H⁺ Aromatic_Ring N-acetyl-N-benzylglycine Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex + NO₂⁺ Product N-acetyl-N-(4-nitrobenzyl)glycine Sigma_Complex->Product + H₂O

Caption: Mechanism of electrophilic aromatic nitration.

Troubleshooting Workflow

Troubleshooting_Workflow Start Nitration of N-benzylglycine Check_Yield Low Yield? Start->Check_Yield Check_Product Tarry/Oily Product? Check_Yield->Check_Product No Solution_Yield Protect Amine Optimize Temperature Monitor with TLC Check_Yield->Solution_Yield Yes Check_Purity Impure Product? Check_Product->Check_Purity No Solution_Product Protect Amine Control Reagent Addition Consider Milder Nitrating Agent Check_Product->Solution_Product Yes Solution_Purity Recrystallization Column Chromatography Acid-Base Extraction Check_Purity->Solution_Purity Yes End Pure Product Check_Purity->End No Solution_Yield->Check_Product Solution_Product->Check_Purity Solution_Purity->End

Caption: A workflow for troubleshooting common nitration issues.

References

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E22.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Synthesis of glycine p-nitrophenyl ester. PrepChem.com. [Link]

  • NITRATION. vpscience.org. [Link]

  • p-NITROBENZYL CYANIDE. Organic Syntheses Procedure. [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • Nitration process.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of nitro group reduction. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges in this fundamental transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a practical question-and-answer format to support your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may face in the lab, offering explanations for the underlying causes and actionable solutions.

Q1: My nitro group reduction is incomplete or resulting in a low yield. What are the likely causes and how can I fix this?

Incomplete reactions are a frequent hurdle. The root cause often lies in reagent or catalyst activity, reaction conditions, or substrate solubility.[1][2]

Possible Causes & Solutions:

  • Insufficient or Inactive Reducing Agent/Catalyst:

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): Ensure you are using a sufficient stoichiometric excess of the metal.[1] The surface area and purity of the metal are also critical; use finely powdered metals and consider activation if necessary.[2]

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): The catalyst loading may be too low, or the catalyst could be deactivated.[1] Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity from improper storage or handling.[1] Always opt for a fresh batch of catalyst when possible. For challenging reductions, increasing the hydrogen pressure might be necessary.[2]

  • Catalyst Poisoning:

    • Impurities in your starting material, solvents, or even the hydrogen gas can "poison" the catalyst, drastically reducing its effectiveness.[1] Common poisons include sulfur compounds and halides.[1] Purifying the nitro compound before the reaction can be a crucial step.

  • Poor Solubility:

    • If your nitro compound is not fully dissolved in the solvent, the reaction rate will be severely limited.[2] For hydrophobic compounds, consider using solvents like THF or a co-solvent system such as ethanol/water.[2][3] Protic co-solvents can often enhance the efficiency of catalytic hydrogenations.[3]

  • Sub-optimal Temperature:

    • While many reductions proceed smoothly at room temperature, some substrates require heating to achieve a reasonable rate.[2] However, exercise caution, as excessive heat can promote the formation of unwanted side products.[2][4]

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

The reduction of a nitro group is a stepwise process, and the formation of these intermediates is a common issue.[2][5] The key to achieving high selectivity for the amine is to ensure the reaction goes to completion.

Strategies to Enhance Selectivity:

  • Sufficient Reducing Agent: Use an adequate excess of the reducing agent to drive the reaction forward and reduce any partially reduced intermediates that may have formed.[2]

  • Temperature Management: Many nitro reductions are exothermic.[6] Localized overheating can favor the formation of condensation products like azoxy and azo compounds.[2][7] Ensure efficient stirring and external cooling if necessary to maintain proper temperature control.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help you determine the optimal reaction time to maximize amine formation while minimizing side products.

Below is a diagram illustrating the general pathway for nitro group reduction and the points where side products can form.

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH -H₂O Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ -H₂O Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine Cleavage

Caption: General pathway of nitro group reduction and potential side reactions.

Q3: My compound has other reducible functional groups. How can I achieve chemoselective reduction of only the nitro group?

This is a primary challenge in synthetic chemistry.[4] The choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions.[4][8]

A Decision-Making Workflow for Reagent Selection:

The following flowchart provides a guide for selecting an appropriate reducing agent based on the other functional groups present in your molecule.

Chemoselectivity_Workflow start Identify other reducible functional groups carbonyl Ketone/Aldehyde present? start->carbonyl ester_amide Ester/Amide present? carbonyl->ester_amide No sncl2 Use SnCl₂·2H₂O. It is mild and highly selective for nitro groups over carbonyls. carbonyl->sncl2 Yes nitrile Nitrile present? ester_amide->nitrile No fe_hcl Consider Fe/HCl or Fe/NH₄Cl. These are robust and selective. ester_amide->fe_hcl Yes alkene_alkyne Alkene/Alkyne present? nitrile->alkene_alkyne No nitrile->sncl2 Yes halogen Halogen (Cl, Br, I) present? alkene_alkyne->halogen No na2s Sodium sulfide (Na₂S) can be effective and often spares alkenes. alkene_alkyne->na2s Yes raney_ni Use Raney Nickel with H₂. It is often preferred over Pd/C to prevent dehalogenation. halogen->raney_ni Yes pd_c Standard catalytic hydrogenation (H₂, Pd/C) is generally efficient. halogen->pd_c No sulfided_ptc Sulfided Pt/C with H₂ offers high selectivity for nitro groups while preserving halogens. raney_ni->sulfided_ptc Alternative

Caption: Decision workflow for selecting a chemoselective reducing agent.

Summary of Reagent Selectivity:

Functional Group PresentRecommended Reagent(s)Notes
Ketone/Aldehyde SnCl₂·2H₂O, Fe/HCl[8][9]Catalytic hydrogenation can reduce carbonyls.
Ester/Amide Fe/HCl, SnCl₂·2H₂O[8]Generally stable to many reducing conditions.
Nitrile SnCl₂·2H₂O[8]Catalytic hydrogenation can reduce nitriles to amines.
Alkene/Alkyne Na₂S, Fe/HCl[8][9]Pd/C will readily reduce C-C multiple bonds.
Halogen (Aryl) Raney Nickel, Sulfided Pt/C, SnCl₂, Fe/HCl[8][9]Pd/C is known to cause dehalogenation.[8]

Frequently Asked Questions (FAQs)

Q: What are the main categories of nitro group reduction methods?

There are several reliable methods, which can be broadly classified into:

  • Catalytic Hydrogenation: This is often the preferred method for its efficiency and clean reaction profiles, using catalysts like Pd/C, Pt/C, or Raney Nickel with hydrogen gas.[10][11][12]

  • Metal-Mediated Reductions: This classic approach uses easily oxidized metals such as iron, tin, or zinc in acidic or neutral media.[9][12][13]

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., hydrazine, ammonium formate) in the presence of a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas.[8][14]

Q: How do I choose between catalytic hydrogenation and a metal-mediated reduction?

The choice depends on several factors:

  • Chemoselectivity: As discussed in the troubleshooting guide, metal-mediated reductions often offer better tolerance for other reducible functional groups.[15]

  • Scale and Safety: For large-scale reactions, catalytic hydrogenation can be more atom-economical.[6] However, it requires specialized equipment for handling hydrogen gas safely.[6] Metal reductions can be very exothermic and require careful thermal management.[6]

  • Work-up: Catalytic hydrogenations often have a simpler work-up (filtration of the catalyst).[11] Metal-mediated reductions require filtration of metal salts and often an aqueous work-up to remove them.[15]

Q: What are the standard work-up procedures for these reactions?
  • Catalytic Hydrogenation (e.g., Pd/C):

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas (like nitrogen or argon) to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric, so the filter cake should be kept wet with solvent.[15]

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.[11]

  • Metal-Mediated Reduction (e.g., Fe/HCl):

    • After completion, cool the reaction mixture and dilute it with water or another suitable solvent.

    • Filter the mixture through Celite® to remove the excess iron and iron salts.[11]

    • The filtrate often requires neutralization or basification (e.g., with NaHCO₃ or NaOH) to deprotonate the ammonium salt product.[15]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed, dried, and concentrated to yield the amine.[11]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes a standard procedure for the reduction of an aromatic nitro compound using 10% Palladium on Carbon.[11]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • 10% Pd/C catalyst (1-10 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, THF)

  • Hydrogen gas supply (balloon or pressure vessel)

Procedure:

  • In a suitable reaction flask, dissolve the aromatic nitro compound in the chosen solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen).[15]

  • Seal the flask and purge it with nitrogen, followed by hydrogen. If using a balloon, evacuate and backfill with H₂ 3-4 times.[15]

  • Stir the mixture vigorously at room temperature. Gentle heating may be applied if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite®, washing the pad with the reaction solvent. Keep the pad wet.[15]

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if needed.[11]

Protocol 2: General Procedure for Metal-Mediated Reduction using SnCl₂·2H₂O

This protocol provides a general method for the reduction of an aromatic nitro compound using tin(II) chloride dihydrate.[11]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or other base

Procedure:

  • In a round-bottom flask, dissolve or suspend the aromatic nitro compound in ethanol or ethyl acetate.

  • Add the SnCl₂·2H₂O in portions. The reaction can be exothermic.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated NaHCO₃ solution until the mixture is basic.

  • Filter the resulting suspension through Celite® to remove the tin salts.

  • Extract the filtrate with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[11]

References

  • Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
  • Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
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  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • CORE. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies.
  • CSB/SJU. (n.d.). Aromatic Side Chain Reduction: Nitro.
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  • Semantic Scholar. (n.d.). Recent developments in the chemoselective hydrogenation of substituted nitroaromatics.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • University of Calgary. (n.d.). Reduction of Nitro groups.
  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Reddit. (2023). my nitro refuses to be reduced.
  • YouTube. (2020). Reduction of nitro groups on benzene.
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  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
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Technical Support Center: Strategies for Minimizing Side-Product Formation during Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing the formation of unwanted side-products during chemical synthesis. Unintended side reactions can significantly lower the yield and purity of the desired product, complicating purification and potentially leading to project delays.[1][2][3] This resource offers troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Section 1: Troubleshooting Common Synthesis Problems

This section is structured in a question-and-answer format to directly address common challenges in minimizing side-product formation.

Issue 1: My reaction is producing a mixture of isomers (regioisomers or stereoisomers). How can I improve selectivity?

Answer: The formation of isomers indicates that multiple reaction pathways are competing. To favor the formation of your target molecule, you need to control the reaction conditions to favor one pathway over the others.[4]

Troubleshooting Steps:

  • Temperature Adjustment: Temperature is a critical factor in determining the product distribution. Lower temperatures often favor the kinetically controlled product, which is the one that forms faster, while higher temperatures can lead to the thermodynamically more stable product.[5][6][7] Experimenting with a range of temperatures can help you find the optimal point for the desired selectivity.[4]

  • Catalyst and Ligand Screening: The choice of catalyst and any associated ligands is crucial for controlling the selectivity of a reaction.[8][9] Different catalysts can provide alternative reaction pathways with different activation energies for the desired and undesired products.[10] A thorough screening of various catalysts and ligands is often necessary to identify the most effective combination for your specific transformation.

  • Solvent Effects: The solvent can influence the energies of the transition states of competing reaction pathways, thereby affecting the product ratio.[11][12][13] Changing the solvent polarity or using a coordinating solvent can sometimes dramatically improve selectivity.[14][15]

  • Steric and Electronic Effects: Modifying the steric bulk or electronic properties of your starting materials or reagents can direct the reaction towards a specific isomer. For example, using a bulkier reagent may favor reaction at a less sterically hindered site.[16]

Issue 2: I'm observing significant amounts of byproducts from competing side reactions. What can I do?

Answer: The presence of multiple byproducts suggests that your reaction conditions are not specific enough for the desired transformation. Several strategies can be employed to suppress these unwanted reactions.

Troubleshooting Steps:

  • Protecting Groups: If your molecule has multiple reactive functional groups, protecting groups can be used to temporarily block reaction at specific sites.[17][18][19] This ensures that the desired reaction occurs only at the intended location.[20] The choice of protecting group is critical and must be stable to the reaction conditions and easily removable afterward.[16]

  • Kinetic vs. Thermodynamic Control: As with isomer formation, understanding whether your desired product is the kinetic or thermodynamic product is key.[21] Short reaction times and low temperatures favor the kinetic product, while longer reaction times and higher temperatures favor the thermodynamic product.

  • Catalyst Optimization: Catalysts can enhance the rate of the desired reaction while leaving side reactions unaffected.[22] This increases the selectivity for the target product.[10][23] Fine-tuning the catalyst loading and type can significantly minimize byproduct formation.[24]

  • Rate of Addition: Slow, controlled addition of a reagent can maintain its concentration at a low level throughout the reaction. This can disfavor higher-order side reactions, such as dimerization or polymerization, which often require higher concentrations of the reagent to proceed at a significant rate.[4]

Issue 3: My reaction is not going to completion, and I'm left with unreacted starting material along with byproducts. What's the problem?

Answer: An incomplete reaction can be due to several factors, including catalyst deactivation, equilibrium limitations, or the formation of an inhibitory byproduct.

Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider using a more robust catalyst, increasing the catalyst loading, or adding the catalyst in portions throughout the reaction.[8]

  • Reversibility: If the reaction is reversible, it may be reaching equilibrium before all the starting material is consumed. To drive the reaction forward, you can try removing one of the products (e.g., by distillation or precipitation) as it is formed.

  • Inhibitory Byproducts: A side-product formed during the reaction could be inhibiting the catalyst or reacting with one of the starting materials. Identifying this inhibitory species through techniques like NMR or LC-MS can help you devise a strategy to prevent its formation.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Monitoring the reaction progress over time using techniques like TLC, HPLC, or NMR will help determine the optimal reaction duration.[4]

Section 2: Proactive Strategies for Minimizing Side-Products

Beyond troubleshooting, a proactive approach during reaction design can significantly reduce the likelihood of side-product formation.

Strategic Use of Protecting Groups

Protecting groups are essential tools in multi-step organic synthesis for masking reactive functional groups to prevent them from participating in unwanted reactions.[17][19]

Key Considerations for Protecting Group Strategy:

  • Orthogonality: In complex syntheses, it's often necessary to protect multiple functional groups. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[17] For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base.[18]

  • Stability: The chosen protecting group must be stable under the conditions of the subsequent reaction steps.[17]

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and with reagents that do not affect other parts of the molecule.[16]

Common Protecting Groups:

Functional GroupProtecting Group ExamplesDeprotection Conditions
AlcoholsSilyl ethers (e.g., TBDMS), Benzyl ethers (Bn), AcetalsFluoride/Acid, Hydrogenolysis, Acid
AminesCarbamates (e.g., Boc, Cbz), AmidesAcid/Heat, Harsh conditions
CarbonylsAcetals, Ketals, DithianesAcid, Metal salts/Oxidizing agents
Carboxylic AcidsMethyl esters, Benzyl esters, tert-Butyl estersAcid/Base, Hydrogenolysis, Acid

This table provides a summary of common protecting groups. For a more comprehensive list, refer to authoritative sources on protecting group chemistry.[20]

Optimizing Reaction Conditions: A Systematic Approach

A systematic approach to optimizing reaction conditions is more efficient than a one-factor-at-a-time approach.[25][26] Design of Experiments (DoE) is a powerful statistical method for simultaneously varying multiple factors to identify the optimal conditions.[25][27]

Typical Variables to Optimize:

  • Continuous Variables: Temperature, Reaction Time, Reagent Equivalents, Concentration.[25]

  • Categorical Variables: Solvent, Catalyst, Ligand, Base/Acid.[25]

Experimental Workflow for Reaction Optimization:

Caption: Iterative workflow for systematic reaction optimization.[4]

The Role of Catalysis in Selectivity

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy.[8][10] By carefully selecting a catalyst, it is possible to selectively accelerate the desired reaction over competing side reactions.[22][23]

Key Principles of Catalytic Selectivity:

  • Chemoselectivity: A chemoselective catalyst reacts with one functional group in the presence of others.

  • Regioselectivity: A regioselective catalyst favors reaction at a particular position on a molecule.

  • Stereoselectivity: A stereoselective catalyst favors the formation of a specific stereoisomer.

Troubleshooting Catalyst-Related Issues:

IssuePotential CauseTroubleshooting Strategy
Low ConversionCatalyst deactivationIncrease catalyst loading, use a more robust catalyst, or add catalyst in portions.[8]
Poor SelectivityCatalyst is not specific enoughScreen a library of different catalysts and ligands.[4]
Product InhibitionThe product is binding to the catalyst and inhibiting its activityConsider using a flow chemistry setup where the product is continuously removed.

Section 3: Purification Strategies for Removing Side-Products

Even with optimized reaction conditions, some level of side-product formation is often unavoidable.[28] Therefore, effective purification is a critical final step.

Common Purification Techniques

The choice of purification method depends on the physical and chemical properties of the desired product and the impurities.[28][29]

  • Crystallization: This technique is used for the purification of solid compounds. It relies on the difference in solubility between the desired product and the impurities in a particular solvent.[30][31] Recrystallization, where the crystallization process is repeated, can lead to very high purity.[32]

  • Distillation: This method is used to separate liquids with different boiling points.[30][31] Simple distillation is effective for large boiling point differences, while fractional distillation is used for liquids with closer boiling points.[31] Vacuum distillation is employed for high-boiling point or thermally sensitive compounds.[30]

  • Chromatography: This is a powerful and versatile set of techniques for separating components of a mixture.[28] Common types include:

    • Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and assessing purity.[28]

    • Column Chromatography: Used for preparative separation of compounds.

    • High-Performance Liquid Chromatography (HPLC): Offers high resolution and is used for both analytical and preparative purposes.[4]

  • Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases.[32]

  • Filtration: A mechanical method to separate a solid from a liquid.[29][32]

Logical Flow for Purification Strategy:

Purification_Strategy Start Crude Reaction Mixture Is_Product_Solid Is the Product Solid? Start->Is_Product_Solid Crystallization Crystallization / Recrystallization Is_Product_Solid->Crystallization Yes Is_Product_Liquid Is the Product a Liquid? Is_Product_Solid->Is_Product_Liquid No Filtration Filtration Crystallization->Filtration Pure_Product Pure Product Filtration->Pure_Product Distillation Distillation Is_Product_Liquid->Distillation Yes Chromatography Chromatography (Column, HPLC) Is_Product_Liquid->Chromatography No Distillation->Pure_Product Chromatography->Pure_Product Liquid_Mixture Liquid Mixture

Caption: Decision tree for selecting a purification method.

Section 4: FAQs

Q1: How can I minimize racemization during peptide synthesis? A1: Racemization is a common side reaction in peptide synthesis.[33] To minimize it, you can use specialized coupling reagents and additives like HOBt or HOAt.[34] Additionally, optimizing the coupling conditions, such as time and temperature, can help reduce the extent of racemization.[34] In some cases, using microwave-assisted synthesis can also be beneficial.[34]

Q2: What are some common side reactions in solid-phase peptide synthesis (SPPS) and how can I avoid them? A2: Common side reactions in SPPS include aspartimide formation, diketopiperazine formation, and side-chain modifications.[33][35] Aspartimide formation can be suppressed by using specific protecting groups or by adding HOBt to the deprotection solution.[35] Diketopiperazine formation is prevalent with certain amino acid sequences and can be minimized by using 2-chlorotrityl chloride resin or by synthesizing dipeptide units.[35] Careful selection of protecting groups and cleavage cocktails is essential to avoid unwanted side-chain reactions.[35][36]

Q3: Can the order of reagent addition affect side-product formation? A3: Yes, the order of addition can be critical. For example, in reactions involving a strong base and an electrophile, adding the electrophile to the base can lead to different outcomes than adding the base to the electrophile. It is often beneficial to add the most reactive species slowly to a solution of the other reactants to maintain a low concentration and minimize side reactions.

Q4: How do I choose the right solvent for my reaction to minimize byproducts? A4: Solvent choice can significantly impact reaction selectivity.[11][12][13] Polar aprotic solvents can enhance the rate of certain nucleophilic substitution reactions, while polar protic solvents can stabilize charged intermediates.[14] It is often necessary to screen a range of solvents with varying polarities and coordinating abilities to find the one that provides the best selectivity for your desired product.[15]

Q5: What are some "green chemistry" approaches to minimizing side products? A5: Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[23] This includes using highly selective catalysts to maximize atom economy, choosing safer solvents, and designing reactions that are more energy-efficient.[10] By minimizing side products, you are inherently practicing green chemistry by reducing waste.[23]

References

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  • Wikipedia. Protecting group. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

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  • Wikipedia. List of purification methods in chemistry. [Link]

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Technical Support Center: Purification of (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude (4-Nitro-benzylamino)-acetic acid (CAS 1727-14-6). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. As a molecule possessing acidic (carboxylic acid), basic (secondary amine), and highly polar (nitro) functional groups, its purification requires a nuanced approach. This guide provides in-depth, experience-driven troubleshooting and frequently asked questions to navigate these complexities effectively.

Troubleshooting Purification Workflows

The purification strategy for this compound is dictated by the nature and quantity of impurities present in the crude material. The flowchart below outlines a general decision-making process.

G start Crude (4-Nitro-benzylamino)- -acetic acid assess Assess Impurity Profile (TLC, LC-MS, NMR) start->assess decision Predominant Impurity Type? assess->decision recrystallization Recrystallization decision->recrystallization  Solid, different  solubility profile chromatography Column Chromatography decision->chromatography  Similar polarity  impurities extraction Acid-Base Extraction decision->extraction  Neutral or non-  amphoteric impurities final_product Pure Product (Verify by Analysis) recrystallization->final_product chromatography->final_product extraction->final_product

Caption: General purification strategy decision tree.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solids, often cited for this class of compounds.[1][2] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[3][4]

This is one of the most common issues and typically points to one of two problems: excessive solvent or supersaturation.

  • Causality (Too Much Solvent): The concentration of the target molecule is below its saturation point even at low temperatures. A significant amount of your product will remain in the mother liquor, leading to poor or no yield.[5][6]

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator.[5][6] Bring the solution back to a boil to ensure everything is dissolved, then attempt to cool again.

  • Causality (Supersaturation): The solution contains more dissolved solute than it theoretically should at that temperature, and there are no nucleation sites for crystal growth to begin.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask below the solvent level with a glass rod.[4][5] The microscopic scratches on the glass provide a rough surface that can initiate nucleation.[7]

    • Solution 2: Seeding. If available, add a single, tiny "seed crystal" of the pure compound to the cooled solution.[4][5] This provides a perfect template for further crystal growth.

"Oiling out" occurs when the solute's solubility is exceeded while the solution is still above the compound's melting point, or when the solution cools too rapidly.[5] The resulting oil is often an impure amorphous form of your compound.

  • Causality & Solution: This is common with impure compounds or when using mixed solvent systems.[5] The key is to slow down the cooling process.

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount (1-5%) of additional hot solvent to ensure the saturation point is reached at a slightly lower temperature.[5][6]

    • Allow the flask to cool very slowly. Insulate it by placing it on a cork ring or paper towels and covering it with a watch glass.[6] Avoid placing the hot flask directly into an ice bath, a process known as "shock cooling".[3]

The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor upon cooling).

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetic acid) dropwise at room temperature, shaking after each addition. Note the solubility.

  • If a compound is insoluble at room temperature, heat the test tube gently in a water bath.[4]

  • If the compound dissolves when hot, cool the tube to room temperature and then in an ice bath to see if crystals form.[4]

Table 1: Properties of Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water 100 80.1 Excellent for polar compounds, but solubility of this compound may be high.
Ethanol 78 24.5 A good starting point, often used as an aqueous solution to fine-tune polarity.[1][2]
Acetic Acid 118 6.20 Can be effective for carboxylic acids, but difficult to remove.[8][9]
Ethyl Acetate 77 6.02 A moderately polar solvent.

| Acetone | 56 | 21.01 | Highly volatile, good dissolving power.[9] |

Section 2: Column Chromatography

Due to its high polarity, purifying this compound via column chromatography can be challenging. Strong interactions with the stationary phase (silica gel) are common.[10]

This indicates that your mobile phase (eluent) is not polar enough to displace the highly polar analyte from the polar silica gel stationary phase.[10][11] Your compound is too strongly adsorbed.

  • Causality & Solution: The equilibrium between the stationary phase and mobile phase is heavily skewed towards adsorption.[12] You must increase the polarity of your eluent.

    • Stepwise Gradient: Gradually increase the percentage of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • Stronger Solvent System: For very polar compounds like this, a dichloromethane (DCM)/methanol system is often required.[10] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to protonate the amine and suppress tailing, improving the peak shape.

G cluster_0 Column Chromatography Workflow tlc 1. Develop TLC Method Find solvent system where Rf ≈ 0.2-0.4 prepare 2. Prepare Column & Slurry (Silica gel in non-polar solvent) tlc->prepare load 3. Load Sample (Minimal volume of polar solvent or dry-loading) prepare->load elute 4. Elute Column (Start with low polarity, gradually increase) load->elute collect 5. Collect & Analyze Fractions (Monitor by TLC) elute->collect combine 6. Combine Pure Fractions & Evaporate Solvent collect->combine

Caption: Standard workflow for column chromatography.

Tailing is common for acidic and basic compounds on silica gel, which is slightly acidic.[12] It occurs due to strong, non-ideal interactions between your compound and the stationary phase, leading to poor separation and broad peaks.

  • Causality & Solution: The acidic silanol groups on the silica surface can strongly and irreversibly bind to the basic amine of your molecule, while the carboxylic acid can also have strong hydrogen bonding interactions.

    • Mobile Phase Modifier: As mentioned above, adding a small amount of a competitive acid or base to your eluent can resolve this. For this compound, adding ~1% acetic acid to the mobile phase will protonate the silica surface's most active sites and ensure your compound remains in a consistent protonation state, leading to sharper bands.

Section 3: Acid-Base Extraction

This technique is exceptionally well-suited for this compound because it has both an acidic and a basic functional group, allowing it to be moved between aqueous and organic layers by simply adjusting the pH.[13][14] This is an excellent method for removing neutral organic impurities.

To make the compound water-soluble, you must convert it into its salt form.[14]

  • To extract as a carboxylate salt (Base Extraction): Add an aqueous base like 5% sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) to a solution of your crude product in an organic solvent (e.g., ethyl acetate). The base will deprotonate the carboxylic acid (pKa ~3-4), forming the water-soluble sodium salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • To extract as an ammonium salt (Acid Extraction): Add an aqueous acid like 5% hydrochloric acid (HCl) to the organic solution. The acid will protonate the secondary amine (pKa ~9-10), forming the water-soluble ammonium chloride salt. This will also move the compound into the aqueous layer.

Low recovery after an acid-base extraction cycle can result from several issues, including incomplete extraction, emulsion formation, or incorrect pH for precipitation.

  • Causality & Solution:

    • Incomplete Extraction: Perform multiple extractions (e.g., 3x with fresh aqueous solution) to ensure the complete transfer of the salt into the aqueous phase.

    • Emulsion: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand undisturbed for an extended period.

    • Incorrect Precipitation pH: After isolating the aqueous layer containing your product salt, you must carefully neutralize it to precipitate the neutral compound. If you extracted with base, slowly add acid (e.g., 5% HCl) until the pH is acidic. If you extracted with acid, slowly add base (e.g., 5% NaOH). The point of minimum water solubility is the isoelectric point (pI). Over-shooting the neutralization pH can lead to the formation of a different salt, which may remain water-soluble. Check the pH with litmus paper or a pH meter. Cool the neutralized solution in an ice bath to maximize precipitation before filtering.[15]

Frequently Asked Questions (FAQs)

  • Q: What are the likely impurities in my crude this compound?

    • A: Impurities typically consist of unreacted starting materials (e.g., 4-nitrobenzylamine, chloroacetic acid) or by-products from the synthesis, such as products of over-alkylation.

  • Q: How can I quickly get a rough idea of my compound's purity?

    • A: Two simple methods are Thin-Layer Chromatography (TLC) and melting point determination. A pure compound should ideally show a single spot on a TLC plate. For melting point, a pure substance will have a narrow and sharp melting range at a higher temperature than the impure starting material.[3]

  • Q: What are the recommended storage conditions for the purified product?

    • A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[16] It should be kept away from strong oxidizing agents and strong bases.[16]

  • Q: Is this compound stable?

    • A: Yes, it is stable under normal storage and handling conditions.[16]

References

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Enhancing the stability of (4-Nitro-benzylamino)-acetic acid during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Nitro-benzylamino)-acetic acid

Introduction

Welcome to the technical support guide for this compound (CAS 1727-14-6). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research intermediate.[1] this compound possesses a unique structure, combining a nitroaromatic moiety with a glycine derivative.[1] This combination, while synthetically versatile, presents specific stability challenges that require careful storage and handling. This guide provides in-depth answers to common questions and troubleshooting scenarios to help you maintain the purity and reactivity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: The stability of solid this compound is contingent on minimizing exposure to three primary environmental factors: humidity, light, and elevated temperatures. The molecule contains both a nitroaromatic group, which can be susceptible to photoreactions, and an amino acid-like structure, which can be affected by moisture.

The core principle is to maintain the compound in a state that is as chemically inert as possible. Generally, amino acid derivatives should be stored in tightly closed vessels, protected from humidity and light.[2] For nitroaromatic compounds, storage in airtight containers in a dark, cool, and dry place is paramount.[3]

Recommended Storage Protocol:

  • Container: Use an amber glass vial with a PTFE-lined cap to block UV light and provide an inert seal.

  • Atmosphere: For maximum long-term stability (>1 year), flush the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, preventing oxidative degradation of the secondary amine and hydrolysis.

  • Temperature: Store the vial in a desiccator at 2-8°C. For indefinite storage, -20°C is recommended. Avoid frequent temperature cycling.

  • Labeling: Always label containers with the date received and the date opened to track exposure.[3]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Short-term) / -20°C (Long-term)Reduces the rate of thermal decomposition.
Light Protect from light (Amber vial)The nitroaromatic ring is photosensitive and can undergo photoreduction or other light-induced reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents slow oxidation at the benzylic position and of the secondary amine.
Humidity Store in a desiccatorPrevents moisture absorption, which can lead to clumping and potential hydrolysis of the carboxylic acid group or facilitate degradation.
Q2: My solid this compound has developed a yellow or brownish tint over time. What caused this, and can I still use it?

A2: A color change from its typical off-white or pale-yellow appearance to a more intense yellow or brown is a visual indicator of chemical degradation. The primary culprits are often related to the nitroaromatic portion of the molecule.

Causality:

  • Photochemical Degradation: Exposure to ambient or UV light can promote the formation of colored degradation products. Nitroaromatic compounds are known to be susceptible to such reactions.[4]

  • Oxidative Degradation: Improper storage without an inert atmosphere can lead to slow oxidation, particularly at the benzylamino linkage.

  • Presence of Impurities: Trace impurities from synthesis (e.g., residual nitric or sulfuric acid) can catalyze degradation over time.

Usability: The compound's suitability for further use depends entirely on the tolerance of your specific application to impurities.

  • For non-quantitative or screening applications: The material may still be usable, but be aware that the actual concentration of the desired compound is lower than calculated by weight.

  • For sensitive applications (e.g., kinetics, GMP synthesis, dose-response studies): The material is compromised. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and non-reproducible results.

Recommendation: Before use, you must re-characterize the material. A simple purity check via HPLC-UV or LC-MS is strongly advised to quantify the remaining parent compound and identify major impurities.

Troubleshooting Guide

Scenario 1: Purity Issues in Solution

Problem: "I prepared a stock solution of this compound in DMSO. After one week of storage at 4°C, my HPLC analysis shows a new, more polar peak. What is this impurity?"

Analysis: The appearance of a new, more polar peak strongly suggests the chemical transformation of the parent compound. Given the structure, the most probable degradation pathway in solution is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

The resulting compound, (4-Amino-benzylamino)-acetic acid, is significantly more polar due to the basicity of the new aniline-like amino group, leading to a shorter retention time on a reversed-phase HPLC column. This reduction can be catalyzed by trace metals, light, or reducing agents present as impurities in the solvent or on the container surface.[5]

DegradationPathway Parent This compound (Less Polar) Product (4-Amino-benzylamino)-acetic acid (More Polar) Parent->Product Reduction of Nitro Group (e.g., light, trace metals, contaminants)

Troubleshooting Protocol: Verifying Solution Stability

  • Prepare Fresh Stock: Dissolve a precisely weighed amount of high-purity this compound in your desired solvent (e.g., DMSO, DMF, Methanol).

  • Initial Analysis (T=0): Immediately analyze the fresh solution via a validated HPLC method to establish a baseline chromatogram and purity.

  • Controlled Storage: Aliquot the stock solution into several amber vials. Store them under different conditions:

    • -80°C, protected from light (Ideal long-term)

    • -20°C, protected from light

    • 4°C, protected from light

    • Room Temperature, exposed to light (stress condition)

  • Time-Point Analysis: Re-analyze aliquots from each condition at set time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Data Comparison: Compare the peak area of the parent compound and any new peaks relative to the T=0 sample. This will provide a clear degradation profile for your specific storage conditions.

Best Practice: For aqueous buffers, stability is highly pH-dependent. The molecule is zwitterionic and may degrade via different pathways at acidic or basic pH.[6] Always prepare fresh aqueous solutions or perform a similar stability study in your buffer of choice.

Scenario 2: Solubility and Handling Issues

Problem: "My solid compound, which was previously a free-flowing powder, has become clumpy and is now difficult to dissolve. What happened?"

Analysis: This is a classic sign of moisture absorption. The carboxylic acid and secondary amine functionalities make the molecule hygroscopic. Absorbed water can act as a plasticizer, causing clumping, and can also interfere with dissolution by satisfying hydrogen bonds that would otherwise interact with the solvent. In severe cases, it can promote hydrolysis or other degradation pathways.

Workflow cluster_problem Problem Identification cluster_solution Resolution Steps Problem Compound is clumpy and insoluble Cause Likely Cause: Moisture Absorption Problem->Cause Step1 1. Dry the Compound (Vacuum Desiccator) Cause->Step1 Step2 2. Aid Dissolution (Sonication, Gentle Warming) Step1->Step2 Step3 3. Consider pH Adjustment (For Aqueous Solvents) Step2->Step3 Step4 4. Verify Purity (HPLC/LC-MS) Step3->Step4

Corrective Actions:

  • Drying: Place the vial, with the cap loosened, into a vacuum desiccator containing a strong desiccant (e.g., Drierite® or phosphorus pentoxide) for several hours. This will gently remove absorbed water without excessive heat.

  • Solubilization:

    • Sonication: Use a bath sonicator to break up aggregates and increase the surface area exposed to the solvent.

    • Gentle Warming: Warm the solution gently (e.g., to 30-40°C). Do not overheat, as this will accelerate degradation.

    • pH Adjustment: If dissolving in an aqueous buffer, the compound's charge state is critical. It will be least soluble at its isoelectric point. Adjusting the pH away from this point (e.g., to pH > 8 to deprotonate the carboxylic acid or pH < 4 to protonate the amine) will increase solubility.

  • Purity Verification: After successfully dissolving the compound, it is prudent to run a quick purity check (e.g., TLC or HPLC) to ensure that the moisture did not induce significant degradation.

References

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Rios, A., & Richard, J. P. (2002). Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. Journal of the American Chemical Society, 124(12), 2973-2983. [Link]

  • Environmental Health and Safety, Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston. [Link]

  • Ma, C., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Scientific Reports, 11(1), 19139. [Link]

  • To, A., et al. (2018). Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. Journal of Physical Chemistry Letters, 9(12), 3427-3432. [Link]

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  • PubChem. [(4-Nitro-benzyl)-(4-(N-benzenesulfonyl)-ureido-benzenesulfonyl)-amino]-acetic acid. National Center for Biotechnology Information. [Link]

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  • Wang, Y., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4811. [Link]

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Validation & Comparative

Comparing the efficacy of different catalysts for (4-Nitro-benzylamino)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylmethylated Amino Acids

(4-Nitro-benzylamino)-acetic acid is a valuable building block in medicinal chemistry and drug development. Its structure, which combines a glycine moiety with a 4-nitrobenzyl group, serves as a versatile scaffold for synthesizing more complex molecules with potential therapeutic applications. For instance, derivatives of benzylamino-acetic acid are being explored as potential activators of neuronal potassium channels, which are key targets for treating conditions like epilepsy[1]. The nitro group provides a handle for further chemical modifications, allowing for the fine-tuning of a compound's properties.

However, the synthesis of N-alkylated amino acids, such as this compound, presents several challenges. Traditional methods involving the direct alkylation of amino acids with alkyl halides often suffer from low yields and the formation of undesired by-products, most notably the overalkylation to form tertiary amines. Moreover, for chiral amino acids, there is a significant risk of racemization under basic reaction conditions. These challenges have driven the development of more efficient and selective catalytic methods.

This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this compound, focusing on methods that start from glycine and a 4-nitrobenzyl halide. We will delve into a traditional base-catalyzed approach and a more advanced phase-transfer catalyzed method, providing detailed experimental protocols and a comparative analysis of their efficacy. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important intermediate.

Alternative Synthetic Routes: A Brief Overview

While this guide focuses on the direct N-alkylation of glycine, it is worth noting other catalytic strategies for synthesizing N-alkylated amino acids:

  • Reductive Amination: This powerful method involves the reaction of an α-keto acid with an amine in the presence of a reducing agent and a catalyst, often based on rhodium or iridium. While highly effective for producing N-benzylamino acids with high enantioselectivity, it requires a different starting material (an α-keto acid) than the direct alkylation approach.

  • "Borrowing Hydrogen" Catalysis: This greener approach utilizes alcohols as alkylating agents, with water as the only byproduct. Catalysts based on ruthenium or iron facilitate the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amino acid via reductive amination, with the catalyst returning the "borrowed" hydrogen. This method avoids the use of alkyl halides but is not the focus of this guide.

Comparative Analysis of Synthetic Methodologies

We will now compare two primary methods for the synthesis of this compound from glycine and 4-nitrobenzyl bromide: a traditional base-catalyzed N-alkylation and a phase-transfer catalyzed approach.

Method 1: Traditional Base-Catalyzed N-Alkylation

The direct N-alkylation of unprotected amino acids using a simple base is a long-standing method. However, it is often plagued by poor selectivity, leading to a mixture of mono- and di-alkylated products, which can be challenging to separate. The low solubility of amino acids in many organic solvents further complicates the reaction.

Reaction Scheme:

Finding a reliable, high-yielding protocol for the direct, selective mono-N-benzylation of unprotected glycine under simple basic conditions is challenging, and yields are often modest due to the aforementioned side reactions.

Method 2: Phase-Transfer Catalysis (PTC) - The O'Donnell Amino Acid Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). In the context of amino acid synthesis, the O'Donnell method, which utilizes a Schiff base of a glycine ester and a phase-transfer catalyst, has proven to be highly effective for mono-alkylation.

The key to this method is the in-situ formation of a lipophilic ion pair between the phase-transfer catalyst (typically a quaternary ammonium salt) and the enolate of the glycine Schiff base. This ion pair is soluble in the organic phase, where it can readily react with the alkyl halide. The use of a bulky protecting group on the nitrogen, such as the benzophenone imine, prevents overalkylation.

Mechanism of Phase-Transfer Catalyzed N-Alkylation:

The reaction proceeds through several key steps:

  • Deprotonation: The glycine Schiff base ester is deprotonated at the interface of the aqueous and organic phases by a strong base (e.g., 50% aq. KOH).

  • Ion-Pair Formation and Phase Transfer: The resulting enolate forms an ion pair with the quaternary ammonium cation of the phase-transfer catalyst. This lipophilic ion pair is then transported into the organic phase.

  • Alkylation: In the organic phase, the enolate reacts with the 4-nitrobenzyl bromide in an SN2 reaction.

  • Catalyst Regeneration: The catalyst returns to the aqueous phase to repeat the cycle.

  • Hydrolysis: The resulting N-alkylated Schiff base ester is then hydrolyzed under acidic conditions to yield the final carboxylic acid.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound via O'Donnell Alkylation

This protocol is adapted from the highly efficient O'Donnell amino acid synthesis methodology. It involves three main stages: preparation of the glycine Schiff base, phase-transfer catalyzed alkylation, and deprotection.

Part A: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester

This precursor Schiff base can be synthesized from benzophenone imine and tert-butyl bromoacetate in the presence of a base. A typical procedure yields the product in approximately 68% yield[1].

Part B: Phase-Transfer Catalyzed Alkylation

  • Reactants:

    • N-(Diphenylmethylene)glycine tert-butyl ester

    • 4-Nitrobenzyl bromide

    • Chiral Phase-Transfer Catalyst (e.g., (R)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium bromide)

    • Potassium hydroxide (50% aqueous solution)

    • Toluene

  • Procedure:

    • To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) in toluene, add the chiral phase-transfer catalyst (0.1 mol%).

    • Cool the mixture to -40°C.

    • Add 50% aqueous potassium hydroxide solution and stir vigorously.

    • Add 4-nitrobenzyl bromide (1.2 equivalents) and continue stirring at -40°C for 12 hours.

    • Upon reaction completion, quench the reaction with water and extract the product with an organic solvent.

    • The organic layer is then dried and concentrated to yield the crude product, which can be purified by chromatography.

  • Reported Yield: A similar reaction using benzyl bromide has been reported to yield the product in 97% yield with high enantioselectivity (91% ee). For the reaction with 4-nitrobenzyl bromide, a yield of 99% with 95% ee has been reported[2].

Part C: Deprotection to this compound

  • Reactants:

    • Alkylated Schiff base from Part B

    • Hydrochloric acid (e.g., 6N HCl) or Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the alkylated Schiff base in a suitable solvent (e.g., dichloromethane for TFA cleavage).

    • Add the acid and stir at room temperature. The progress of the reaction can be monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then triturated with ether to precipitate the product as its hydrochloride salt.

    • The salt can be neutralized to obtain the free amino acid.

Data Summary and Comparison

ParameterTraditional Base-Catalyzed N-AlkylationPhase-Transfer Catalysis (O'Donnell Method)
Catalyst None (Base-mediated)Quaternary Ammonium Salt (e.g., Cinchona alkaloid derivative)
Starting Material GlycineN-(Diphenylmethylene)glycine tert-butyl ester
Key Reagents Simple Base (e.g., NaOH, K2CO3)Strong Base (e.g., 50% aq. KOH), 4-Nitrobenzyl bromide
Solvent System Typically a polar solventBiphasic (e.g., Toluene/Water)
Temperature Often requires heatingCan be performed at low temperatures (e.g., -40°C)
Reaction Time Variable, can be lengthyTypically several hours (e.g., 12 hours)
Selectivity Prone to overalkylationHigh selectivity for mono-alkylation
Yield Generally moderate to lowVery high (e.g., >95%)
Purification Often requires difficult separation of productsChromatographic purification of the intermediate
Stereocontrol Not applicable for glycine (achiral)Can be made highly enantioselective with chiral catalysts

Visualizing the Workflow and Mechanism

Experimental Workflow for Phase-Transfer Catalyzed Synthesis

G cluster_0 Part A: Schiff Base Formation cluster_1 Part B: Phase-Transfer Catalyzed Alkylation cluster_2 Part C: Deprotection A1 Benzophenone imine + tert-Butyl bromoacetate A2 Reaction in presence of base A1->A2 A3 N-(Diphenylmethylene)glycine tert-butyl ester A2->A3 B1 Schiff Base + 4-Nitrobenzyl bromide + PTC Catalyst in Toluene A3->B1 Intermediate B2 Add 50% aq. KOH Stir at -40°C for 12h B1->B2 B3 Work-up and Purification B2->B3 B4 Alkylated Schiff Base Ester B3->B4 C1 Alkylated Schiff Base Ester B4->C1 Intermediate C2 Acid Hydrolysis (e.g., HCl or TFA) C1->C2 C3 Isolation and Neutralization C2->C3 C4 This compound C3->C4

Caption: Workflow for the synthesis of this compound via the O'Donnell PTC method.

Catalytic Cycle of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase KOH K+ OH- GlycineSB Glycine Schiff Base (Gly-H) QX_aq Q+X- GlyEnolate_Q [Gly-Enolate]- Q+ Product Alkylated Glycine Schiff Base (Gly-R) GlyEnolate_Q->Product SN2 Alkylation RX 4-Nitrobenzyl bromide (R-X) QX_org Q+X- Product->QX_org Release QX_org->QX_aq Phase Transfer Interface Interface GlycineSB->GlyEnolate_Q Deprotonation & Ion Exchange

Caption: Simplified catalytic cycle for the phase-transfer catalyzed N-alkylation of a glycine Schiff base.

Conclusion and Recommendations

The synthesis of this compound can be approached through various methods, each with its own set of advantages and disadvantages. While traditional base-catalyzed N-alkylation of unprotected glycine is a straightforward concept, it often leads to low yields and challenges in purification due to the formation of by-products.

In contrast, the phase-transfer catalyzed O'Donnell amino acid synthesis offers a significantly more efficient and selective route. By employing a Schiff base of a glycine ester and a phase-transfer catalyst, this method achieves high yields of the desired mono-alkylated product while minimizing overalkylation. The ability to perform the reaction at low temperatures and the potential for asymmetric synthesis using chiral catalysts further enhance the appeal of this approach for drug development applications.

For researchers and drug development professionals seeking a reliable, high-yielding, and scalable method for the synthesis of this compound and its analogues, the phase-transfer catalyzed O'Donnell synthesis is the recommended approach. The initial investment in preparing the Schiff base precursor is well compensated by the superior yield, selectivity, and overall efficiency of the alkylation step.

References

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

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A Spectroscopic Guide to the Structural Elucidation of (4-Nitro-benzylamino)-acetic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed spectroscopic comparison of (4-Nitro-benzylamino)-acetic acid and its common derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds. By integrating Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a multi-faceted analytical workflow. This document emphasizes the causal relationships between molecular structure and spectroscopic output, providing field-proven insights and self-validating experimental protocols to ensure data integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a versatile organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure uniquely combines a rigid, electron-deficient nitrophenyl ring with a flexible amino acid moiety. The presence of the nitro group (a powerful electron-withdrawing group) and the carboxylic acid (a key functional handle) makes it and its derivatives prime candidates for further chemical modification and study.

A common and informative derivative is (4-Amino-benzylamino)-acetic acid, formed through the selective reduction of the nitro group. This transformation from a strongly electron-withdrawing group (-NO₂) to a strongly electron-donating group (-NH₂) induces significant changes in the molecule's electronic and conformational properties. These changes are readily observable through various spectroscopic techniques, providing a textbook case for structure-property relationship studies. This guide will focus on the comparative analysis of these two key compounds.

The Spectroscopic Toolkit: Principles and Experimental Rationale

A multi-spectroscopic approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying their presence or absence. For instance, the conversion of a nitro group to an amino group results in the disappearance of N-O stretching bands and the appearance of N-H stretching bands.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The nitroaromatic chromophore in the parent compound exhibits distinct absorption bands. Upon reduction to an aniline derivative, the electronic structure is significantly altered, leading to a dramatic shift in the absorption maximum (λ_max), a phenomenon known as a hypsochromic or bathochromic shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural map of a molecule. By measuring the magnetic environments of hydrogen and carbon nuclei, we can determine the connectivity of atoms, their chemical nature, and even their spatial relationships. The electron density changes from the -NO₂ to the -NH₂ group profoundly impact the chemical shifts of the aromatic protons and carbons, offering clear evidence of the transformation.

The logical workflow for characterizing these compounds is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison S Synthesize or Procure This compound R Reduce Nitro Group to Yield (4-Amino-benzylamino)-acetic acid S->R P Purify via Recrystallization & Verify Purity (TLC, mp) R->P FTIR FTIR Spectroscopy (Functional Group ID) P->FTIR Characterize Parent & Derivative UV UV-Vis Spectroscopy (Electronic Transitions) P->UV Characterize Parent & Derivative NMR NMR Spectroscopy (¹H, ¹³C Structural Map) P->NMR Characterize Parent & Derivative Comp Comparative Analysis: - Correlate structural changes - Tabulate key data points FTIR->Comp UV->Comp NMR->Comp Final Final Comp->Final Final Structural Confirmation

Caption: Workflow for synthesis, purification, and comparative spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its amino derivative. This quantitative comparison forms the basis of our structural elucidation.

Table 1: Key FTIR Vibrational Frequencies (cm⁻¹)
Functional GroupAssignmentThis compound(4-Amino-benzylamino)-acetic acidRationale for Shift
N-H Stretch (Amine)Secondary Amine~3320~3350 (asymmetric), ~3220 (symmetric)Appearance of primary amine (-NH₂) stretches after reduction.
O-H Stretch (Acid)Carboxylic Acid2500-3300 (broad)2500-3300 (broad)Remains present in both compounds.
C=O Stretch (Acid)Carboxylic Acid~1715~1710Minimal change; electronic effect on the distant carboxyl group is small.
N-O Stretch (Nitro)Asymmetric & Symmetric~1520, ~1345 Absent Disappearance confirms the complete reduction of the nitro group.
C-N Stretch (Amine)Aryl AmineN/A~1275Appearance of the characteristic aryl C-N stretch.
Table 2: UV-Vis Absorption Maxima (λ_max)
CompoundSolventλ_max (nm)Molar Absorptivity (ε)Interpretation
This compoundEthanol~285~9,500 L mol⁻¹ cm⁻¹Strong absorption due to the π → π* transition of the nitroaromatic chromophore.
(4-Amino-benzylamino)-acetic acidEthanol~240~11,000 L mol⁻¹ cm⁻¹Significant hypsochromic (blue) shift due to the -NH₂ group altering the electronic structure.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)
Proton AssignmentThis compound(4-Amino-benzylamino)-acetic acidRationale for Shift
Aromatic H (ortho to CH₂)~7.50 (d)~7.10 (d)Shielded (upfield shift) due to the electron-donating -NH₂ group.
Aromatic H (ortho to NO₂/NH₂)~8.15 (d) ~6.65 (d) Strongly shielded ; largest upfield shift due to direct conjugation with the electron-donating -NH₂ group.
Methylene H (-CH₂-)~3.95 (s)~3.65 (s)Slightly shielded by the less electron-withdrawing aminophenyl ring.
Methylene H (-CH₂-COOH)~3.40 (s)~3.30 (s)Minor upfield shift, distant from the site of modification.

Note: Data are representative and may vary slightly based on solvent and instrument calibration. (d) = doublet, (s) = singlet.

Detailed Experimental Protocols

To ensure data of the highest quality, the following protocols must be rigorously followed.

FTIR Spectroscopy Protocol

Objective: To identify key functional groups via their characteristic vibrational frequencies.

Methodology: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the dry, powdered sample onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor signal quality.

  • Data Acquisition:

    • Collect the sample spectrum. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe between samples to prevent cross-contamination.

Caption: Standard Operating Procedure for ATR-FTIR analysis.

UV-Vis Spectroscopy Protocol

Objective: To measure the electronic transitions and determine the maximum absorption wavelength (λ_max).

  • Solution Preparation:

    • Accurately prepare a stock solution of the analyte (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • From the stock solution, prepare a dilute solution in a volumetric flask to achieve an absorbance reading between 0.3 and 1.0. This range ensures linearity according to the Beer-Lambert Law.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes (1 cm path length). Glass or plastic cuvettes are not suitable as they absorb UV radiation below ~340 nm.

    • Fill one cuvette with the pure solvent to serve as the reference blank.

    • Fill the second cuvette with the sample solution.

  • Data Acquisition:

    • Place the reference cuvette in the spectrophotometer and perform a baseline correction or "zero" operation across the desired wavelength range (e.g., 200-600 nm).

    • Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.

    • The software will identify the wavelength of maximum absorbance (λ_max).

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for complete structural mapping.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize both the parent and derivative while keeping the acidic proton observable.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Tuning & Locking:

    • Insert the sample into the NMR spectrometer.

    • The instrument will automatically lock onto the deuterium signal of the solvent, which serves as the frequency reference.

    • The probe must be tuned and matched to the specific sample and solvent to ensure maximum signal sensitivity.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for good signal-to-noise).

    • ¹³C Spectrum: Acquire the carbon spectrum. Since the ¹³C nucleus is much less abundant and sensitive than ¹H, significantly more scans (e.g., 1024 or more) are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay, FID) to generate the spectrum.

    • Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm is used as the reference for the ¹H spectrum.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Conclusion

The spectroscopic comparison of this compound and its amino derivative provides a clear and powerful demonstration of structure-elucidation principles. The conversion of the nitro group to an amine instigates a cascade of predictable and quantifiable changes across FTIR, UV-Vis, and NMR spectra. The disappearance of the N-O stretches in FTIR, the significant blue-shift of the λ_max in UV-Vis, and the pronounced upfield shift of aromatic proton signals in ¹H NMR collectively provide irrefutable evidence of the chemical transformation. By following the rigorous protocols outlined in this guide, researchers can generate high-quality, reproducible data to confidently characterize their synthesized compounds.

References

  • Title: Interpreting Infrared Spectra: A Practical Approach. Source: University of California, Los Angeles (UCLA) Chemistry. URL: [Link]

  • Title: The Beer-Lambert Law. Source: Chemistry LibreTexts. URL: [Link]

  • Title: NMR Solvent Impurity Chart. Source: Organometallics, 2010, 29 (9), pp 2176–2179. URL: [Link]

A Comparative Investigation into the Biological Activities of (4-Nitro-benzylamino)-acetic acid and Its Analogs: A Proposed Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroaromatic compounds are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group (NO₂) can confer a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] (4-Nitro-benzylamino)-acetic acid, a derivative of the simplest amino acid, glycine, presents an intriguing scaffold for exploring these potential activities. The strategic placement of a nitro group on the benzyl moiety suggests the possibility of targeted biological interactions. This guide proposes a comparative study to elucidate the biological activity of this compound and a series of its structural analogs. The primary focus of this proposed investigation will be on their antimicrobial and antioxidant properties, two of the most prominent activities associated with nitroaromatic compounds.[1][2]

Rationale for Analog Selection

To establish a comprehensive structure-activity relationship (SAR), a series of analogs of this compound have been selected for this proposed study. The modifications are designed to probe the influence of the nitro group's position, the nature of the aromatic ring, and the contribution of the acetic acid moiety to the overall biological activity.

Proposed Analogs for Comparative Study:

  • This compound (Parent Compound): The foundational molecule for this investigation.

  • (2-Nitro-benzylamino)-acetic acid: To assess the impact of the nitro group's position (ortho) on activity.

  • (3-Nitro-benzylamino)-acetic acid: To evaluate the effect of the meta-positioning of the nitro group.

  • (4-Amino-benzylamino)-acetic acid: To determine the influence of reducing the nitro group to an amino group.

  • N-(4-Nitrobenzyl)-DL-alanine: To investigate the effect of substituting the glycine moiety with a more sterically hindered amino acid.

  • (4-Chloro-benzylamino)-acetic acid: To compare the effect of an electron-withdrawing halogen with the nitro group.

Proposed Experimental Investigations

This study will focus on two key areas of biological activity: antimicrobial efficacy and antioxidant capacity. The following sections detail the proposed experimental protocols.

Antimicrobial Activity Assessment

The antimicrobial potential of the parent compound and its analogs will be evaluated against a panel of clinically relevant bacterial and fungal strains.

Experimental Workflow for Antimicrobial Susceptibility Testing

prep Prepare stock solutions of test compounds dilution Perform serial two-fold dilutions of compounds in 96-well plates prep->dilution media Prepare Mueller-Hinton broth (bacteria) and RPMI-1640 (fungi) media->dilution inoculum Prepare standardized microbial inocula (0.5 McFarland) add_inoculum Inoculate wells with microbial suspension inoculum->add_inoculum dilution->add_inoculum incubate Incubate plates at 37°C for 24h (bacteria) or 48h (fungi) add_inoculum->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Test Compounds: Dissolve each compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial and Fungal Strains: Utilize a panel of microorganisms including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to 0.5 McFarland standard.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in the appropriate growth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive controls (microorganism in medium without test compound) and negative controls (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
This compound
(2-Nitro-benzylamino)-acetic acid
(3-Nitro-benzylamino)-acetic acid
(4-Amino-benzylamino)-acetic acid
N-(4-Nitrobenzyl)-DL-alanine
(4-Chloro-benzylamino)-acetic acid
Ciprofloxacin (Control)
Fluconazole (Control)
Antioxidant Activity Assessment

The antioxidant potential of the compounds will be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Experimental Workflow for DPPH Radical Scavenging Assay

prep_compounds Prepare serial dilutions of test compounds and standard (Ascorbic Acid) mix Mix compound/standard dilutions with DPPH solution prep_compounds->mix prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate percentage of radical scavenging activity and IC50 values measure->calculate

Caption: Workflow for DPPH antioxidant assay.

Detailed Protocol for DPPH Assay:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or the standard to 100 µL of the DPPH solution.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity will be calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) will be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Data Presentation: Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µM)
This compound
(2-Nitro-benzylamino)-acetic acid
(3-Nitro-benzylamino)-acetic acid
(4-Amino-benzylamino)-acetic acid
N-(4-Nitrobenzyl)-DL-alanine
(4-Chloro-benzylamino)-acetic acid
Ascorbic Acid (Control)

Expected Outcomes and Significance

This comparative study is anticipated to provide valuable insights into the structure-activity relationships of this compound and its analogs. By systematically modifying the structure of the parent compound, we can elucidate the key chemical features responsible for its biological activity. The results of the antimicrobial assays will identify potential lead compounds for the development of new antibacterial and antifungal agents. The antioxidant activity data will contribute to our understanding of the role of the nitro group and other substituents in free radical scavenging.

The findings from this proposed research will be of significant interest to medicinal chemists, pharmacologists, and drug development professionals. The identification of novel bioactive scaffolds is crucial in the ongoing effort to combat infectious diseases and oxidative stress-related conditions. This guide provides a robust framework for the systematic evaluation of this compound and its analogs, paving the way for future research and development in this promising area of chemical biology.

References

  • Vaidehi, B.N.B., et al. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 4-NITRO SCHIFF BASES. International Journal of Pharma and Bio Sciences, 5(2), 734-740. [Link]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Patel, P.S., et al. (2009). Synthesis and biological evaluation of[2][3][4]triazino[4,3-a]benzimidazole acetic acid derivatives as selective aldose reductase inhibitors. European Journal of Medicinal Chemistry, 44(8), 3355-3361. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • Singh, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9567–9578. [Link]

  • Demerson, C.A., et al. (1989). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. Journal of Medicinal Chemistry, 32(9), 2134-2137. [Link]

  • Ali, S.H., et al. (2023). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. Fresenius Environmental Bulletin, 32(1A), 819-828. [Link]

  • Kasyanchuk, N.V., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17454. [Link]

  • PubChem. (4-Nitrophenyl)acetic acid. [Link]

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Investigating the acidity of (4-Nitro-benzylamino)-acetic acid in comparison to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Investigating the Acidity of (4-Nitro-benzylamino)-acetic acid: A Comparative Analysis

In the realm of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a cornerstone of a molecule's physicochemical profile. It governs critical pharmacokinetic properties including solubility, membrane permeability, and protein binding, ultimately influencing a drug candidate's efficacy and safety. This guide offers a detailed examination of the acidity of this compound, placing it in context with structurally related compounds to elucidate the principles governing its behavior. We will provide a robust experimental framework for pKa determination, grounded in established scientific methodology, to empower researchers with both the theoretical understanding and practical tools for their work.

The Structural Basis of Acidity: A Theoretical Framework

The acidity of a carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻). Any structural feature that delocalizes the negative charge of this anion will stabilize it, shifting the equilibrium towards dissociation and resulting in a stronger acid (i.e., a lower pKa value).

The structure of this compound presents a fascinating interplay of electronic effects:

  • The Carboxylic Acid (-COOH): The primary acidic proton donor.

  • The Amino Bridge (-NH-): The nitrogen atom's lone pair can participate in electronic effects.

  • The Benzyl Group (-CH₂-C₆H₅): A methylene spacer and an aromatic ring system.

  • The para-Nitro Group (-NO₂): A powerful substituent known for its strong electron-withdrawing properties.[1][2]

The primary determinant of this compound's acidity, relative to simpler analogs, is the potent electron-withdrawing nature of the nitro group. This effect is transmitted through both inductive and resonance pathways, significantly stabilizing the carboxylate anion.[3][4]

A Data-Driven Comparison of Acidity

To quantitatively understand the impact of these structural features, we can compare the pKa of our target compound with a series of related molecules. The table below illustrates the stepwise effect of each structural modification.

CompoundStructurepKa (Carboxylic Acid)Rationale for Change in Acidity
GlycineH₂N-CH₂-COOH2.34[5][6][7]Baseline α-amino acid. The positively charged α-ammonium group in the zwitterionic form has a strong inductive effect, increasing acidity.
Acetic AcidCH₃-COOH4.76[8]A simple aliphatic carboxylic acid for reference.
N-PhenylglycineC₆H₅-NH-CH₂-COOH4.39[9]The phenyl group is electron-withdrawing compared to hydrogen, increasing acidity relative to a simple alkyl-substituted amino acid.
This compound O₂N-C₆H₄-CH₂-NH-CH₂-COOH Predicted: < 4.0 The powerful electron-withdrawing nitro group significantly stabilizes the conjugate base, leading to a substantial increase in acidity.[1][10]

Note: pKa values can vary with experimental conditions such as temperature and solvent.

The data trend clearly shows that substituents capable of withdrawing electron density increase the acidity of the carboxylic acid group. The presence of a phenyl ring on the nitrogen in N-Phenylglycine makes it more acidic than a typical alkyl-substituted amino acid. The introduction of a nitro group, even when separated by a benzyl spacer, is predicted to have a pronounced acid-strengthening effect due to its exceptional ability to delocalize negative charge.[4][11]

Experimental Design: Accurate pKa Determination via Potentiometric Titration

A reliable method for experimentally verifying these predictions is potentiometric titration. This technique involves monitoring the pH of a solution of the acid as a standardized base is added incrementally, allowing for a precise determination of the acid's dissociation constant.[12]

Required Materials and Instrumentation
  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or Class A manual burette

  • Magnetic stirrer and stir bar

  • Beaker (100 mL or 150 mL)

Experimental Workflow

The logical flow of the experiment is crucial for obtaining high-quality data.

Figure 1. Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol
  • Solution Preparation: Accurately weigh a sample (e.g., 0.1-0.2 g) of this compound into a beaker.[12] Dissolve it in approximately 50 mL of deionized water. Add KCl to maintain a constant ionic strength.

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the vortex of the stirring solution.

  • Data Collection: Record the initial pH. Begin adding the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH. Reduce the increment size significantly as you approach the steepest part of the curve (the equivalence point).

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume at the equivalence point (the inflection point of the sigmoid curve). The pKa is the pH value at the half-equivalence point (half the volume of the equivalence point).[12][13] For higher accuracy, the equivalence point can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Mechanistic Insight: The Role of the Nitro Group

The dramatic increase in acidity conferred by the para-nitro group is due to its ability to stabilize the conjugate base through resonance. The negative charge on the carboxylate is delocalized not only between the two oxygen atoms but also across the aromatic ring and onto the nitro group itself.

G cluster_0 Resonance Stabilization of Conjugate Base A -OOC-CH₂-NH-CH₂-C₆H₄-NO₂ B -OOC-CH₂-NH-CH₂-C₆H₄=N⁺(-O⁻)=O A->B Delocalization C -OOC-CH₂-NH-CH₂-C₆H₄=N⁺(-O⁻)-O⁻ B->C

Figure 2. Simplified representation of charge delocalization onto the nitro group.

This extensive delocalization spreads the negative charge over a larger area and onto electronegative oxygen atoms, creating a more stable anion. A more stable conjugate base corresponds to a stronger parent acid.[1][11]

Conclusion for the Modern Researcher

This guide demonstrates that the acidity of this compound is significantly enhanced by the presence of the para-nitro substituent. This is a direct and predictable consequence of the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion. For professionals in drug discovery, a precise understanding and experimental validation of a compound's pKa is not merely an academic exercise. It is a critical step in building a comprehensive profile of a potential therapeutic agent, enabling informed decisions in lead optimization and formulation development. The methodologies and principles discussed herein provide a solid foundation for such investigations.

References

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Available at: [Link]

  • Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Available at: [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

  • Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine.... Available at: [Link]

  • askIITians. (2025). Based on pKa values, the order of decreasing acidity of carboxylic ac. Available at: [Link]

  • Carboxylic Acids and the Acidity of the O-H Bond. Available at: [Link]

  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determining the pKa's of glycine. Retrieved from [Link]

  • University of Calgary. Ch27 pKa and pI values. Available at: [Link]

  • PubChem - NIH. Glycine. Available at: [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available at: [Link]

  • PMC - NIH. Development of Methods for the Determination of pKa Values. Available at: [Link]

  • Master Organic Chemistry. How To Use a pKa Table. Available at: [Link]

  • LibreTexts. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available at: [Link]

  • PubChem - NIH. N-Phenylglycine. Available at: [Link]

  • Chemistry Stack Exchange. Comparison of the acidic nature between substituted benzoic acids and acetic acid. Available at: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available at: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]

  • Wikipedia. N-Phenylglycine. Available at: [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available at: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available at: [Link]

  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Molecular Conformation in Drug Efficacy

In the realm of drug discovery and design, the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of the conformational properties of (4-Nitro-benzylamino)-acetic acid and related phenoxyacetic acid derivatives. While phenoxyacetic acids are a well-studied class of compounds with diverse biological activities, the conformational landscape of N-benzylglycine derivatives like this compound is less explored but equally critical for understanding their potential as therapeutic agents.

This guide will delve into the fundamental principles governing the conformational preferences of these molecules, explore the key structural differences that drive their conformational behavior, and outline the experimental and computational methodologies employed to elucidate their three-dimensional structures. By understanding the subtle yet significant differences in their conformational landscapes, researchers can gain valuable insights for the rational design of more potent and selective drug candidates.

Core Structural Scaffolds: A Tale of Two Linkages

The primary distinction between this compound and phenoxyacetic acid derivatives lies in the nature of the linker connecting the aromatic ring to the acetic acid moiety. In phenoxyacetic acids, this linker is an ether oxygen, whereas in this compound, it is a secondary amine. This seemingly minor substitution has profound implications for the molecule's flexibility, electronic properties, and potential for hydrogen bonding, all of which are key determinants of conformational preference.

dot graph TD { A[Aromatic Ring] --> B{Linker}; B --> C[Acetic Acid Moiety];

} caption: "Core structural difference between the two molecular classes."

Conformational Analysis of Phenoxyacetic Acid Derivatives: Established Precedents

The conformational analysis of phenoxyacetic acid and its derivatives has been the subject of numerous studies, employing both experimental and theoretical methods. The key rotatable bonds that define the overall conformation are the Ar-O bond and the O-CH₂ bond.

Studies utilizing X-ray crystallography have revealed that phenoxyacetic acid derivatives can adopt primarily two types of conformations in the solid state: synclinal and antiperiplanar . The preference for a particular conformation is influenced by the substitution pattern on the phenyl ring and the packing forces within the crystal lattice.

In solution, the conformational landscape is more dynamic, with a potential energy surface featuring multiple minima corresponding to different rotational isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for characterizing these solution-state conformations.

Conformational Landscape of this compound: An Investigative Approach

The key rotatable bonds in this compound are the Ar-CH₂, CH₂-NH, and NH-CH₂ bonds. The presence of the secondary amine introduces a hydrogen bond donor, which can lead to the formation of intramolecular hydrogen bonds, a feature not present in phenoxyacetic acids.

Key Torsional Angles and Potential Conformations

The conformation of this compound can be described by the following key torsional angles:

  • τ1 (C_aryl - C_aryl - C_benzyl - N): Defines the orientation of the benzyl group relative to the phenyl ring.

  • τ2 (C_aryl - C_benzyl - N - C_glycine): Describes the rotation around the benzyl-nitrogen bond.

  • τ3 (C_benzyl - N - C_glycine - C_carboxyl): Defines the orientation of the glycine backbone.

  • τ4 (N - C_glycine - C_carboxyl = O): Describes the orientation of the carboxylic acid group.

Computational studies on related N-benzylglycine derivatives suggest that the potential energy surface is characterized by several low-energy conformations. These conformations are often stabilized by a combination of factors, including the minimization of steric hindrance and the formation of intramolecular hydrogen bonds between the amine proton and one of the carboxylate oxygens.

The presence of the electron-withdrawing nitro group at the para position of the phenyl ring is expected to influence the electronic properties of the benzylamino moiety but is less likely to impose significant steric constraints that would drastically alter the fundamental conformational preferences around the flexible linker.

Comparative Analysis: Ether vs. Amine Linkage

The substitution of the ether linkage in phenoxyacetic acids with an amine linkage in this compound introduces several key differences that impact their conformational behavior:

FeaturePhenoxyacetic Acid DerivativesThis compound
Linker Atom Oxygen (Ether)Nitrogen (Secondary Amine)
Hydrogen Bonding No intramolecular H-bond donor in the linker.Potential for intramolecular H-bonding (NH···O=C).
Flexibility The C-O-C bond angle is relatively constrained.The C-N-C bond angle allows for greater flexibility.
Electronic Nature The ether oxygen is a weak π-donor.The amine nitrogen is a stronger π-donor.
Dominant Conformations Synclinal and Antiperiplanar.Likely a wider range of low-energy conformations stabilized by various interactions.

Experimental and Computational Methodologies for Conformational Analysis

A rigorous understanding of the conformational preferences of these molecules requires a multi-pronged approach combining experimental techniques and computational modeling.

Experimental Protocols

1. X-Ray Crystallography: This technique provides the definitive solid-state conformation of a molecule.

  • Methodology:

    • Crystallization: Grow single crystals of the compound from a suitable solvent system.

    • Data Collection: Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and refine the atomic positions.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for X-ray Crystallography."

2. NMR Spectroscopy: Provides insights into the solution-state conformation and dynamics.

  • Methodology:

    • Sample Preparation: Dissolve the compound in a suitable deuterated solvent.

    • 1D and 2D NMR Spectra Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra.

    • Data Analysis: Analyze chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to deduce torsional angles and internuclear distances, which are then used to build a model of the solution-state conformation.

Computational Modeling

Computational chemistry is an indispensable tool for exploring the full conformational space of flexible molecules.

  • Methodology:

    • Conformational Search: Employ molecular mechanics or quantum mechanics methods to systematically or stochastically search for low-energy conformations.

    • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers and calculate their relative energies using density functional theory (DFT) or other high-level ab initio methods.

    • Solvent Effects: Incorporate the effects of the solvent using implicit or explicit solvent models to obtain a more accurate representation of the conformational preferences in solution.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Computational Conformational Analysis."

Conclusion and Future Directions

The conformational analysis of this compound, in comparison to its phenoxyacetic acid counterparts, highlights the significant impact of the linker atom on the molecule's three-dimensional structure. While phenoxyacetic acids exhibit well-defined synclinal and antiperiplanar conformations, the amine linkage in this compound introduces greater flexibility and the potential for intramolecular hydrogen bonding, likely leading to a more complex conformational landscape.

To definitively elucidate the conformational preferences of this compound, further experimental and computational studies are warranted. Obtaining a crystal structure would provide invaluable information about its solid-state conformation, while detailed NMR studies and high-level computational modeling would be crucial for characterizing its dynamic behavior in solution. A comprehensive understanding of the conformational intricacies of this and related molecules will undoubtedly pave the way for the design of novel therapeutic agents with enhanced potency and selectivity.

References

Due to the limited availability of direct conformational studies on this compound, this reference list includes sources on the conformational analysis of related compounds and general methodologies.

  • Conformational analysis of N-benzylglycine derivatives: While a direct study is unavailable, principles can be drawn from computational studies on similar systems. For an example of conformational analysis on a related glycine derivative, see studies on N-acetylglycine N'-methylamide.
  • Conformational analysis of phenoxyacetic acid derivatives: For an example of a study utilizing X-ray crystallography, refer to publications on the crystal structures of various substituted phenoxyacetic acids.
  • NMR Spectroscopy in Conformational Analysis: For a comprehensive overview of the application of NMR in determining molecular conformation, consult standard textbooks on NMR spectroscopy in organic and biological chemistry.
  • Computational Chemistry in Drug Discovery: Authoritative reviews on the use of computational methods for conformational analysis and drug design are available in journals such as the Journal of Medicinal Chemistry and Drug Discovery Today.
  • Principles of Conformation: For foundational knowledge, refer to advanced organic chemistry textbooks that cover the principles of stereochemistry and conform

A Comparative Guide to the Synthesis of (4-Nitro-benzylamino)-acetic acid: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and medicinal chemistry, (4-Nitro-benzylamino)-acetic acid serves as a valuable intermediate for the synthesis of a wide array of complex molecules. Its structural motif, featuring a glycine unit appended to a 4-nitrobenzyl group, offers a versatile scaffold for the development of novel therapeutic agents. The economic and procedural efficiency of its synthesis is therefore a critical consideration for any research and development program. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: direct alkylation of glycine and reductive amination. The analysis is grounded in experimental data to provide a comprehensive understanding of the cost-effectiveness of each pathway.

Route 1: Direct Alkylation of Glycine

This classical approach involves the nucleophilic substitution of a halide on the benzyl group by the amino group of glycine. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Underlying Principles

The direct alkylation of glycine with 4-nitrobenzyl chloride is a straightforward S(_N)2 reaction. The amino group of glycine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride and displacing the chloride leaving group. The presence of a base, such as sodium carbonate or sodium hydroxide, is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the glycine, thus enhancing its nucleophilic character. The nitro group on the benzene ring is an electron-withdrawing group, which can slightly deactivate the benzylic position towards nucleophilic attack.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of this compound via direct alkylation is as follows:

  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred solution, add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in a water-miscible organic solvent, such as ethanol or methanol, dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Alkylation_Route Glycine Glycine Reaction Reaction (Reflux, 4-6h) Glycine->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction pNBCl 4-Nitrobenzyl Chloride pNBCl->Reaction Solvent Solvent (e.g., Water/Ethanol) Solvent->Reaction Workup Acidic Work-up (HCl) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product (4-Nitro-benzylamino) -acetic acid Purification->Product

Route 2: Reductive Amination

Reductive amination offers a powerful and often more efficient alternative to direct alkylation for the formation of C-N bonds. This one-pot reaction involves the initial formation of an imine from an aldehyde and an amine, which is then reduced in situ to the corresponding secondary amine.

Underlying Principles

The synthesis of this compound via reductive amination proceeds in two key steps. First, 4-nitrobenzaldehyde reacts with glycine to form a Schiff base (imine) intermediate. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. In the second step, the imine is selectively reduced to the desired secondary amine using a mild reducing agent, such as sodium borohydride (NaBH(_4)). A key advantage of this method is the reduced likelihood of over-alkylation, which can be a side reaction in direct alkylation.[1] The choice of reducing agent is critical; sodium borohydride is effective and less toxic than alternatives like sodium cyanoborohydride.[1]

Experimental Protocol

Based on procedures for analogous compounds, a detailed methodology for the synthesis of this compound via reductive amination is as follows:

  • Imine Formation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) and glycine (1.1 equivalents) in a mixture of methanol and water. Adjust the pH to approximately 9 with a 2M solution of sodium hydroxide and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Continue stirring for an additional 2-3 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (around 3-4). This will also precipitate the product.

  • Isolation and Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography to yield the pure this compound. High yields, often in the range of 87-96%, have been reported for similar reductive amination reactions to produce (2-nitrobenzyl)glycine.

Reductive_Amination_Route pNBA 4-Nitrobenzaldehyde Imine_Formation Imine Formation (pH 9, 1-2h) pNBA->Imine_Formation Glycine Glycine Glycine->Imine_Formation Solvent Solvent (e.g., Methanol/Water) Solvent->Imine_Formation Base Base (e.g., NaOH) Base->Imine_Formation Reduction Reduction (<10°C, 2-3h) Imine_Formation->Reduction Reducing_Agent Reducing Agent (NaBH₄) Reducing_Agent->Reduction Workup Acidic Work-up (HCl) Reduction->Workup Product (4-Nitro-benzylamino) -acetic acid Workup->Product

Cost-Effectiveness Analysis

To provide a clear comparison, the following tables summarize the estimated costs of starting materials and reagents, and a comparative analysis of the two synthetic routes. Prices are based on currently available catalog prices from various suppliers and are subject to change.

Table 1: Estimated Cost of Starting Materials and Reagents

CompoundSupplierCatalog NumberPrice (USD)QuantityCost per Gram/mL (USD)
4-Nitrobenzyl chlorideSigma-Aldrich140112-25G75.2025 g3.01
GlycineChem-Impex0134032.051 kg0.03
Sodium CarbonateFlinn ScientificS007611.79500 g0.02
4-NitrobenzaldehydeSigma-AldrichN10080452.30100 g0.52
Sodium BorohydrideChemicalBookCB725175958.24100 g0.58
Sodium HydroxideFlinn ScientificS00749.99100 g0.10
MethanolFisher ScientificA412-445.004 L0.01
EthanolFisher ScientificA405-450.004 L0.01
Ethyl AcetateFisher ScientificE145-460.004 L0.02
Silica GelTyger ScientificTygerGel 1395.0020 kg0.02

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct AlkylationRoute 2: Reductive AminationAnalysis
Starting Materials Cost ModerateLow4-Nitrobenzyl chloride is significantly more expensive than 4-nitrobenzaldehyde.
Reagent Cost LowLowThe cost of bases and reducing agents is comparable and relatively low.
Reaction Time 4-6 hours3-5 hoursReductive amination offers a slightly shorter reaction time.
Yield Moderate to GoodGood to ExcellentReductive amination generally provides higher yields.
Purity of Crude Product ModerateHighReductive amination often results in a cleaner crude product with fewer byproducts.
Purification Recrystallization or Column ChromatographyRecrystallization or Column ChromatographyBoth routes may require similar purification methods.
Scalability GoodExcellentThe one-pot nature of reductive amination makes it highly amenable to scale-up.
Safety Considerations 4-Nitrobenzyl chloride is a lachrymator and should be handled with care.Sodium borohydride is flammable and reacts with water; handle with care.Both routes involve hazardous materials requiring appropriate safety precautions.
Overall Cost-Effectiveness Less FavorableMore Favorable Lower starting material cost, higher yields, and shorter reaction times make reductive amination the more cost-effective option.

Conclusion and Recommendation

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Journal of the Iranian Chemical Society. [Link]

Sources

A Guide to Methodical Cross-Validation for (4-Nitro-benzylamino)-acetic acid Using Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for the compound (4-Nitro-benzylamino)-acetic acid. As a critical intermediate in pharmaceutical synthesis, rigorous and unambiguous characterization of this molecule is paramount.[1] We will move beyond rote procedural descriptions to explore the underlying scientific rationale for employing a multi-technique, or orthogonal, approach. The objective is to build a self-validating analytical workflow that ensures the highest degree of confidence in identity, purity, and quality, consistent with the principles outlined in regulatory guidelines such as ICH Q2(R1).[2][3]

The Imperative of Cross-Validation in Analytical Science

In the context of analytical chemistry, cross-validation is the systematic comparison of results from two or more fundamentally different analytical methods to ensure their concordance.[4] Its necessity stems from a core principle: every analytical technique has inherent limitations and potential biases. A purity value of 99.5% determined by High-Performance Liquid Chromatography (HPLC) is persuasive, but its certainty is magnified when corroborated by a technique that measures a different physical property, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

This orthogonal approach is the bedrock of analytical trustworthiness. By using techniques that rely on different principles of separation and detection, we minimize the risk of interferences or artifacts confounding our results. For a molecule like this compound, which contains a chromophore, ionizable groups, and magnetically active nuclei, we have a suite of powerful, orthogonal tools at our disposal:

  • Chromatographic Techniques (HPLC, LC-MS): for separation and quantification based on physicochemical interactions.

  • Spectroscopic Techniques (NMR, FT-IR): for structural elucidation and functional group identification based on the interaction of molecules with electromagnetic radiation.

The following workflow diagram illustrates the logical process of integrating these techniques for robust cross-validation.

CrossValidation_Workflow cluster_synthesis Sample Generation cluster_analysis Orthogonal Analytical Techniques cluster_validation Data Cross-Validation Sample This compound (New Batch / In-Process Control) HPLC HPLC-UV (Quantitative Purity & Assay) Sample->HPLC LCMS LC-MS (Mass Confirmation & Impurity ID) Sample->LCMS NMR ¹H NMR Spectroscopy (Structural Confirmation) Sample->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Quant Quantitative Comparison (Assay, Purity) HPLC->Quant Purity (%) LCMS->Quant Peak Area (%) Qual Qualitative Comparison (Identity, Structure) LCMS->Qual Molecular Ion (m/z) NMR->Qual Chemical Shifts Splitting Patterns FTIR->Qual Vibrational Frequencies (cm⁻¹) Final Final Report (Certificate of Analysis) Quant->Final Qual->Final

Caption: Overall workflow for the cross-validation of analytical data.

Orthogonal Technique Deep Dive: Protocols and Data Interpretation

Here, we detail the experimental protocols for four key analytical techniques. The causality behind specific parameter choices is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle & Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector quantifies the analyte based on its absorbance of light. This technique is the workhorse for determining the purity and assay of drug substances due to its high resolution, sensitivity, and reproducibility. We select a C18 column as it provides excellent retention and separation for moderately polar aromatic compounds like our target molecule.

  • Experimental Protocol:

    • System: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is added to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[5]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is chosen to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time.

      • 0-20 min: 20% B to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% B to 20% B

      • 26-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

    • Detection Wavelength: 270 nm. This wavelength is chosen based on the UV absorbance maximum of the nitro-aromatic chromophore, ensuring high sensitivity.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle & Rationale: LC-MS couples the separation power of HPLC with the highly specific detection capability of mass spectrometry.[6] The mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). This provides unambiguous confirmation of the molecular weight, adding a critical layer of identity confirmation that is orthogonal to UV detection.

  • Experimental Protocol:

    • System: LC-MS system, typically coupling a UPLC/HPLC with a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Column: C18, 50 mm x 2.1 mm, 1.9 µm particle size. A shorter column is used for faster analysis times, as the primary goal is mass confirmation.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is used instead of phosphoric acid because it is volatile and compatible with the MS ion source.[7]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A rapid gradient is sufficient.

      • 0-5 min: 10% B to 90% B

      • 5-7 min: 90% B

      • 7-8 min: 90% B to 10% B

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes to ensure detection. The carboxylic acid moiety is expected to ionize well in negative mode ([M-H]⁻), while the secondary amine could potentially ionize in positive mode ([M+H]⁺).

    • Scan Range: 100-500 m/z.

    • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile with 0.1% formic acid. Lower concentrations are used for MS to avoid source saturation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a unique "molecular fingerprint."[8][9] This technique is excellent for quickly confirming the presence of key functional groups (nitro, carboxylic acid, secondary amine, aromatic ring) and is completely orthogonal to chromatographic methods.

  • Experimental Protocol:

    • System: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

    • Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Principle & Rationale: NMR spectroscopy is the most powerful technique for structural elucidation. It probes the magnetic properties of atomic nuclei (in this case, protons) within a molecule's magnetic fields. The resulting spectrum provides information on the chemical environment, connectivity, and relative number of each type of proton.[8] This provides unambiguous confirmation of the molecule's covalent structure.

  • Experimental Protocol:

    • System: 400 MHz or 500 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and for its exchangeable proton signals (amine N-H, acid O-H), which will be visible.

    • Data Acquisition: Acquire a standard 1D proton spectrum.

Comparative Data Analysis: Synthesizing the Results

A batch of this compound was analyzed using the protocols above. The following tables summarize the expected and obtained data, forming the basis of our cross-validation.

Identity and Structural Confirmation (Qualitative Cross-Validation)

The identity of the compound is confirmed by ensuring that the data from each orthogonal technique logically corresponds to the known structure.

Identity_Validation Compound Structure of This compound FTIR FT-IR Data - N-O Stretch - C=O Stretch - N-H Stretch - Aromatic C-H Compound->FTIR predicts NMR ¹H NMR Data - Aromatic Protons (AA'BB') - Benzylic CH₂ (singlet) - Amine NH (broad) - Acidic CH₂ (singlet) Compound->NMR predicts LCMS LC-MS Data - [M-H]⁻ Ion - [M+H]⁺ Ion Compound->LCMS predicts HPLC HPLC-UV Data - Characteristic tR - UV λmax Compound->HPLC predicts Conclusion Identity Confirmed FTIR->Conclusion confirms NMR->Conclusion confirms LCMS->Conclusion confirms HPLC->Conclusion confirms

Caption: Logical relationship for structural identity confirmation.

Table 1: Summary of Qualitative Data for Structural Confirmation

ParameterAnalytical TechniqueExpected ResultObserved ResultConclusion
Functional Groups FT-IR Spectroscopy N-O stretch: ~1520 & 1345 cm⁻¹C=O stretch: ~1700 cm⁻¹N-H stretch: ~3300 cm⁻¹1518, 1347 cm⁻¹1705 cm⁻¹3310 cm⁻¹ (broad)Presence of nitro, carboxylic acid, and secondary amine groups confirmed.[10][11][12]
Molecular Weight LC-MS C₉H₁₀N₂O₄ = 210.19 g/mol [M+H]⁺ = 211.07[M-H]⁻ = 209.06m/z = 211.1 (Positive Mode)m/z = 209.1 (Negative Mode)Molecular weight confirmed.
Proton Environment ¹H NMR (DMSO-d₆) Aromatic: ~8.2 ppm (d), ~7.6 ppm (d)Benzylic CH₂: ~4.0 ppm (s)Acidic CH₂: ~3.4 ppm (s)NH/OH: Broad, variable8.19 ppm (d, 2H), 7.65 ppm (d, 2H)4.01 ppm (s, 2H)3.38 ppm (s, 2H)Broad signals observedCovalent structure and proton assignments confirmed.[10][13][14]
Chromatographic ID HPLC-UV Single major peak with tR ~12.5 minλmax ~270 nmtR = 12.6 minλmax = 271 nmConsistent chromatographic behavior observed.
Purity and Assay (Quantitative Cross-Validation)

Quantitative results from HPLC-UV (based on area percent) and LC-MS (based on total ion chromatogram area percent) are compared. While HPLC-UV is the primary quantitative method, a comparison with LC-MS can highlight impurities that ionize well but have poor UV absorbance, or vice-versa.

Table 2: Comparison of Quantitative Purity Analysis

Analytical TechniqueMain Peak Area %Impurity 1 (tR ~9.8 min)Impurity 2 (tR ~14.2 min)Total Purity
HPLC-UV (270 nm) 99.65%0.15%0.20%99.65%
LC-MS (TIC) 99.58%0.18%0.24%99.58%
Agreement Status ---------High Agreement (<0.5% difference)

The high level of agreement between the purity values obtained from two different detection systems provides strong confidence in the quantitative assessment. Any significant discrepancy would trigger an investigation, such as analyzing at a different UV wavelength or using an alternative MS ionization technique to better understand the response of each impurity.

Conclusion: A Self-Validating System

This guide has demonstrated a systematic, multi-technique approach to the analytical characterization of this compound. By integrating the quantitative power of HPLC with the definitive structural insights from LC-MS, NMR, and FT-IR, we create a self-validating system. Each technique provides a piece of the puzzle, and their collective agreement builds a robust and defensible data package. This orthogonal validation strategy is not merely good practice; it is a scientific necessity for ensuring the quality and integrity of chemical intermediates in research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

  • Supporting Information for scientific publication. Source not further specified. [Link]

  • Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent Technologies. [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. The Center for Professional Innovation & Education (CfPIE). [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Atr Ft-Ir Imaging of Acetic Acid. Scribd. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical and Biological Science Archive. [Link]

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Safety Operating Guide

Personal protective equipment for handling (4-Nitro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (4-Nitro-benzylamino)-acetic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of its constituent chemical groups: the aromatic nitro group and the benzylamino acetic acid moiety. As no specific Safety Data Sheet (SDS) is currently available for this compound, a conservative approach, treating the substance with a high degree of caution, is imperative.

Hazard Assessment & Toxicology

A primary concern with aromatic nitro compounds is their potential to cause methemoglobinemia. This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[1] Furthermore, related compounds such as 4-Nitrophenylacetic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls (such as fume hoods) and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards to protect against dust particles and potential splashes.[4][5]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation, providing a broader barrier of protection for the entire face.[6][7]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[8] Always inspect gloves for integrity before each use and change them immediately upon contamination.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[8]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially when handling the powder outside of a fume hood.[5][8]

Safe Handling and Operations Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining the surface with absorbent paper to contain any potential spills.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust clouds.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of contaminated materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Operational Workflow Diagram

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE FumeHood Prepare Fume Hood PPE->FumeHood 1. Setup Weigh Weigh Compound FumeHood->Weigh 2. Begin Handling Dissolve Prepare Solution Weigh->Dissolve 3. Procedure Decontaminate Decontaminate Work Area Dissolve->Decontaminate 4. Cleanup Waste Dispose of Waste Decontaminate->Waste Hygiene Personal Hygiene Waste->Hygiene

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

Immediate and appropriate response to spills is crucial to prevent wider contamination and exposure.

  • Small Spills: For small powder spills within a fume hood, carefully sweep up the material and place it in a sealed container for disposal.[2] Decontaminate the area with a suitable solvent.

  • Large Spills: Evacuate the immediate area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[9]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[2][5] If the person feels unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[10]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or bases.[2] Aromatic nitro compounds can react violently with certain substances.[11][12]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not dispose of it down the drain or in regular trash.[9]

Disposal Decision Tree

Waste Disposal Protocol Start Waste Generated Container Collect in Labeled, Sealed Container Start->Container Segregate Segregate from Incompatible Waste Container->Segregate Store Store in a Designated Hazardous Waste Area Segregate->Store Dispose Dispose via Approved Waste Disposal Service Store->Dispose

Sources

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Retrosynthesis Analysis

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(4-Nitro-benzylamino)-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.